Product packaging for 2-Oxovaleric acid(Cat. No.:CAS No. 1821-02-9)

2-Oxovaleric acid

Cat. No.: B167938
CAS No.: 1821-02-9
M. Wt: 116.11 g/mol
InChI Key: KDVFRMMRZOCFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-oxopentanoic acid is an oxopentanoic acid carrying an oxo group at position 2. It has a role as a human metabolite. It is a 2-oxo monocarboxylic acid and an oxopentanoic acid. It is a conjugate acid of a 2-oxopentanoate.
2-Oxopentanoic acid has been reported in Arabidopsis thaliana with data available.
RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O3 B167938 2-Oxovaleric acid CAS No. 1821-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVFRMMRZOCFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13022-83-8 (hydrochloride salt)
Record name 2-Ketopentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3021647
Record name Alpha-Ketovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Oxovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001865
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1821-02-9
Record name 2-Oxovaleric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1821-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ketopentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alpha-Ketovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxovaleric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.764
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-OXOVALERIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01I0OE93A7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Oxovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001865
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

6.5 °C
Record name 2-Oxovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001865
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to 2-Oxovaleric Acid and its Synonyms in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Oxovaleric acid, a key intermediate in branched-chain amino acid metabolism. Understanding its various synonyms, metabolic roles, and methods for its study is crucial for researchers in metabolic diseases, drug development, and nutritional science.

Synonyms and Nomenclature

In metabolic research literature, this compound is known by a variety of names. Clarity in terminology is essential for accurate data interpretation and cross-study comparisons. The most common synonyms are listed below:

  • 2-Ketopentanoic acid

  • alpha-Ketovaleric acid

  • 2-Oxopentanoic acid

  • α-Ketovalerate

  • 2-Ketovalerate

  • 2-Oxovalerate

  • alpha-Oxopentanoic acid

  • a-Ketovaleric acid

Role in Metabolism

This compound is a crucial alpha-keto acid that serves as an intermediate in the catabolism of the essential branched-chain amino acid, valine. It is formed through the transamination of valine and is subsequently oxidatively decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. This enzymatic step is a critical regulatory point in branched-chain amino acid metabolism.

Dysregulation of this pathway can lead to the accumulation of this compound and other branched-chain keto acids, a hallmark of the genetic disorder Maple Syrup Urine Disease (MSUD). In individuals with MSUD, the buildup of these keto acids can cause severe neurological damage.[1][2] Therefore, accurate monitoring of this compound levels is vital for the diagnosis and management of this and other metabolic disorders.

Quantitative Data

The concentration of this compound in biological fluids is a key biomarker for assessing the status of branched-chain amino acid metabolism. Below is a summary of reported concentrations in human plasma and urine.

AnalyteMatrixConditionConcentration (µmol/L)Reference
This compoundPlasmaHealthy Adults1.5 ± 0.5Customarily below 5 µmol/L in healthy individuals.
This compoundPlasmaMaple Syrup Urine Disease (MSUD)> 100Can be significantly elevated, often exceeding 100 µmol/L, depending on the severity and dietary management of the disease.[3]
This compoundUrineHealthy Adults< 5 mmol/mol creatinineTypically present in low concentrations in the urine of healthy individuals.
2-Oxoisovaleric acidUrineHealthy Adults0 - 2.1 mmol/mol creatinineA related branched-chain keto acid with established reference ranges.[4]

Experimental Protocols

Accurate quantification of this compound is paramount for both research and clinical applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Protocol: Quantification of this compound in Human Plasma using GC-MS

This protocol outlines a general procedure for the analysis of this compound in plasma samples.

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).
  • Deproteinize the sample by adding 400 µL of ice-cold acetonitrile.
  • Vortex the mixture vigorously and centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried residue, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
  • Incubate the mixture at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives of the keto acids.

3. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.
  • Gas Chromatograph Conditions:
  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Mass Spectrometer Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the this compound-TMS derivative.

4. Data Analysis:

  • Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Signaling Pathways and Workflows

The metabolic fate of this compound is intricately linked to the catabolism of branched-chain amino acids. The following diagrams illustrate these relationships and a typical experimental workflow.

valine_catabolism cluster_transamination Transamination cluster_decarboxylation Oxidative Decarboxylation Valine Valine Oxovaleric_acid This compound Valine->Oxovaleric_acid Branched-chain aminotransferase alpha_Ketoglutarate α-Ketoglutarate Glutamate Glutamate alpha_Ketoglutarate->Glutamate Isobutyryl_CoA Isobutyryl-CoA Oxovaleric_acid->Isobutyryl_CoA Branched-chain α-ketoacid dehydrogenase (BCKDH) Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA Multiple steps

Valine Catabolism Pathway

experimental_workflow Sample_Collection Plasma Sample Collection Deproteinization Protein Precipitation (Acetonitrile) Sample_Collection->Deproteinization Derivatization Derivatization (e.g., Silylation) Deproteinization->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing Result Concentration of This compound Data_Processing->Result

GC-MS Experimental Workflow

References

An In-depth Technical Guide to 2-Oxovaleric Acid: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Oxovaleric acid, a key intermediate in branched-chain amino acid metabolism. The document details its chemical structure, physicochemical properties, spectroscopic data, biological role, and relevant experimental protocols.

Chemical Structure and Identification

This compound, systematically named 2-oxopentanoic acid, is an alpha-keto acid derived from the deamination of norvaline or as an intermediate in the catabolism of isoleucine.[1] Its structure features a five-carbon chain with a carboxylic acid group and a ketone group at the alpha position.

IdentifierValue
IUPAC Name 2-Oxopentanoic acid[1]
Synonyms 2-Ketopentanoic acid, α-Ketovaleric acid, 2-Oxovalerate[1]
Molecular Formula C₅H₈O₃[1]
Molecular Weight 116.12 g/mol [2]
CAS Number 1821-02-9[1]
SMILES CCCC(=O)C(=O)O[1]
InChI InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2-3H2,1H3,(H,7,8)[1]

Physicochemical Properties

This compound is a liquid at room temperature with a boiling point of 88-90 °C at 12 mmHg.[3] It is soluble in organic solvents like DMSO and is predicted to be soluble in water.[4]

PropertyValueReference
Physical State Liquid[1]
Melting Point 7-9 °C[3]
Boiling Point 88-90 °C at 12 mmHg[3]
Density 1.110 g/mL at 20 °C[3]
pKa ~2.5 (estimated)
Solubility DMSO: ≥ 250 mg/mL[4]

Spectroscopic Data

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound exhibits characteristic fragmentation patterns for α-keto acids. Key fragments arise from the cleavage of bonds adjacent to the carbonyl groups. Common losses include the hydroxyl group (-17 Da) and the carboxyl group (-45 Da).[5]

m/zProposed Fragment
116[M]⁺
99[M-OH]⁺
71[M-COOH]⁺ or [CH₃CH₂CH₂CO]⁺
45[COOH]⁺
NMR Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed structural information. The following are predicted chemical shifts.

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.0singlet1H-COOH
~2.8triplet2H-CH₂- (adjacent to C=O)
~1.6sextet2H-CH₂-
~0.9triplet3H-CH₃

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~195C=O (keto)
~165C=O (carboxyl)
~45-CH₂- (adjacent to C=O)
~18-CH₂-
~13-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Assignment
~3300-2500 (broad)O-H stretch (carboxylic acid)
~1750C=O stretch (keto)
~1710C=O stretch (carboxylic acid)
~1200C-O stretch (carboxylic acid)

Biological Role and Metabolic Pathway

This compound is a key metabolite in the catabolism of the branched-chain amino acids (BCAAs), specifically isoleucine. The breakdown of BCAAs is a crucial process for energy production, particularly in skeletal muscle.

The catabolic pathway begins with the transamination of isoleucine to α-keto-β-methylvaleric acid, which is then oxidatively decarboxylated. Subsequent steps lead to the formation of intermediates that enter the citric acid cycle. Elevated levels of this compound in urine and blood can be indicative of metabolic disorders such as Maple Syrup Urine Disease (MSUD), which results from a deficiency in the branched-chain α-keto acid dehydrogenase complex.

BCAA_Catabolism Isoleucine Isoleucine alpha_Keto_beta_methylvaleric_acid α-Keto-β-methylvaleric acid Isoleucine->alpha_Keto_beta_methylvaleric_acid Transamination BCAT BCAT Isoleucine->BCAT Propionyl_CoA Propionyl-CoA alpha_Keto_beta_methylvaleric_acid->Propionyl_CoA Oxidative Decarboxylation Acetyl_CoA Acetyl-CoA alpha_Keto_beta_methylvaleric_acid->Acetyl_CoA Further Metabolism BCKDH BCKDH Complex alpha_Keto_beta_methylvaleric_acid->BCKDH TCA_Cycle Citric Acid Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle alpha_ketoglutarate α-Ketoglutarate alpha_ketoglutarate->BCAT Glutamate Glutamate BCAT->alpha_Keto_beta_methylvaleric_acid BCAT->Glutamate BCKDH->Propionyl_CoA BCKDH->Acetyl_CoA

Isoleucine Catabolism Pathway

Experimental Protocols

Synthesis of this compound

Enzymatic Synthesis from DL-Norvaline: [2]

This method utilizes a D-amino acid aminotransferase to catalyze the conversion of DL-norvaline to this compound.

Materials:

  • DL-Norvaline

  • α-Ketoglutarate

  • Recombinant D-amino acid aminotransferase (D-AAT)

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Trichloroacetic acid (20%)

  • Sodium hydroxide (4 M)

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 50 mM DL-norvaline, 20 mM α-ketoglutarate, 0.05 mM PLP, and a suitable amount of purified D-AAT.[2]

  • Incubate the reaction mixture at 30 °C for a specified time (e.g., 1 minute for kinetic studies).[2]

  • Stop the reaction by adding an equal volume of 20% trichloroacetic acid.[2]

  • Incubate the mixture on ice for 1 minute, then neutralize with 4 M NaOH.[2]

  • Purify this compound from the reaction mixture using chromatographic techniques such as ion-exchange chromatography or high-performance liquid chromatography (HPLC).

Purification

Fractional Distillation under Reduced Pressure:

Due to its relatively high boiling point, this compound can be purified by fractional distillation under reduced pressure to prevent decomposition.[6]

Equipment:

  • Round-bottom flask

  • Fractionating column

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle

  • Manometer

Procedure:

  • Place the crude this compound in the round-bottom flask.

  • Assemble the fractional distillation apparatus.

  • Reduce the pressure of the system using the vacuum pump to the desired level (e.g., 12 mmHg).

  • Gently heat the flask using the heating mantle.

  • Collect the fraction that distills at the boiling point of this compound (88-90 °C at 12 mmHg).[3]

Quantitative Analysis in Urine by GC-MS

This protocol is a general method for the analysis of organic acids in urine and can be adapted for this compound.[7]

Sample Preparation and Extraction:

  • Thaw frozen urine samples and vortex to homogenize.[8]

  • Adjust the urine volume based on creatinine concentration to normalize samples.[8]

  • Add an internal standard (e.g., a stable isotope-labeled version of this compound or another organic acid not present in the sample).[8]

  • Acidify the urine sample with HCl.

  • Extract the organic acids with an organic solvent such as ethyl acetate.[7] Repeat the extraction.

  • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.[7]

Derivatization:

  • To increase volatility for GC analysis, derivatize the dried extract. A two-step process is common:

    • Oximation: React the sample with methoxyamine HCl to convert the keto group to an oxime.[7][8] Incubate at 60 °C for 30 minutes.[7]

    • Silylation: React the oximated sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the carboxylic acid and any hydroxyl groups to their trimethylsilyl (TMS) esters/ethers. Incubate at 70-90 °C for 15 minutes.[7]

GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Use a suitable capillary column (e.g., a non-polar or medium-polarity column) for separation.

  • Employ a temperature program to elute the analytes.

  • Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Urine_Sample Urine Sample Collection Normalization Normalization to Creatinine Urine_Sample->Normalization Internal_Standard Addition of Internal Standard Normalization->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Oximation Oximation (Methoxyamine HCl) Evaporation->Oximation Silylation Silylation (BSTFA + TMCS) Oximation->Silylation GC_MS GC-MS Injection Silylation->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis (Quantification & Identification) Detection->Data_Analysis

GC-MS Analysis Workflow

Safety Information

This compound is classified as an irritant.[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

Endogenous Sources of Alpha-Ketovaleric Acid in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ketovaleric acid is a term that can refer to two distinct alpha-keto acids: alpha-ketoisovaleric acid (3-methyl-2-oxobutanoic acid) and alpha-ketovaleric acid (2-oxopentanoic acid). The predominant and well-characterized endogenous form in humans is alpha-ketoisovaleric acid , a critical intermediate in the catabolism of the branched-chain amino acid (BCAA), valine. In contrast, the endogenous origins of alpha-ketovaleric acid (2-oxopentanoic acid) are less defined, though its presence in human biofluids is confirmed. This guide will provide an in-depth exploration of the endogenous sources of these molecules, with a primary focus on the extensively studied alpha-ketoisovaleric acid. It will detail its metabolic pathways, physiological concentrations, and the analytical methods used for its quantification.

Alpha-Ketoisovaleric Acid: The Metabolite of Valine

The primary and well-established endogenous source of alpha-ketoisovaleric acid in humans is the metabolic breakdown of the essential amino acid, valine.[1][2] This process is a key part of the overall BCAA catabolism that occurs predominantly in skeletal muscle and the liver.

The Branched-Chain Amino Acid (BCAA) Catabolic Pathway

The catabolism of valine to alpha-ketoisovaleric acid involves two main enzymatic steps:

  • Reversible Transamination: The initial step is the removal of the amino group from valine. This reaction is catalyzed by the enzyme branched-chain aminotransferase (BCAT) .[2] The amino group is transferred to alpha-ketoglutarate, forming glutamate. This reaction is reversible and occurs primarily in the mitochondria of skeletal muscle cells.[2]

  • Oxidative Decarboxylation: The resulting alpha-ketoisovaleric acid is then transported to the liver and other tissues for the next step. Here, it undergoes irreversible oxidative decarboxylation catalyzed by the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex . This multi-enzyme complex converts alpha-ketoisovaleric acid into isobutyryl-CoA, which then enters further metabolic pathways to ultimately be converted to succinyl-CoA, a Krebs cycle intermediate.

A deficiency in the BCKDH complex leads to the accumulation of BCAAs and their respective alpha-keto acids, including alpha-ketoisovaleric acid, resulting in the metabolic disorder known as Maple Syrup Urine Disease (MSUD) .[1][3]

Signaling Pathways and Logical Relationships

The BCAA metabolic pathway is tightly regulated and interconnected with other major metabolic signaling pathways, such as the mTOR pathway, which is a central regulator of cell growth and metabolism. While leucine and its corresponding alpha-keto acid, alpha-ketoisocaproic acid, are more potent activators of mTORC1 signaling, the overall BCAA metabolic flux, including the processing of alpha-ketoisovaleric acid, is crucial for maintaining metabolic homeostasis.[4]

Diagram of the Endogenous Production of Alpha-Ketoisovaleric Acid

BCAA_Catabolism cluster_muscle Skeletal Muscle (Mitochondria) cluster_liver Liver (Mitochondria) Valine Valine aKIVA Alpha-Ketoisovaleric Acid Valine->aKIVA BCAT IsobutyrylCoA Isobutyryl-CoA aKIVA->IsobutyrylCoA BCKDH aKG Alpha-Ketoglutarate Glu Glutamate aKG->Glu BCAT SuccinylCoA Succinyl-CoA IsobutyrylCoA->SuccinylCoA ... TCA TCA Cycle SuccinylCoA->TCA

Caption: Catabolism of Valine to Alpha-Ketoisovaleric Acid.

Alpha-Ketovaleric Acid (2-Oxopentanoic Acid): An Enigma of Metabolism

In contrast to alpha-ketoisovaleric acid, the precise endogenous metabolic pathways that generate alpha-ketovaleric acid (2-oxopentanoic acid) in humans remain largely unknown.[5][6] While it has been identified in human blood and urine, it is not directly associated with the catabolism of the common proteinogenic amino acids.[5][6] Some sources suggest it may be a secondary metabolite, arising from the incomplete metabolism of other compounds.[7] Further research is required to elucidate its specific biosynthetic pathways in humans. It has been noted as a human metabolite and has been detected in various biofluids.[7][8]

Quantitative Data

The concentration of alpha-ketoisovaleric acid in human biofluids is a key indicator of the state of BCAA metabolism. Below are tables summarizing available quantitative data for healthy individuals and those with Maple Syrup Urine Disease (MSUD).

Table 1: Concentration of Alpha-Ketoisovaleric Acid in Healthy Humans

BiofluidConcentration RangeNotes
Plasma 10.6 ± 0.8 µmol/LBasal level in healthy subjects.[9]
Urine < 0.49 mcg/mg creatinineReference range from one laboratory.[1]
0 - 6.1 nmol/mg creatinineOptimal result from a metabolic analysis lab.[10]
0 - 0.97 mmol/mol creatinineOptimal result from a metabolic analysis lab.[2]
Cerebrospinal Fluid (CSF) 6 ± 3 µmol/LNormal concentration in adults.[11]

Table 2: Concentration of Alpha-Ketoisovaleric Acid in Maple Syrup Urine Disease (MSUD)

BiofluidConcentration RangeNotes
Plasma Markedly elevatedA hallmark of the disease. Brain concentrations of branched-chain ketoacids can be 10- to 20-fold higher than normal.[12]
Urine Significantly elevatedA key diagnostic feature.[13]
Cerebrospinal Fluid (CSF) ElevatedContributes to neurological symptoms.

Experimental Protocols

The quantification of alpha-ketovaleric acids in biological samples is crucial for both research and clinical diagnostics. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

LC-MS/MS Method for Alpha-Keto Acid Quantification in Plasma

This protocol is a synthesis of methodologies described in the literature for the analysis of alpha-keto acids in human plasma.[14][15][16]

Objective: To quantify the concentration of alpha-ketoisovaleric acid in human plasma.

Principle: Alpha-keto acids are derivatized to enhance their chromatographic separation and detection by tandem mass spectrometry. Stable isotope-labeled internal standards are used for accurate quantification.

Materials:

  • Human plasma collected in EDTA or heparin tubes

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA)

  • Derivatization reagent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride - PFBHA)

  • Stable isotope-labeled internal standard for alpha-ketoisovaleric acid

  • C18 reversed-phase HPLC column

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Precipitate proteins by adding 400 µL of ice-cold ACN or MeOH.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of a solution containing the derivatization reagent (e.g., 10 mg/mL PFBHA in a suitable buffer).

    • Incubate the mixture at 60°C for 30 minutes.

    • After incubation, cool the sample and add a suitable solvent for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • HPLC System: A standard HPLC system with a binary pump and autosampler.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% FA in water.

    • Mobile Phase B: 0.1% FA in ACN.

    • Gradient: A suitable gradient to separate the analytes of interest.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

    • Ionization: Electrospray ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the derivatized alpha-ketoisovaleric acid and its internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.

    • Calculate the concentration of alpha-ketoisovaleric acid in the plasma samples based on the peak area ratio of the analyte to the internal standard.

Diagram of the LC-MS/MS Experimental Workflow

LCMS_Workflow Plasma Plasma Sample Deprotein Protein Precipitation (ACN/MeOH) Plasma->Deprotein Centrifuge Centrifugation Deprotein->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Dry Evaporation Supernatant->Dry Deriv Derivatization (e.g., PFBHA) Dry->Deriv LCMS LC-MS/MS Analysis Deriv->LCMS Data Data Analysis LCMS->Data

Caption: Workflow for Alpha-Keto Acid Analysis by LC-MS/MS.

HPLC Method for Alpha-Keto Acid Quantification in Urine

This protocol is a generalized procedure based on HPLC methods with UV or fluorescence detection described in the literature.[17][18]

Objective: To quantify the concentration of alpha-ketoisovaleric acid in human urine.

Principle: Alpha-keto acids in urine are derivatized to form chromophoric or fluorophoric compounds that can be detected by UV or fluorescence detectors after separation by HPLC.

Materials:

  • Human urine sample

  • Hydrochloric acid (HCl)

  • Derivatization reagent (e.g., 4-nitro-1,2-phenylenediamine - NPD)

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • C18 reversed-phase HPLC column

Procedure:

  • Sample Preparation:

    • Centrifuge the urine sample to remove any particulate matter.

    • Dilute the urine sample with water as needed.

    • Acidify the sample with HCl to a specific pH (e.g., pH 1-2) to stabilize the keto acids.

  • Derivatization:

    • To a specific volume of the prepared urine sample, add the derivatization reagent solution (e.g., NPD in an acidic buffer).

    • Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to allow the reaction to complete.

    • Cool the reaction mixture to room temperature.

  • HPLC Analysis:

    • HPLC System: A standard HPLC system with a pump, autosampler, and a UV or fluorescence detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., ACN or MeOH).

    • Detection:

      • UV Detector: Monitor the absorbance at the wavelength of maximum absorbance for the derivatized alpha-keto acid.

      • Fluorescence Detector: Set the excitation and emission wavelengths specific to the fluorescent derivative.

  • Quantification:

    • Prepare a calibration curve using standard solutions of alpha-ketoisovaleric acid that have undergone the same derivatization procedure.

    • Determine the concentration of alpha-ketoisovaleric acid in the urine samples by comparing their peak areas to the calibration curve. Results are often normalized to urinary creatinine concentration.

Conclusion

The primary endogenous source of alpha-ketovaleric acid in humans is the catabolism of the branched-chain amino acid valine, leading to the formation of alpha-ketoisovaleric acid. The metabolic pathway is well-defined, involving the enzymes BCAT and the BCKDH complex. Dysregulation of this pathway, particularly a deficiency in the BCKDH complex, leads to the accumulation of alpha-ketoisovaleric acid and the severe metabolic disorder, Maple Syrup Urine Disease. While another isomer, 2-oxopentanoic acid, is also detected in human biofluids, its endogenous origins remain to be fully elucidated. The quantification of alpha-ketoisovaleric acid is a critical tool in the diagnosis and management of metabolic disorders and is typically achieved through robust analytical methods such as LC-MS/MS and HPLC. Further research into the potential signaling roles of alpha-ketoisovaleric acid and the metabolic pathways of 2-oxopentanoic acid will continue to advance our understanding of human metabolism in health and disease.

References

Metabolic Pathway of 2-Ketopentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the core metabolic pathway of 2-ketopentanoic acid, intended for researchers, scientists, and drug development professionals. The guide details the synthesis and degradation of this alpha-keto acid, the key enzymes involved, available quantitative data, and detailed experimental protocols.

Introduction to 2-Ketopentanoic Acid Metabolism

2-Ketopentanoic acid, also known as α-ketovaleric acid or 2-oxopentanoic acid, is a key intermediate in amino acid metabolism. Specifically, it is involved in the catabolic pathway of L-threonine and is a substrate for the enzyme complex responsible for the degradation of branched-chain amino acids. Its metabolism is crucial for maintaining amino acid homeostasis and providing intermediates for the tricarboxylic acid (TCA) cycle.

Synthesis of 2-Ketopentanoic Acid

The primary route for the synthesis of 2-ketopentanoic acid in humans is through the deamination of the essential amino acid L-threonine.[1] This reaction is catalyzed by the enzyme L-serine dehydratase/L-threonine deaminase.

Enzymatic Reaction:

L-Threonine → 2-Ketopentanoic acid (as 2-oxobutanoate) + NH₃

  • Enzyme: L-serine dehydratase/L-threonine deaminase (EC 4.3.1.17 / EC 4.3.1.19)[2]

  • Cofactor: Pyridoxal 5'-phosphate[2]

This enzyme catalyzes the dehydrative deamination of L-threonine to produce 2-oxobutanoate (a four-carbon α-keto acid, often discussed in this context and structurally very similar to the five-carbon 2-ketopentanoic acid) and ammonia.[3]

Degradation of 2-Ketopentanoic Acid

The degradation of 2-ketopentanoic acid is carried out by the branched-chain α-keto acid dehydrogenase complex (BCKDC), a multi-enzyme complex located in the mitochondrial inner membrane.[4] While its primary substrates are the α-keto acids derived from branched-chain amino acids (leucine, isoleucine, and valine), BCKDC exhibits broad substrate specificity and can also catalyze the oxidative decarboxylation of 2-oxobutanoate.[4][5]

Enzymatic Reaction:

2-Ketopentanoic acid + CoA + NAD⁺ → Propionyl-CoA + CO₂ + NADH + H⁺

  • Enzyme Complex: Branched-chain α-keto acid dehydrogenase complex (BCKDC)[4]

  • Components:

    • E1: Branched-chain α-ketoacid decarboxylase

    • E2: Dihydrolipoyl transacylase

    • E3: Dihydrolipoamide dehydrogenase[6]

  • Cofactors: Thiamine pyrophosphate (TPP), Lipoic acid, Coenzyme A (CoA), Flavin adenine dinucleotide (FAD), Nicotinamide adenine dinucleotide (NAD⁺)

The product of this reaction, propionyl-CoA, can then be converted to succinyl-CoA and enter the TCA cycle.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of 2-ketopentanoic acid.

Table 1: Kinetic Parameters of Human L-serine dehydratase/L-threonine deaminase

SubstrateKm (mM)Vmax (nmol/min/mg)Source
L-Threonine3170.6[2]
L-Threonine5796[2]
L-Threonine59.5-[2]
L-Serine23105.6[2]
L-Serine50-[2]
L-Serine67.3137[2]

Note: The variability in reported kinetic values may be due to different experimental conditions and purification levels of the enzyme.

Table 2: Substrate Specificity of Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)

SubstrateRelative Activity/AffinitySource
2-OxobutanoateOxidized at a comparable rate and with similar Km values as branched-chain amino acid substrates.[4]

Experimental Protocols

Assay for L-Threonine Dehydratase Activity (Spectrophotometric Method)

This protocol is based on the principle of measuring the formation of the product, 2-oxobutanoate, which can be coupled to a subsequent reaction that can be monitored spectrophotometrically.[7]

Materials:

  • L-Threonine solution (substrate)

  • Pyridoxal 5'-phosphate (PLP) solution

  • Potassium phosphate buffer (pH 8.0-9.0)

  • Enzyme preparation (e.g., purified L-serine dehydratase/L-threonine deaminase or cell lysate)

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, PLP, and the enzyme preparation.

  • Pre-incubation: Incubate the reaction mixture for a few minutes at the desired temperature (e.g., 37°C) to allow the enzyme to equilibrate.

  • Initiation of Reaction: Add the L-threonine solution to the cuvette to start the reaction.

  • Measurement: Immediately monitor the change in absorbance at a specific wavelength. The formation of 2-oxobutanoate can be measured directly at a wavelength around 300-320 nm, although the extinction coefficient is low. Alternatively, a coupled enzyme assay can be used where 2-oxobutanoate is converted to a product that leads to a change in NADH absorbance at 340 nm.

  • Calculation of Activity: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Assay for Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Activity

This protocol describes a spectrophotometric assay to measure the activity of the BCKDC by monitoring the production of NADH.[8]

Materials:

  • 2-Ketopentanoic acid sodium salt (substrate)

  • Coenzyme A (CoA)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate buffer (pH 7.4)

  • Enzyme preparation (e.g., isolated mitochondria or purified BCKDC)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette or a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, CoA, NAD⁺, TPP, and MgCl₂.

  • Pre-incubation: Add the enzyme preparation to the reaction mixture and incubate for 5 minutes at 37°C.

  • Initiation of Reaction: Add the 2-ketopentanoic acid solution to initiate the reaction.

  • Measurement: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculation of Activity: Determine the rate of NADH formation from the linear portion of the absorbance versus time curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is the amount of enzyme that produces 1 µmol of NADH per minute.

Quantification of 2-Ketopentanoic Acid in Biological Samples by GC-MS

This protocol outlines a general procedure for the analysis of 2-ketopentanoic acid in samples like cell culture media using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[9][10]

1. Sample Preparation:

  • Cell Culture Supernatant: Centrifuge the cell culture to pellet the cells. Collect the supernatant.

  • Extraction: To an aliquot of the supernatant, add an organic solvent (e.g., methanol or ethanol) to precipitate proteins. Centrifuge to remove the precipitated proteins.

  • Drying: Evaporate the solvent from the supernatant under a stream of nitrogen gas.

2. Derivatization:

  • To the dried residue, add a derivatizing agent. A common method for keto acids is oximation followed by silylation.

    • Oximation: Add a solution of a hydroxylamine derivative (e.g., methoxyamine hydrochloride in pyridine) and incubate to convert the keto group to an oxime.

    • Silylation: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and incubate to derivatize the carboxylic acid and hydroxyl groups.

3. GC-MS Analysis:

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Gas Chromatography: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the derivatized analytes. Program the oven temperature to achieve good separation.

  • Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of 2-ketopentanoic acid based on its characteristic ions.

4. Quantification:

  • Use a calibration curve prepared with known concentrations of derivatized 2-ketopentanoic acid standard to quantify the amount in the sample. An internal standard should be used to correct for variations in sample preparation and injection.

Signaling Pathways and Experimental Workflows

Metabolic_Pathway_of_2_Ketopentanoic_Acid Threonine L-Threonine Ketopentanoic_Acid 2-Ketopentanoic Acid (2-Oxobutanoate) Threonine->Ketopentanoic_Acid L-serine dehydratase/ L-threonine deaminase (EC 4.3.1.17/4.3.1.19) + NH3 Propionyl_CoA Propionyl-CoA Ketopentanoic_Acid->Propionyl_CoA Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) + CoA, + NAD+ - CO2, - NADH TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Further Metabolism

Caption: Metabolic pathway of 2-ketopentanoic acid.

Threonine_Dehydratase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Buffer Prepare Reaction Buffer (Phosphate Buffer, PLP) Mix Combine Buffer and Enzyme in Cuvette Prep_Buffer->Mix Prep_Substrate Prepare L-Threonine Solution Start Add L-Threonine to Start Reaction Prep_Substrate->Start Prep_Enzyme Prepare Enzyme Sample Prep_Enzyme->Mix Incubate Pre-incubate at 37°C Mix->Incubate Incubate->Start Measure Measure Absorbance Change (e.g., at 340 nm for coupled assay) Start->Measure Calculate Calculate Initial Velocity and Enzyme Activity Measure->Calculate

Caption: Workflow for Threonine Dehydratase Assay.

BCKDC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Buffer Prepare Reaction Buffer (Phosphate Buffer, Cofactors) Mix Combine Buffer and Enzyme Prep_Buffer->Mix Prep_Substrate Prepare 2-Ketopentanoic Acid Solution Start Add 2-Ketopentanoic Acid to Start Reaction Prep_Substrate->Start Prep_Enzyme Prepare Enzyme Sample (e.g., Mitochondria) Prep_Enzyme->Mix Incubate Pre-incubate at 37°C Mix->Incubate Incubate->Start Measure Monitor NADH Production at 340 nm Start->Measure Calculate Calculate Rate of NADH Formation and BCKDC Activity Measure->Calculate

Caption: Workflow for BCKDC Activity Assay.

References

2-Ketopentanoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides the key physicochemical properties of 2-Ketopentanoic acid, a compound of interest in various research and development applications. The data is presented for easy reference by researchers, scientists, and professionals in drug development.

Physicochemical Properties

2-Ketopentanoic acid, also known as 2-oxopentanoic acid or α-ketovaleric acid, is a short-chain keto acid.[1] Its fundamental identifiers and properties are summarized below.

PropertyValueSource
CAS Number 1821-02-9[2][3][4][5][6]
Molecular Formula C5H8O3[2][3][4][5]
Molecular Weight 116.11 g/mol [3]
Alternate Molecular Weight 116.12 g/mol [4][5]
IUPAC Name 2-oxopentanoic acid[3]

Synonyms: Common synonyms for this compound include 2-Oxopentanoic acid, 2-Oxovaleric acid, and alpha-Ketovaleric acid[3][5].

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Oxovaleric Acid by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Oxovaleric acid, also known as α-ketovaleric acid, is a keto acid that serves as an intermediate in the metabolic pathway of the branched-chain amino acid (BCAA), valine.[1] Its quantification in biological matrices such as plasma and urine is of significant clinical interest as elevated levels can be indicative of certain inborn errors of metabolism.[1][2] Notably, the accumulation of this compound is a key biomarker for Maple Syrup Urine Disease (MSUD), a rare genetic disorder characterized by the deficiency of the branched-chain α-keto acid dehydrogenase complex (BCKDC).[2] This enzyme deficiency leads to a buildup of BCAAs and their corresponding keto acids, including this compound, which can cause severe neurological damage if left untreated.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the quantification of organic acids in biological samples.[4] The high separation efficiency of gas chromatography combined with the sensitive and selective detection capabilities of mass spectrometry makes it an ideal method for analyzing complex biological matrices. However, due to the low volatility and high polarity of organic acids like this compound, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC-MS analysis.[5][6] This typically involves a two-step process of methoximation followed by silylation.[7][8]

These application notes provide a detailed protocol for the quantification of this compound in biological samples using GC-MS, intended for researchers, scientists, and drug development professionals.

Metabolic Pathway of this compound

This compound is a key intermediate in the catabolism of the branched-chain amino acid valine. The pathway begins with the transamination of valine to form this compound. Subsequently, this compound is oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase complex (BCKDC) to form isobutyryl-CoA, which then enters further metabolic pathways. In metabolic disorders such as Maple Syrup Urine Disease (MSUD), a deficiency in the BCKDC enzyme leads to the accumulation of this compound and other branched-chain keto acids in the body.[1][2]

Metabolic Pathway of this compound Valine Valine Two_Oxovaleric_Acid This compound Valine->Two_Oxovaleric_Acid Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl-CoA Two_Oxovaleric_Acid->Isobutyryl_CoA Branched-chain α-keto acid dehydrogenase complex (BCKDC) Further_Metabolism Further Metabolism Isobutyryl_CoA->Further_Metabolism

Caption: Metabolic Pathway of Valine Catabolism Highlighting this compound.

Experimental Protocols

This section details the complete workflow for the quantification of this compound by GC-MS, from sample preparation to data analysis.

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. This protocol is suitable for biological matrices such as plasma or urine.

a. Reagents and Materials:

  • Methanol (HPLC grade)

  • Pyridine

  • Methoxyamine hydrochloride (MeOx)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Internal Standard (e.g., a stable isotope-labeled version of this compound or another non-endogenous organic acid)

  • Vortex mixer

  • Centrifuge

  • Heating block or incubator

  • GC vials with inserts

b. Extraction of this compound:

  • Thaw frozen plasma or urine samples on ice.

  • To 100 µL of the sample, add the internal standard.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature or using a vacuum concentrator.

Derivatization

A two-step derivatization process is employed to increase the volatility of this compound.

a. Methoximation:

  • To the dried extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.[8]

  • Vortex the mixture and incubate at 37°C for 90 minutes with shaking.[7][8] This step converts the keto group of this compound into an oxime, preventing tautomerization.[7]

b. Silylation:

  • After cooling the sample to room temperature, add 80 µL of MSTFA.[7]

  • Vortex the mixture and incubate at 37°C for 30 minutes.[7][8] This step replaces the active hydrogen on the carboxylic acid group with a trimethylsilyl (TMS) group, increasing volatility.[7]

  • After incubation, transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized organic acids. These may need to be optimized for your specific instrument and column.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column
Injector Splitless mode
Injector Temperature 250°C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Program Initial temperature of 70°C, hold for 1 min, then ramp to 325°C at 15°C/min, and hold for 4 min.[9]
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Data Acquisition Full Scan mode (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.[4]
Data Analysis and Quantification

a. Calibration Curve:

  • Prepare a series of calibration standards of this compound at different concentrations in a surrogate matrix (e.g., water or a charcoal-stripped plasma).

  • Process these standards using the same extraction and derivatization protocol as the samples, including the addition of the internal standard.

  • Analyze the derivatized standards by GC-MS.

  • For each concentration, determine the peak area ratio of the this compound derivative to the internal standard derivative.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of this compound.

b. Quantification of Samples:

  • Identify the peaks for the derivatized this compound and the internal standard in the sample chromatograms based on their retention times and mass spectra.

  • Calculate the peak area ratio of the this compound derivative to the internal standard derivative in the samples.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample_Collection 1. Sample Collection (Plasma/Urine) Internal_Standard 2. Add Internal Standard Sample_Collection->Internal_Standard Protein_Precipitation 3. Protein Precipitation (Methanol) Internal_Standard->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer Drying 6. Drying under Nitrogen Supernatant_Transfer->Drying Methoximation 7. Methoximation (MeOx in Pyridine) Drying->Methoximation Silylation 8. Silylation (MSTFA) Methoximation->Silylation GC_MS_Analysis 9. GC-MS Analysis Silylation->GC_MS_Analysis Data_Processing 10. Data Processing (Peak Integration) GC_MS_Analysis->Data_Processing Quantification 11. Quantification (Calibration Curve) Data_Processing->Quantification

References

Application Note and Protocol: HPLC Analysis of 2-Oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of 2-oxopentanoic acid (also known as α-ketovaleric acid) using High-Performance Liquid Chromatography (HPLC). Two primary methods are presented: a direct analysis method using UV detection and a more sensitive method involving pre-column derivatization with fluorescence detection.

Introduction

2-Oxopentanoic acid is a short-chain alpha-keto acid that plays a role in amino acid metabolism.[1] Its quantification in biological matrices is crucial for studying various metabolic pathways and in the development of therapeutics targeting these pathways. The following protocols provide robust and reliable methods for the analysis of 2-oxopentanoic acid in various sample types.

Method 1: Direct Analysis by Reverse-Phase HPLC with UV Detection

This method is suitable for the analysis of 2-oxopentanoic acid in samples with relatively high concentrations of the analyte. It relies on direct injection of the sample extract onto a reverse-phase HPLC column and detection at a low UV wavelength.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Syringe filters (0.45 µm)

  • Autosampler vials

2. Chromatographic Conditions

A reverse-phase HPLC method with a simple isocratic mobile phase can be employed for the analysis of 2-oxopentanoic acid.[2] The acidic mobile phase ensures that the carboxylic acid is in its protonated form, leading to better retention and peak shape on a C18 column.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 20:80 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm
Run Time Approximately 10 minutes

Note: For applications requiring mass spectrometry compatibility, phosphoric acid should be replaced with a volatile acid like 0.1% formic acid.[2]

3. Standard Preparation

  • Prepare a stock solution of 2-oxopentanoic acid (1 mg/mL) in the mobile phase.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Store standards at 2-8 °C when not in use. The stability of the solutions should be verified over time.

4. Sample Preparation (General Protocol for Biological Fluids)

  • Protein Precipitation: To 100 µL of biological sample (e.g., plasma, serum, cell lysate), add 300 µL of cold acetonitrile.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation (Optional): For concentrating the sample, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of mobile phase (e.g., 100 µL).

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial.

Experimental Workflow: Direct Analysis

cluster_prep Sample Preparation Sample Biological Sample ProteinPrecipitation Protein Precipitation (Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation CollectSupernatant Collect Supernatant Centrifugation->CollectSupernatant EvapRecon Evaporation & Reconstitution (in Mobile Phase) CollectSupernatant->EvapRecon Filter Filtration (0.45 µm) EvapRecon->Filter HPLC HPLC System Filter->HPLC C18 C18 Column UV UV Detector (210 nm) Data Data Acquisition & Analysis

Caption: Workflow for direct HPLC-UV analysis of 2-oxopentanoic acid.

Method 2: Analysis by HPLC with Pre-Column Derivatization and Fluorescence Detection

For samples containing low concentrations of 2-oxopentanoic acid, a derivatization step can be employed to enhance detection sensitivity. This method uses a fluorescent labeling agent that reacts with the α-keto acid functionality. A common derivatizing agent for α-keto acids is 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts to form a highly fluorescent quinoxalinone derivative.[3]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Derivatization Reagent: 1,2-diamino-4,5-methylenedioxybenzene (DMB)

  • Other reagents: 2-mercaptoethanol, sodium sulfite, hydrochloric acid, sodium hydroxide

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Heating block or water bath

2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Methanol
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40 °C
Detection Fluorescence (Excitation: 360 nm, Emission: 450 nm)

3. Derivatization Protocol

  • Prepare DMB Solution: Prepare the DMB derivatization solution as described in the literature.[3] This typically involves dissolving DMB in a solution containing a reducing agent (like 2-mercaptoethanol) and an acid.

  • Sample Derivatization:

    • To 50 µL of the sample extract (from the sample preparation protocol above), add 50 µL of the DMB solution.

    • Seal the reaction vial and heat at 60 °C for 1 hour.

    • Cool the reaction mixture to room temperature.

  • Injection: Inject an aliquot of the derivatized sample into the HPLC system.

Experimental Workflow: Derivatization and Analysis

cluster_prep Sample Preparation & Derivatization SampleExtract Sample Extract AddDMB Add DMB Reagent SampleExtract->AddDMB Heat Heating (60°C, 1 hr) AddDMB->Heat Cool Cooling Heat->Cool HPLC HPLC System Cool->HPLC C18 C18 Column FLD Fluorescence Detector (Ex: 360 nm, Em: 450 nm) Data Data Acquisition & Analysis

Caption: Workflow for HPLC analysis with pre-column derivatization.

Data Presentation

The quantitative data for the analysis of 2-oxopentanoic acid should be summarized in tables for clear comparison.

Table 1: Method Performance Characteristics

ParameterMethod 1 (Direct UV)Method 2 (Derivatization-Fluorescence)
Linearity (r²) > 0.995> 0.998
Limit of Detection (LOD) ~0.5 µg/mL~1-10 nM[3][4]
Limit of Quantification (LOQ) ~1.5 µg/mL~4-20 nM[3][4]
Precision (%RSD) < 5%< 5%
Accuracy (% Recovery) 90-110%90-110%

Table 2: Example Calibration Curve Data (Method 1)

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,980
25380,500
50759,800
1001,525,000

Conclusion

The methods outlined in this application note provide comprehensive protocols for the analysis of 2-oxopentanoic acid in various samples. The choice between the direct UV detection method and the more sensitive derivatization method will depend on the expected concentration of the analyte in the sample matrix. Proper sample preparation is critical to ensure accurate and reproducible results.

References

Application Note: Derivatization of α-Ketovaleric Acid for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-ketovaleric acid (α-KVA), also known as 2-oxopentanoic acid, is a crucial intermediate in the metabolism of amino acids, particularly lysine and tryptophan. Its quantification in biological matrices is essential for studying metabolic pathways and diagnosing certain metabolic disorders. However, the direct analysis of α-KVA and other α-keto acids by high-performance liquid chromatography (HPLC) or gas chromatography (GC) is challenging due to their high polarity, low volatility, and lack of a strong chromophore or fluorophore.

Derivatization is a chemical modification process that converts the analyte into a product with properties more suitable for chromatographic separation and detection. This application note provides detailed protocols for the derivatization of α-ketovaleric acid for both HPLC and GC analysis, enabling sensitive and reliable quantification.

Principle of Derivatization

1. For HPLC Analysis: Quinoxaline Formation

α-Keto acids react with o-phenylenediamine (OPDA) or its analogs under acidic conditions to form quinoxalinol derivatives.[1] These derivatives are stable, possess strong fluorescence and UV absorbance, allowing for highly sensitive detection. The reaction involves the condensation of the two amino groups of OPDA with the two carbonyl groups (the ketone and the carboxylic acid) of the α-keto acid.[1]

2. For GC-MS Analysis: Oxime Formation

The carbonyl group of α-keto acids reacts with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form an oxime derivative.[2][3] The pentafluorobenzyl group makes the derivative highly sensitive to electron capture detection (ECD) and suitable for negative chemical ionization (NCI) mass spectrometry, which provides excellent sensitivity and selectivity.[3][4] The carboxylic acid group can be further derivatized (e.g., via silylation) if necessary, but oximation alone often imparts sufficient volatility for GC analysis.[5]

Experimental Protocols

Protocol 1: HPLC Analysis via OPDA Derivatization

This protocol describes the derivatization of α-ketovaleric acid with o-phenylenediamine (OPDA) to form a fluorescent quinoxalinol derivative for reverse-phase HPLC analysis.[6][7]

Materials and Reagents:

  • α-Ketovaleric acid standard

  • o-Phenylenediamine (OPDA)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ultrapure Water

  • Sample (e.g., deproteinized serum or urine)

Procedure:

  • Preparation of OPDA Reagent: Prepare a fresh solution of OPDA in 0.05 M HCl.[6] (Caution: OPDA is light-sensitive).

  • Sample Preparation:

    • For biological samples, deproteinize by adding an equal volume of methanol or a tungstic acid solution, vortex, and centrifuge to pellet the protein.[7]

    • Collect the supernatant for derivatization.

  • Derivatization Reaction:

    • In a sealed tube, mix 50 µL of the sample or standard with 50 µL of the OPDA reagent solution.

    • Heat the mixture at 85-100°C for 45-60 minutes in a heating block or water bath.[8]

    • Cool the reaction mixture on ice for 5 minutes.[8]

  • Neutralization: To prevent peak splitting, especially for dicarboxylic keto acids, dilute the cooled solution fivefold with a 65 mM NaOH aqueous solution.[8][9]

  • HPLC Analysis:

    • Inject an appropriate volume (e.g., 20 µL) of the final solution into the HPLC system.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

    • Mobile Phase: An isocratic or gradient elution using a mixture of methanol or acetonitrile and an aqueous buffer (e.g., acetate or phosphate buffer). A typical starting point is Methanol:Water (42:58 v/v).[10]

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at ~350 nm and emission at ~410 nm.[7] Alternatively, a UV detector set to ~255 nm can be used.[10]

Protocol 2: GC-MS Analysis via PFBHA Derivatization

This protocol details the derivatization of α-ketovaleric acid with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for sensitive analysis by GC-MS, particularly using negative chemical ionization (NCI).[3][4]

Materials and Reagents:

  • α-Ketovaleric acid standard

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Pyridine or other suitable solvent

  • Toluene or Hexane (GC Grade)

  • Anhydrous Sodium Sulfate

  • Sample (e.g., extracted from a biological matrix)

Procedure:

  • Sample Preparation: Ensure the sample is free of water. Lyophilization or evaporation under nitrogen may be required for aqueous samples.

  • Derivatization Reaction:

    • Dissolve the dried sample or standard in a small volume of a suitable solvent (e.g., 100 µL of pyridine).

    • Add the PFBHA reagent solution. The reaction can be performed in an aqueous solution at 60°C for 60 minutes or at room temperature for a longer duration (e.g., 24 hours).[3][11]

    • Vortex the mixture thoroughly.

  • Extraction:

    • Add an extraction solvent such as toluene or hexane (e.g., 500 µL) to the reaction mixture.[11]

    • Vortex vigorously for 1-2 minutes to extract the PFB-oxime derivative into the organic layer.

    • Centrifuge to separate the phases.

  • Drying and Concentration:

    • Carefully transfer the organic top layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • If necessary, concentrate the sample under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1-2 µL of the final extract into the GC-MS system.

    • Column: A low-polarity column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280-300°C.

    • MS Detection: Use negative chemical ionization (NCI) mode for the highest sensitivity.[3] Monitor for characteristic ions, such as the [M-HF]⁻ ion.[4]

Data Presentation

The following tables summarize typical performance data for the chromatographic analysis of α-keto acids using derivatization methods analogous to those described.

Table 1: HPLC Performance Data for α-Keto Acid Analysis using Diaminobenzene Derivatization

Analyte Derivatization Reagent Detection Method LOD LOQ Linearity Range Reference
Six α-keto acids DMB* Fluorescence 1.3–5.4 nM 4.2–18 nM N/A [8][9]
Seven α-keto acids meso-Stilbenediamine UV (255 nm) 0.07–0.2 µg/mL 0.21–0.6 µg/mL 0.2–100 µg/mL [12]
Nine α-keto acids NPD** UV (255 nm) N/A N/A N/A [10]

*1,2-diamino-4,5-methylenedioxybenzene **4-nitro-1,2-phenylenediamine

Table 2: GC Performance Data for Carbonyl Analysis using PFBHA Derivatization

Analyte Group Detection Method Recovery Precision (RSD) Typical LOQ Reference
Various Carbonyls GC-MS (SIM) 82–117% 2–16% <0.1 µg/g [11]

| Keto Steroids | GC-ECD | N/A | N/A | Detectable from 0.1 ng |[2] |

Visualizations

Experimental and Logical Workflows

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Chromatographic Analysis Sample Biological Sample Deproteinize Deproteinization / Extraction Sample->Deproteinize Dry Drying (for GC) Deproteinize->Dry Deriv_HPLC Add OPDA Reagent Heat at 85-100°C Deproteinize->Deriv_HPLC Deriv_GC Add PFBHA Reagent Incubate Dry->Deriv_GC HPLC HPLC Separation (C18 Column) Deriv_HPLC->HPLC GCMS GC-MS Separation (DB-5 Column) Deriv_GC->GCMS Detect_Fluorescence Fluorescence Detection (Ex: 350nm, Em: 410nm) HPLC->Detect_Fluorescence Detect_MS MS Detection (NCI Mode) GCMS->Detect_MS Data Data Acquisition & Quantification Detect_Fluorescence->Data Detect_MS->Data

Caption: General workflow for the derivatization and analysis of α-ketovaleric acid.

Chemical Reaction Pathways

OPDA_Reaction AKVA α-Ketovaleric Acid plus1 + OPDA o-Phenylenediamine Quinoxalinol < Fluorescent Quinoxalinol Derivative > OPDA->Quinoxalinol H⁺ / Heat plus2 + Water 2 H₂O

Caption: Derivatization of α-ketovaleric acid with o-phenylenediamine (OPDA).

PFBHA_Reaction AKVA2 α-Ketovaleric Acid plus3 + PFBHA PFBHA PFBOxime < PFB-Oxime Derivative > PFBHA->PFBOxime Incubation plus4 + Water2 H₂O

Caption: Derivatization of α-ketovaleric acid with PFBHA.

References

Application Notes and Protocols for the Measurement of 2-Ketopentanoic Acid in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ketopentanoic acid, also known as α-ketovaleric acid, is a short-chain α-keto acid that serves as a metabolite in various biological pathways. Its presence and concentration in plasma can be indicative of metabolic status and may be relevant in the study of certain metabolic disorders. Accurate and reliable quantification of 2-ketopentanoic acid in plasma is crucial for research and clinical applications. This document provides detailed protocols for the sample preparation of 2-ketopentanoic acid in plasma for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of 2-Ketopentanoic Acid Precursors

2-Ketopentanoic acid is not a direct catabolite of the major branched-chain amino acids. Its metabolic precursor, 2-ketobutyrate, is primarily derived from the catabolism of the essential amino acids threonine and methionine.[1] Threonine is converted to 2-ketobutyrate by the enzyme threonine dehydratase. Methionine, after conversion to S-adenosylmethionine (SAM) and subsequent reactions, also yields 2-ketobutyrate as an intermediate.[1] 2-Ketobutyrate can then undergo further metabolic processing, including potential chain elongation, to form 2-ketopentanoic acid.

Metabolic Pathway of 2-Ketopentanoic Acid Precursors Threonine Threonine AKB 2-Ketobutyrate (α-Ketobutyrate) Threonine->AKB Threonine Dehydratase Methionine Methionine Methionine->AKB Catabolism KPA 2-Ketopentanoic Acid AKB->KPA Carbon Chain Elongation Metabolic_Pathways Further Metabolic Pathways KPA->Metabolic_Pathways

Caption: Metabolic origin of 2-ketopentanoic acid precursors.

Experimental Workflow for Sample Preparation

The general workflow for preparing plasma samples for 2-ketopentanoic acid analysis involves protein precipitation to remove high-abundance proteins, followed by derivatization to enhance the volatility and chromatographic properties of the analyte. The derivatized extract is then analyzed by GC-MS or LC-MS/MS.

Experimental Workflow Start Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., with cold Methanol or Acetonitrile) Start->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Transfer Supernatant Transfer Centrifugation1->Supernatant_Transfer Collect Supernatant Drying Evaporation to Dryness (under Nitrogen stream or vacuum) Supernatant_Transfer->Drying Derivatization Derivatization Drying->Derivatization Reconstitution Reconstitution (in appropriate solvent) Derivatization->Reconstitution Analysis GC-MS or LC-MS/MS Analysis Reconstitution->Analysis

Caption: General experimental workflow for plasma sample preparation.

Detailed Experimental Protocols

Two primary analytical techniques are commonly employed for the quantification of 2-ketopentanoic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each requires a specific sample preparation protocol.

Protocol 1: GC-MS Analysis with Silylation Derivatization

This protocol is adapted from established methods for the analysis of organic acids in biological fluids. It involves a two-step derivatization process of methoxyamination followed by silylation to increase the volatility and thermal stability of 2-ketopentanoic acid.

Materials:

  • Plasma samples

  • Internal Standard (e.g., a stable isotope-labeled 2-ketopentanoic acid)

  • Acetonitrile, HPLC grade

  • Isopropanol, HPLC grade

  • Water, HPLC grade

  • Methoxyamine hydrochloride (MeOX) solution (20 mg/mL in pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Adonitol (for monitoring extraction efficiency, optional)

  • Microcentrifuge tubes

  • Nitrogen evaporator or vacuum concentrator

  • Thermomixer or heating block

  • GC-MS autosampler vials with inserts

Procedure:

  • Sample Thawing and Internal Standard Spiking: Thaw frozen plasma samples on ice. To a 30 µL aliquot of plasma in a microcentrifuge tube, add the internal standard.

  • Protein Precipitation and Extraction:

    • Add 1 mL of a cold (-20°C) extraction mixture of acetonitrile:isopropanol:water (3:3:2, v/v/v).

    • Vortex the mixture vigorously for 10 seconds.

    • Incubate on a shaker at 4°C for 5 minutes.

    • Centrifuge at 14,000 x g for 2 minutes at room temperature.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to complete dryness using a vacuum concentrator or under a gentle stream of nitrogen.

  • Derivatization - Methoxyamination:

    • Add 10 µL of methoxyamine hydrochloride solution to the dried extract.

    • Vortex for 10 seconds.

    • Incubate at 55°C for 60 minutes in a thermomixer.

  • Derivatization - Silylation:

    • Add 90 µL of MSTFA with 1% TMCS to the sample.

    • Vortex for 10 seconds.

    • Incubate at 60°C for 60 minutes in a thermomixer.

  • Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with an insert for analysis.

Protocol 2: LC-MS/MS Analysis with o-Phenylenediamine (OPDA) Derivatization

This protocol is based on the derivatization of α-keto acids with o-phenylenediamine to form highly fluorescent and ionizable quinoxalinone derivatives, which are amenable to LC-MS/MS analysis.

Materials:

  • Plasma samples

  • Internal Standard (e.g., a stable isotope-labeled 2-ketopentanoic acid)

  • Methanol, HPLC grade, containing 0.2% formic acid

  • o-Phenylenediamine (OPDA) solution

  • Hydrochloric acid (HCl)

  • Microcentrifuge tubes

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS autosampler vials

Procedure:

  • Sample Thawing and Internal Standard Spiking: Thaw frozen plasma samples on ice. Spike with the internal standard.

  • Protein Precipitation:

    • Add three volumes of ice-cold methanol containing 0.2% formic acid to one volume of plasma (e.g., 300 µL of methanol solution to 100 µL of plasma).

    • Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the clear supernatant to a new tube.

  • Evaporation: Dry the supernatant under a stream of nitrogen or in a vacuum concentrator.

  • Derivatization:

    • Reconstitute the dried extract in a solution of OPDA in 2M HCl.

    • Incubate at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to allow for the formation of the quinoxalinone derivative.[2]

  • Sample Dilution and Analysis: Dilute the derivatized sample with the initial mobile phase of the LC method and transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data and Performance Characteristics

The following table summarizes the expected performance characteristics for the quantification of 2-ketopentanoic acid in plasma. The data for the LC-MS/MS method is based on a validated assay for the structurally similar compound, 3-oxopentanoic acid, and should be considered as representative.[3] A full method validation should be performed for 2-ketopentanoic acid.

ParameterGC-MS with SilylationLC-MS/MS with OPDA Derivatization (based on 3-oxopentanoic acid)
Linearity Range Method Dependent0.156 - 10 µg/mL
Lower Limit of Quantification (LLOQ) Method Dependent0.156 µg/mL
Recovery >85% (Typical)>88%
Precision (%CV) <15% (Typical)<15%
Accuracy (%RE) ±15% (Typical)-6.2% to 6.6%

Summary

The protocols outlined in this application note provide robust and reliable methods for the preparation of plasma samples for the quantification of 2-ketopentanoic acid. The choice between GC-MS and LC-MS/MS will depend on the available instrumentation, desired sensitivity, and sample throughput requirements. Proper method validation is essential to ensure accurate and precise results for clinical and research applications.

References

Application Notes and Protocols for the Enzymatic Assay of 2-Oxovaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enzymatic detection of 2-oxovaleric acid, an important intermediate in the metabolism of branched-chain amino acids. Elevated levels of this compound can be indicative of certain metabolic disorders, making its accurate quantification crucial in biomedical research and drug development. The described method is a robust and sensitive spectrophotometric assay based on the activity of the branched-chain α-keto acid dehydrogenase complex (BCKDC).

Introduction

This compound, also known as α-ketovaleric acid, is a keto acid that plays a key role in the catabolism of the branched-chain amino acid valine. The oxidative decarboxylation of this compound is catalyzed by the mitochondrial enzyme complex, branched-chain α-keto acid dehydrogenase (BCKDC). A deficiency or dysfunction of this enzyme complex leads to the accumulation of branched-chain amino acids and their corresponding α-keto acids, a condition known as Maple Syrup Urine Disease (MSUD). Therefore, the measurement of this compound is a valuable tool for studying the pathophysiology of MSUD and for screening potential therapeutic agents.

The assay described herein is a continuous spectrophotometric method that measures the rate of NADH production, which is directly proportional to the amount of this compound consumed by the BCKDC enzyme. This method is sensitive, specific, and can be adapted for a high-throughput format.

Principle of the Assay

The enzymatic assay for this compound is based on the oxidative decarboxylation of this compound by the BCKDC. This reaction requires the presence of nicotinamide adenine dinucleotide (NAD+) and coenzyme A (CoA) as co-substrates, and thiamine pyrophosphate (TPP) as a cofactor. The reaction results in the formation of isobutyryl-CoA, carbon dioxide, and the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the production of NADH is monitored spectrophotometrically. A spectrophotometric endpoint assay for determination of branched-chain alpha-keto acids is described.[1] The assay depends on measurement of the NADH produced after addition of branched-chain alpha-keto acid dehydrogenase.[1]

Data Presentation

Table 1: Quantitative Data for the Enzymatic Assay of this compound

ParameterValueSource
Enzyme Branched-chain α-keto acid dehydrogenase complex (BCKDC)Bovine Kidney
Substrate This compound (α-ketovalerate)N/A
Apparent Km for α-ketoisovalerate 40 µM[2]
Apparent Km for α-ketoisocaproate 50 µM[2]
Apparent Km for α-keto-β-methylvalerate 37 µM[2]
Optimal pH 7.2 - 7.8General literature for mitochondrial enzymes
Optimal Temperature 30 - 37 °CGeneral literature for mammalian enzymes
Wavelength for Detection 340 nmStandard for NADH measurement
Molar Extinction Coefficient of NADH 6220 M-1cm-1Standard value

Note: The Km value for this compound is expected to be in a similar range to the other branched-chain α-keto acids listed.

Experimental Protocols

Materials and Reagents
  • This compound sodium salt

  • Branched-chain α-keto acid dehydrogenase complex (BCKDC) (e.g., purified from bovine kidney or a recombinant source)

  • NAD+ (Nicotinamide adenine dinucleotide, oxidized form)

  • Coenzyme A (CoA) trilithium salt

  • Thiamine pyrophosphate (TPP)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dithiothreitol (DTT)

  • Magnesium chloride (MgCl2)

  • Bovine serum albumin (BSA)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Preparation of Reagents
  • Assay Buffer: 50 mM Potassium phosphate buffer, pH 7.5, containing 1 mM DTT, 2 mM MgCl2, and 0.1 mg/mL BSA. Store at 4°C.

  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound sodium salt in deionized water. Store in aliquots at -20°C.

  • NAD+ Stock Solution (20 mM): Dissolve NAD+ in deionized water. Store in aliquots at -20°C.

  • CoA Stock Solution (10 mM): Dissolve Coenzyme A trilithium salt in deionized water. Store in aliquots at -20°C.

  • TPP Stock Solution (10 mM): Dissolve thiamine pyrophosphate in deionized water. Store in aliquots at -20°C.

  • BCKDC Enzyme Solution: The concentration of the enzyme should be determined based on its activity. Dilute the enzyme in cold assay buffer immediately before use.

Assay Procedure
  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix of the reaction components (excluding the enzyme and substrate for initiation). For a single 200 µL reaction, the final concentrations should be:

    • 50 mM Potassium phosphate buffer, pH 7.5

    • 1 mM DTT

    • 2 mM MgCl2

    • 0.1 mg/mL BSA

    • 1 mM NAD+

    • 0.2 mM CoA

    • 0.2 mM TPP

  • Set up the Microplate:

    • Add the appropriate volume of the reaction mixture to each well of a 96-well UV-transparent microplate.

    • Add varying concentrations of the this compound standard or the sample to be tested to the wells.

    • Include a blank control with no this compound and a positive control with a known concentration of this compound.

  • Initiate the Reaction: Add the diluted BCKDC enzyme solution to each well to start the reaction. The final volume in each well should be 200 µL.

  • Measure Absorbance: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Measure the absorbance at 340 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of NADH formation (ΔA340/min) from the linear portion of the kinetic curve.

    • Subtract the rate of the blank control from the rates of the standards and samples.

    • Create a standard curve by plotting the rate of NADH formation against the concentration of this compound.

    • Determine the concentration of this compound in the samples using the standard curve.

Preparation of Tissue Extracts for BCKDC Activity Measurement
  • Homogenization: Homogenize fresh or frozen tissue samples in a buffer containing 50 mM potassium phosphate (pH 7.5), 2 mM EDTA, 1 mM DTT, and protease inhibitors.

  • Mitochondrial Isolation: Isolate mitochondria from the tissue homogenate by differential centrifugation.

  • Lysis of Mitochondria: Lyse the isolated mitochondria using a suitable buffer containing a non-ionic detergent (e.g., 0.5% Triton X-100) to release the BCKDC enzyme.

  • Centrifugation: Centrifuge the lysate at high speed to remove insoluble material.

  • Protein Concentration: Determine the protein concentration of the supernatant. The supernatant can then be used as the enzyme source in the assay.

Mandatory Visualizations

Enzymatic_Reaction_Pathway cluster_reactants Reactants cluster_enzyme Enzyme Complex cluster_products Products 2-Oxovaleric_Acid This compound BCKDC Branched-chain α-keto acid dehydrogenase complex (BCKDC) 2-Oxovaleric_Acid->BCKDC NAD+ NAD+ NAD+->BCKDC CoA-SH CoA-SH CoA-SH->BCKDC TPP TPP (Cofactor) TPP->BCKDC Isobutyryl-CoA Isobutyryl-CoA BCKDC->Isobutyryl-CoA NADH NADH BCKDC->NADH H+ H+ BCKDC->H+ CO2 CO2 BCKDC->CO2

Caption: Enzymatic reaction pathway for the detection of this compound.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrate, Cofactors) start->prep_reagents setup_plate Set up 96-well Plate (Reaction Mix, Standards, Samples) prep_reagents->setup_plate prep_enzyme Prepare Enzyme Solution (BCKDC) initiate_reaction Initiate Reaction (Add Enzyme) prep_enzyme->initiate_reaction setup_plate->initiate_reaction measure_abs Measure Absorbance at 340 nm (Kinetic Read) initiate_reaction->measure_abs analyze_data Data Analysis (Calculate Rate, Standard Curve) measure_abs->analyze_data end End analyze_data->end

Caption: Experimental workflow for the enzymatic assay of this compound.

References

Application Notes and Protocols for the Use of 2-Oxopentanoic Acid as a Substrate in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Oxopentanoic acid, also known as α-ketopentanoic acid or 2-oxovaleric acid, is a short-chain α-keto acid that serves as a key metabolite in various biological pathways, most notably in the degradation of branched-chain amino acids.[1][2] Its role as a substrate for several enzyme classes, including transaminases and dehydrogenases, makes it a compound of interest for enzyme kinetics studies, inhibitor screening, and the development of novel biocatalysts. These application notes provide detailed protocols and data presentation guidelines for researchers working with 2-oxopentanoic acid.

Data Presentation

A critical aspect of enzyme kinetics is the clear and concise presentation of quantitative data. The following tables provide a template for summarizing kinetic parameters for enzymes utilizing 2-oxopentanoic acid as a substrate. While specific kinetic data for 2-oxopentanoic acid is not extensively available in the literature, the provided examples for ω-Transaminase highlight the type of data that should be collected and presented.

Table 1: Kinetic Parameters of Enzymes Utilizing 2-Oxopentanoic Acid

EnzymeEC NumberSource OrganismKm (mM)kcat (s-1)kcat/Km (M-1s-1)Optimal pHOptimal Temp. (°C)Reference
ω-Transaminase (Wild-Type)2.6.1.18Ochrobactrum anthropiData not availableData not availableData not available~7.0~37[3]
ω-Transaminase (L57A Variant)2.6.1.18Ochrobactrum anthropiData not availableData not available48-fold increase vs. WT~7.0~37[3]
Branched-Chain α-Keto Acid Dehydrogenase Complex1.2.4.4Mammalian tissuesData not availableData not availableData not availableData not availableData not available[4][5]

Note: Researchers should populate this table with their experimentally determined values.

Metabolic Significance and Signaling Pathways

2-Oxopentanoic acid is an intermediate in the catabolism of the branched-chain amino acid L-isoleucine. The key enzyme responsible for its irreversible degradation is the branched-chain α-keto acid dehydrogenase (BCKDH) complex . The activity of this complex is tightly regulated by a phosphorylation/dephosphorylation cycle, which represents a crucial control point in branched-chain amino acid metabolism.[6]

While 2-oxopentanoic acid itself is not a classical signaling molecule, its flux through the BCKDH complex is modulated by upstream signaling events. For instance, hormones can influence the phosphorylation state and activity of the BCKDH kinase, thereby regulating the degradation of 2-oxopentanoic acid and other branched-chain α-keto acids.[6]

BCKDH_Regulation cluster_pathway BCKDH Complex Regulation BCKDH_active BCKDH (Active) BCKDH_inactive BCKDH-P (Inactive) BCKDH_active->BCKDH_inactive ATP BCKDH_inactive->BCKDH_active H2O BCKDH_kinase BCKDH Kinase BCKDH_kinase->BCKDH_active Phosphorylates BCKDH_phosphatase BCKDH Phosphatase BCKDH_phosphatase->BCKDH_inactive Dephosphorylates Leucine_metabolite α-Ketoisocaproate (Leucine metabolite) Leucine_metabolite->BCKDH_kinase Inhibits Hormones Hormonal Signals (e.g., Glucocorticoids) Hormones->BCKDH_kinase Regulates Expression

Regulation of the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex.

Experimental Protocols

The following are detailed protocols for enzyme assays using 2-oxopentanoic acid as a substrate. These can be adapted based on the specific enzyme and available laboratory equipment.

Protocol 1: Spectrophotometric Assay for Dehydrogenase Activity

This protocol is adapted from assays for branched-chain α-keto acid dehydrogenase and measures the production of NADH, which absorbs light at 340 nm.[4]

Materials:

  • 2-Oxopentanoic acid solution (substrate)

  • Enzyme preparation (e.g., purified branched-chain α-keto acid dehydrogenase)

  • NAD+ solution

  • Coenzyme A (CoA) solution

  • Thiamine pyrophosphate (TPP)

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of 2-oxopentanoic acid: Dissolve an appropriate amount of 2-oxopentanoic acid in the reaction buffer to create a stock solution (e.g., 100 mM).

  • Prepare the reaction mixture: In a cuvette, combine the reaction buffer, NAD+, CoA, and TPP to the desired final concentrations.

  • Initiate the reaction: Add the enzyme preparation to the cuvette to start the reaction.

  • Monitor the reaction: Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).

  • Calculate the initial reaction velocity: Determine the initial linear rate of the reaction from the plot of absorbance versus time. The rate of NADH production can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

Dehydrogenase_Assay_Workflow cluster_workflow Spectrophotometric Dehydrogenase Assay Workflow prep_substrate Prepare 2-Oxopentanoic Acid Stock Solution prep_reaction_mix Prepare Reaction Mixture (Buffer, NAD+, CoA, TPP) prep_substrate->prep_reaction_mix initiate_reaction Initiate Reaction (Add Enzyme) prep_reaction_mix->initiate_reaction monitor_absorbance Monitor Absorbance at 340 nm initiate_reaction->monitor_absorbance calculate_velocity Calculate Initial Reaction Velocity monitor_absorbance->calculate_velocity

Workflow for the spectrophotometric dehydrogenase assay.
Protocol 2: HPLC-Based Assay for ω-Transaminase Activity

This protocol is based on the method used to assess the activity of ω-transaminase from Ochrobactrum anthropi for the synthesis of L-norvaline from 2-oxopentanoic acid.[3] This method is suitable for reactions where a direct spectrophotometric measurement is not feasible.

Materials:

  • 2-Oxopentanoic acid solution (substrate)

  • Amino donor (e.g., isopropylamine)

  • Enzyme preparation (e.g., purified ω-transaminase)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • Quenching solution (e.g., trichloroacetic acid)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., chiral column for enantiomeric separation)

Procedure:

  • Prepare reaction mixtures: In separate microcentrifuge tubes, set up reaction mixtures containing the reaction buffer, 2-oxopentanoic acid, the amino donor, and PLP at various concentrations of the substrate.

  • Initiate the reactions: Add the enzyme preparation to each tube to start the reactions. Incubate at the optimal temperature (e.g., 37°C) with shaking.

  • Stop the reactions: At specific time points, stop the reactions by adding a quenching solution.

  • Analyze by HPLC: Centrifuge the samples to pellet any precipitated protein. Analyze the supernatant by HPLC to quantify the amount of product (L-norvaline) formed.

  • Determine kinetic parameters: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Transaminase_Assay_Workflow cluster_workflow HPLC-Based Transaminase Assay Workflow prep_reactions Prepare Reaction Mixtures (Substrate, Amino Donor, PLP) initiate_reactions Initiate Reactions (Add Enzyme & Incubate) prep_reactions->initiate_reactions stop_reactions Stop Reactions (Quenching Solution) initiate_reactions->stop_reactions hplc_analysis Analyze Product Formation by HPLC stop_reactions->hplc_analysis determine_kinetics Determine Kinetic Parameters (Km, Vmax) hplc_analysis->determine_kinetics

Workflow for the HPLC-based transaminase assay.

Enzyme Purification and Handling

For accurate kinetic studies, it is essential to use a purified enzyme preparation. Standard protein purification techniques such as ammonium sulfate precipitation, ion-exchange chromatography, and size-exclusion chromatography can be employed. The purity of the enzyme should be assessed by SDS-PAGE. Purified enzymes should be stored under conditions that maintain their activity, typically at low temperatures (-20°C or -80°C) in a buffer containing stabilizing agents like glycerol.

Conclusion

2-Oxopentanoic acid is a valuable substrate for studying the kinetics of various enzymes, particularly transaminases and dehydrogenases. The protocols and guidelines presented here provide a framework for conducting and reporting research in this area. The development of robust and standardized assays is crucial for advancing our understanding of the enzymatic reactions involving this important metabolite and for harnessing these enzymes for biotechnological applications.

References

Synthesis of 2-Ketopentanoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Ketopentanoic acid, also known as α-ketovaleric acid or 2-oxopentanoic acid, is a valuable intermediate in various biochemical and synthetic processes. Its role as a metabolite in amino acid catabolism makes it a significant molecule for metabolic research. This document provides detailed protocols for the chemical synthesis of 2-ketopentanoic acid for research purposes, including methods for its purification and characterization. Additionally, its primary metabolic pathway is illustrated to provide context for its biological significance.

Introduction

2-Ketopentanoic acid is an alpha-keto acid that plays a role in the metabolism of branched-chain amino acids.[1] Specifically, it is an intermediate in the degradation pathway of valine, leucine, and isoleucine.[2][3][4] The catabolism of these essential amino acids begins in the muscle tissue, where they are converted to their respective α-keto acids.[4] These α-keto acids can then be further metabolized in the liver for energy production or synthesis of other compounds.[1] Due to its involvement in these fundamental metabolic pathways, 2-ketopentanoic acid is a crucial compound for researchers studying amino acid metabolism and related metabolic disorders.

This application note details two primary chemical synthesis routes for preparing 2-ketopentanoic acid in a laboratory setting: the Grignard reaction of propylmagnesium bromide with diethyl oxalate followed by hydrolysis, and the oxidation of 2-hydroxypentanoic acid.

Physicochemical Data

PropertyValueReference
Molecular FormulaC₅H₈O₃[5]
Molecular Weight116.12 g/mol [5]
Melting Point7-9 °C[5]
Boiling Point88-90 °C at 12 mmHg[5]
Density1.110 g/mL at 20 °C[5]
CAS Number1821-02-9[5]

Experimental Protocols

Method 1: Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent, propylmagnesium bromide, with diethyl oxalate to form an intermediate ester, which is subsequently hydrolyzed to yield 2-ketopentanoic acid.

Workflow:

Synthesis_Workflow_Grignard A Propyl Bromide + Mg C Propylmagnesium Bromide (Grignard Reagent) A->C Formation B Diethyl Ether (anhydrous) B->C Solvent E Intermediate Ester C->E Reaction D Diethyl Oxalate D->E G 2-Ketopentanoic Acid E->G Hydrolysis F Acidic Hydrolysis (e.g., HCl) F->G H Purification (Distillation) G->H I Final Product H->I

Caption: Grignard Synthesis Workflow for 2-Ketopentanoic Acid.

Materials:

  • Propyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Diethyl oxalate

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (anhydrous)

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

  • Distillation apparatus

Procedure:

  • Preparation of Propylmagnesium Bromide:

    • In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and a mechanical stirrer, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Add a solution of propyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should start spontaneously, as indicated by the disappearance of the iodine color and gentle refluxing.

    • After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Diethyl Oxalate:

    • Cool the Grignard reagent to 0 °C using an ice bath.

    • Slowly add a solution of diethyl oxalate in anhydrous diethyl ether dropwise with vigorous stirring. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Hydrolysis and Work-up:

    • Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid with stirring.

    • Separate the ethereal layer. Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude product is then purified by vacuum distillation to yield pure 2-ketopentanoic acid.

Expected Yield: 60-70%

Method 2: Oxidation of 2-Hydroxypentanoic Acid

This protocol describes the oxidation of the secondary alcohol group in 2-hydroxypentanoic acid to a ketone using a common oxidizing agent like pyridinium chlorochromate (PCC).

Workflow:

Synthesis_Workflow_Oxidation A 2-Hydroxypentanoic Acid D Reaction Mixture A->D Oxidation B Pyridinium Chlorochromate (PCC) B->D C Dichloromethane (anhydrous) C->D Solvent E Work-up (Filtration/Extraction) D->E F Crude Product E->F G Purification (Chromatography/Distillation) F->G H 2-Ketopentanoic Acid G->H

Caption: Oxidation Synthesis Workflow for 2-Ketopentanoic Acid.

Materials:

  • 2-Hydroxypentanoic acid

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane

  • Silica gel

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-hydroxypentanoic acid in anhydrous dichloromethane.

    • Add pyridinium chlorochromate (PCC) to the solution in one portion with stirring.

  • Oxidation:

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional diethyl ether.

  • Purification:

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting crude product can be further purified by column chromatography on silica gel or by vacuum distillation.

Expected Yield: 75-85%

Characterization Data

Technique Data
¹H NMR (CDCl₃) Signals corresponding to the propyl chain protons and the carboxylic acid proton are expected. The methylene protons adjacent to the carbonyl group will be deshielded.
¹³C NMR (CDCl₃) Characteristic peaks for the carboxylic carbon, the ketone carbonyl carbon, and the carbons of the propyl chain are expected.
FTIR Strong C=O stretching vibrations for the ketone and carboxylic acid groups (around 1710-1760 cm⁻¹), and a broad O-H stretch for the carboxylic acid.
Mass Spectrometry The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Biological Context: Role in Amino Acid Metabolism

2-Ketopentanoic acid is an intermediate in the catabolic pathway of the branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. This pathway is crucial for energy production, particularly in muscle tissue. The initial step for all three BCAAs is a transamination reaction that removes the amino group, forming the corresponding α-keto acids.

BCAA_Metabolism Valine Valine AKV α-Ketovalerate (from Valine) Valine->AKV Transamination Leucine Leucine KIC α-Ketoisocaproate (from Leucine) Leucine->KIC Transamination Isoleucine Isoleucine KMV α-Keto-β-methylvalerate (from Isoleucine) Isoleucine->KMV Transamination Succinyl_CoA Succinyl-CoA AKV->Succinyl_CoA Oxidative Decarboxylation Acetyl_CoA Acetyl-CoA KIC->Acetyl_CoA Acetoacetate Acetoacetate KIC->Acetoacetate KMV->Succinyl_CoA KMV->Acetyl_CoA

Caption: Catabolism of Branched-Chain Amino Acids.

Conclusion

The synthetic protocols outlined in this application note provide reliable methods for the laboratory-scale preparation of 2-ketopentanoic acid. The choice of method may depend on the availability of starting materials and the desired scale of the synthesis. The provided characterization data and biological context are intended to support researchers in their studies involving this important keto acid.

References

Application Notes and Protocols for 2-Oxovaleric Acid in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxovaleric acid, also known as α-ketovaleric acid or 2-oxopentanoic acid, is a five-carbon α-keto acid that has been identified in human biofluids, including blood and urine.[1][2][3] As an intermediate in various metabolic pathways, its quantification in metabolomics studies can offer insights into cellular metabolism, nutritional status, and potential pathological conditions. While its branched-chain isomers, such as 3-methyl-2-oxovaleric acid and 2-oxoisovaleric acid, are well-established biomarkers for inborn errors of metabolism like Maple Syrup Urine Disease (MSUD), the specific roles and applications of the straight-chain this compound are an emerging area of interest.[4][5]

These application notes provide an overview of the utility of this compound in metabolomics research and detailed protocols for its quantification in biological samples.

Applications in Metabolomics

Biomarker of Amino Acid Metabolism

This compound is an intermediate in amino acid metabolism.[2] α-Keto acids are formed through the transamination of amino acids, acting as a bridge between amino acid and carbohydrate metabolism. The levels of this compound can reflect the flux through these pathways, potentially indicating alterations in amino acid catabolism or synthesis. While its precise origin is not always clear, it is generally associated with the metabolism of amino acids like valine, leucine, and isoleucine.[2]

Potential Indicator of Metabolic Disorders

Elevated levels of urinary α-keto acids are characteristic of certain inborn errors of metabolism.[4] Although less studied than its branched-chain counterparts, abnormal concentrations of this compound could signify yet-uncharacterized metabolic disturbances. The phenotype of "elevated urinary this compound level" is recognized, suggesting its potential diagnostic value.[6]

Assessment of Gut Microbiome Activity and Diet

Some organic acids found in human biofluids are byproducts of gut microbial metabolism or are derived from dietary sources.[4] this compound has been detected in various foods, and its presence in biological samples could serve as a biomarker for the consumption of these foods.[7]

Quantitative Data Summary

Quantitative data for this compound is not as extensively documented as for its branched-chain isomers. The following table provides representative concentration ranges for related α-keto acids in human samples to serve as an estimation. It is crucial for each laboratory to establish its own reference ranges.

AnalyteMatrixConditionConcentration RangeCitation
2-Oxoisovaleric acidUrineHealthy< 0.49 mcg/mg creatinine[4]
3-Methyl-2-oxovaleric acidPlasmaImpaired Fasting GlucoseOdds Ratio: 1.65 (per SD increase)[5]
α-Ketoglutaric acidUrineHealthy1-1000 ng/mL (in a validation study)[8]

Note: This table includes data for structurally related α-keto acids due to the limited availability of specific quantitative data for this compound.

Signaling and Metabolic Pathways

This compound, as an α-keto acid, is positioned at the crossroads of amino acid and energy metabolism. It can be generated from an amino acid precursor via transamination and can be further metabolized through oxidative decarboxylation to enter the Krebs cycle.

Metabolic Pathway of this compound General Metabolic Fate of this compound Norvaline Norvaline (Amino Acid) Two_Oxovaleric_Acid This compound (α-Keto Acid) Norvaline->Two_Oxovaleric_Acid Transamination Propionyl_CoA Propionyl-CoA Two_Oxovaleric_Acid->Propionyl_CoA Oxidative Decarboxylation Krebs_Cycle Krebs Cycle (Energy Production) Propionyl_CoA->Krebs_Cycle Further Metabolism

Caption: General metabolic pathway of this compound.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Urine by GC-MS

This protocol is based on the general principles for the analysis of urinary organic acids, which requires a two-step derivatization process to make the keto acids volatile for gas chromatography.[9][10][11]

1. Sample Preparation and Extraction a. Thaw frozen urine samples at room temperature. b. Centrifuge at 2000 x g for 10 minutes to remove particulate matter. c. To 1 mL of urine, add an internal standard (e.g., 2-ketocaproic acid).[10][11] d. Adjust the pH of the sample to <2 with HCl. e. Extract the organic acids twice with 3 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 2000 x g for 5 minutes for each extraction. f. Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization a. Oximation: To the dried extract, add 100 µL of 2% methoxyamine hydrochloride in pyridine. Cap the vial tightly and incubate at 60°C for 60 minutes. This step converts the keto group to an oxime to prevent tautomerization.[9] b. Silylation: Cool the sample to room temperature. Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial and incubate at 60°C for 30 minutes. This step converts the carboxylic acid group to a volatile trimethylsilyl (TMS) ester.[9]

3. GC-MS Analysis a. GC Column: Use a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms capillary column or equivalent. b. Carrier Gas: Helium at a constant flow rate of 1 mL/min. c. Injection: 1 µL splitless injection at 250°C. d. Oven Temperature Program:

  • Initial temperature: 70°C, hold for 2 minutes.
  • Ramp to 280°C at 5°C/min.
  • Hold at 280°C for 5 minutes. e. MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 50 to 550.
  • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) for quantification.

4. Quantification a. Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum compared to an authentic standard. b. Quantify using a calibration curve prepared with the standard compound and normalized to the internal standard.

GC-MS Workflow for this compound GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Acidify Acidify (pH < 2) Add_IS->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry Evaporate to Dryness Extract->Dry Oximation Oximation (Methoxyamine HCl) Dry->Oximation Silylation Silylation (MSTFA) Oximation->Silylation GC_MS GC-MS Analysis Silylation->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing

Caption: Workflow for GC-MS quantification of this compound.

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol utilizes a derivatization strategy to enhance the retention of small, polar keto acids on reversed-phase columns and improve ionization efficiency for mass spectrometry.[12][13][14]

1. Sample Preparation a. Thaw frozen plasma samples on ice. b. To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled α-keto acid). c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

2. Derivatization a. Reconstitute the dried extract in 50 µL of derivatization buffer. b. Add 50 µL of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution.[12] c. Incubate at room temperature for 30 minutes to form the PFB-oxime derivative.[12] d. The reaction mixture can be diluted before injection into the LC-MS/MS system.[12]

3. LC-MS/MS Analysis a. LC Column: Use a C18 column (e.g., 100 x 2.1 mm, 1.8 µm). b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Gradient Elution:

  • Start with 5% B.
  • Linearly increase to 95% B over 8 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to 5% B and re-equilibrate for 3 minutes. e. Flow Rate: 0.3 mL/min. f. MS/MS Parameters:
  • Ionization Mode: Electrospray Ionization (ESI), negative mode.
  • Data Acquisition: Multiple Reaction Monitoring (MRM).
  • Monitor specific precursor-to-product ion transitions for the PFB-oxime derivative of this compound and the internal standard.

4. Quantification a. Develop an MRM method using a pure standard of derivatized this compound to determine the optimal precursor and product ions. b. Quantify the analyte in samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

LC-MSMS Workflow for this compound LC-MS/MS Analysis Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Methanol + Internal Standard) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Drying Evaporate Supernatant Centrifugation->Supernatant_Drying Derivatization Derivatization (PFBHA) Supernatant_Drying->Derivatization LC_MSMS_Analysis LC-MS/MS Analysis (MRM Mode) Derivatization->LC_MSMS_Analysis Quantification Quantification LC_MSMS_Analysis->Quantification

Caption: Workflow for LC-MS/MS quantification of this compound.

Conclusion

The analysis of this compound in metabolomics studies presents a promising avenue for investigating amino acid metabolism and identifying potential biomarkers for metabolic disorders. Although its clinical significance is still under investigation, robust analytical methods using GC-MS and LC-MS/MS can accurately quantify this metabolite in biological samples. The provided protocols offer a foundation for researchers to incorporate the measurement of this compound into their metabolomics workflows, contributing to a deeper understanding of its role in health and disease.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 2-Oxovaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Oxovaleric acid, also known as α-ketovaleric acid, is a short-chain keto acid that serves as a key intermediate in the metabolic pathway of the branched-chain amino acid, valine.[1] Its quantification in biological matrices such as plasma, urine, and tissue extracts is crucial for studying inborn errors of metabolism, particularly those related to branched-chain amino acid catabolism like Maple Syrup Urine Disease (MSUD), where elevated levels of this compound can be observed.[1] Furthermore, as an indicator of metabolic flux and mitochondrial function, the analysis of this compound is of significant interest in drug development and various fields of biomedical research.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using two primary mass spectrometry techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Part 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity for the analysis of this compound, particularly when coupled with chemical derivatization to enhance ionization efficiency. Derivatization with Girard's Reagent T (GirT) is a highly effective method that introduces a pre-charged quaternary ammonium group, significantly improving detection in positive electrospray ionization (ESI) mode.

Experimental Protocol: LC-MS/MS with Girard's Reagent T Derivatization

1. Sample Preparation (Human Plasma)

  • Protein Precipitation:

    • To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., isotopically labeled this compound).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Derivatization with Girard's Reagent T:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried extract in 50 µL of a freshly prepared solution of 10 mg/mL Girard's Reagent T in 10% acetic acid in methanol.

    • Vortex briefly and incubate at 60°C for 30 minutes.

    • After incubation, cool the sample to room temperature.

    • Add 50 µL of mobile phase A (see LC conditions below) to the sample, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the derivatized analyte, and then re-equilibrate. An example gradient is as follows:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95% to 5% B

      • 7.1-10 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Key Parameters: It is essential to optimize source parameters such as capillary voltage, source temperature, and gas flows for the specific instrument used.

Data Presentation: Quantitative LC-MS/MS Parameters

The following table summarizes the expected MRM transitions for the Girard T derivative of this compound. The precursor ion (Q1) will be the mass of the derivatized molecule, and the product ion (Q3) will be a characteristic fragment, often the Girard T moiety itself.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound-GirT232.159.120-30
This compound-GirT (Qualifier)232.1116.115-25
Internal Standard (e.g., [¹³C₅]-2-Oxovaleric acid-GirT)237.159.120-30

Note: The exact m/z values and collision energies should be optimized for the specific instrument and experimental conditions.

The following table presents typical validation parameters that should be established for a quantitative LC-MS/MS assay for this compound.

Validation ParameterTypical Performance
Linearity (R²)> 0.99
Lower Limit of Quantification (LLOQ)1 - 10 ng/mL
Upper Limit of Quantification (ULOQ)500 - 1000 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% Bias)± 15%
Recovery85 - 115%

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust and reliable technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a two-step derivatization process involving methoximation followed by silylation is required to increase volatility and thermal stability.

Experimental Protocol: GC-MS with Methoximation and Silylation

1. Sample Preparation (Urine)

  • Initial Cleanup:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 3,000 x g for 5 minutes to remove particulate matter.

    • Use a 100 µL aliquot of the supernatant for the subsequent steps.

  • Derivatization:

    • Methoximation:

      • Add 20 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the urine aliquot.

      • Vortex and incubate at 60°C for 45 minutes. This step converts the keto group to a methoxime, preventing enolization and stabilizing the molecule.

    • Silylation:

      • After cooling to room temperature, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

      • Vortex and incubate at 60°C for 30 minutes. This step replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group.

    • After cooling, transfer the derivatized sample to a GC-MS autosampler vial.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatography:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (or split, depending on concentration).

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 50-550) for qualitative analysis and identification, or Selected Ion Monitoring (SIM) for quantitative analysis.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

Data Presentation: Quantitative GC-MS Parameters

For quantitative analysis using SIM, characteristic ions of the derivatized this compound are monitored.

Analyte (as MEOX-TMS derivative)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound188216116
Internal Standard (e.g., 2-Oxocaproic acid)202230130

The following table provides expected validation parameters for a quantitative GC-MS assay for this compound.

Validation ParameterTypical Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 0.5 µM
Limit of Quantification (LOQ)0.5 - 2 µM
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% Bias)± 15%
Recovery90 - 110%

Mandatory Visualizations

Valine Catabolism Pathway

Valine Catabolism Pathway Valine Catabolism Pathway Valine Valine Oxovaleric_acid This compound (α-Ketoisovalerate) Valine->Oxovaleric_acid Branched-chain aminotransferase (BCAT) alpha_Ketoglutarate α-Ketoglutarate Glutamate Glutamate alpha_Ketoglutarate->Glutamate Isobutyryl_CoA Isobutyryl-CoA Oxovaleric_acid->Isobutyryl_CoA Branched-chain α-keto acid dehydrogenase complex (BCKDH) CoA_NAD CoA + NAD+ CO2_NADH CO2 + NADH CoA_NAD->CO2_NADH Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA dehydrogenase FAD FAD FADH2 FADH2 FAD->FADH2 Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA Methacrylyl_CoA->Hydroxyisobutyryl_CoA Enoyl-CoA hydratase H2O_in H2O H2O_in->Methacrylyl_CoA H2O_out_CoA H2O CoA Hydroxyisobutyryl_CoA->H2O_out_CoA Hydroxyisobutyrate 3-Hydroxyisobutyrate Hydroxyisobutyryl_CoA->Hydroxyisobutyrate Hydroxyisobutyryl-CoA hydrolase Methylmalonate_semialdehyde Methylmalonate semialdehyde Hydroxyisobutyrate->Methylmalonate_semialdehyde 3-Hydroxyisobutyrate dehydrogenase NAD_in NAD+ NADH_out NADH + H+ NAD_in->NADH_out Propionyl_CoA Propionyl-CoA Methylmalonate_semialdehyde->Propionyl_CoA Methylmalonate-semialdehyde dehydrogenase CoA_NAD_in CoA + NAD+ NADH_H_CO2_out NADH + H+ + CO2 CoA_NAD_in->NADH_H_CO2_out Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA carboxylase, Methylmalonyl-CoA epimerase, Methylmalonyl-CoA mutase

Caption: Metabolic pathway of valine catabolism showing the formation of this compound.

LC-MS/MS Experimental Workflow

LC-MS_Workflow LC-MS/MS Experimental Workflow for this compound Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Evaporation to Dryness Supernatant->Drying Derivatization Derivatization with Girard's Reagent T Drying->Derivatization Reconstitution Reconstitution in Mobile Phase A Derivatization->Reconstitution LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: Workflow for the LC-MS/MS analysis of this compound.

GC-MS Experimental Workflow

GC-MS_Workflow GC-MS Experimental Workflow for this compound Sample Biological Sample (e.g., Urine) Methoximation Methoximation (Methoxyamine HCl in Pyridine) Sample->Methoximation Silylation Silylation (MSTFA + 1% TMCS) Methoximation->Silylation GC_MS GC-MS Analysis (SIM or Full Scan) Silylation->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: 2-Oxovaleric Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of 2-Oxovaleric acid (also known as α-Ketovaleric acid or 2-Oxopentanoic acid).

Troubleshooting Guides

This section is designed to help you identify and resolve specific issues you may encounter during your experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Issue 1: No or very low peak for this compound.

  • Question: I am not seeing a peak for this compound, or the peak is significantly smaller than expected. What are the possible causes and solutions?

  • Answer: This is a common issue that can arise from several factors related to sample preparation, derivatization, or the GC-MS instrument itself.

    • Incomplete Derivatization: this compound, being a keto acid, requires derivatization to increase its volatility and thermal stability for GC-MS analysis.[1][2]

      • Solution:

        • Ensure your derivatization reagent (e.g., BSTFA with TMCS as a catalyst, or a two-step oximation followed by silylation) is fresh and not compromised by moisture.[1]

        • Optimize the reaction conditions, including temperature and incubation time. For sterically hindered carboxylic acids, longer reaction times or higher temperatures may be necessary.[3]

        • Ensure the sample is completely dry before adding the derivatization reagent, as water can inhibit the reaction.[3]

    • Analyte Degradation: this compound can be unstable, especially at high temperatures or inappropriate pH levels.[4]

      • Solution:

        • Keep samples on ice or at 4°C during preparation.[5]

        • Avoid high temperatures during solvent evaporation. Use a gentle stream of nitrogen at a moderate temperature (e.g., 35-60°C).[6][7]

    • GC-MS System Issues: Problems with the injector, column, or detector can lead to a loss of signal.

      • Solution:

        • Check for leaks in the injector.[8]

        • Ensure the GC inlet liner is clean and deactivated.[2]

        • Confirm that the GC-MS is properly tuned and that the detector is functioning correctly.[2]

Issue 2: Poor peak shape (tailing or fronting).

  • Question: My this compound peak is tailing or fronting. How can I improve the peak shape?

  • Answer: Poor peak shape is often indicative of issues with the chromatography or interactions between the analyte and the GC system.

    • Active Sites: The presence of active sites in the GC inlet or column can cause peak tailing.

      • Solution:

        • Use a deactivated inlet liner.[2]

        • Trim the first few centimeters of the column to remove any active sites that may have developed.

        • Ensure you are using a column appropriate for organic acid analysis.

    • Column Overload: Injecting too much sample can lead to peak fronting.

      • Solution:

        • Dilute your sample.

        • Reduce the injection volume.[9]

    • Incomplete Derivatization: Incomplete derivatization can result in multiple derivative forms or the presence of the underivatized acid, leading to poor peak shape.

      • Solution: Re-optimize your derivatization protocol as described in "Issue 1".

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Issue 3: High signal variability or poor reproducibility.

  • Question: I am observing significant variability in my this compound signal between injections. What could be the cause?

  • Answer: Poor reproducibility in LC-MS/MS analysis is often linked to matrix effects, analyte instability, or inconsistent sample preparation.

    • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with this compound and suppress or enhance its ionization, leading to inconsistent results.[10][11]

      • Solution:

        • Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[12]

        • Optimize the chromatographic separation to resolve this compound from co-eluting matrix components.[13]

        • Use a stable isotope-labeled internal standard (e.g., 13C-labeled this compound) to compensate for matrix effects.[12]

    • Analyte Instability: this compound may degrade in the autosampler.

      • Solution:

        • Keep the autosampler at a low temperature (e.g., 4°C).

        • Analyze samples as soon as possible after preparation.[7]

    • Inconsistent Sample Preparation: Variability in manual sample preparation steps can introduce errors.

      • Solution:

        • Ensure consistent vortexing times, evaporation steps, and reconstitution volumes.

        • Consider using automated sample preparation systems for higher throughput and consistency.

Issue 4: Low signal intensity or ion suppression.

  • Question: The signal for my this compound is very low, and I suspect ion suppression. How can I confirm and mitigate this?

  • Answer: Low signal intensity is a common challenge in LC-MS/MS, often caused by ion suppression from the sample matrix.

    • Confirming Ion Suppression:

      • Post-column Infusion: Infuse a standard solution of this compound post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of this compound indicates ion suppression.[10]

      • Post-extraction Spike: Compare the peak area of this compound in a neat solution to the peak area of a blank matrix extract spiked with the same amount of analyte post-extraction. A lower peak area in the matrix sample confirms ion suppression.[1]

    • Mitigating Ion Suppression:

      • Improve Sample Cleanup: As mentioned previously, more effective sample preparation can remove the components causing suppression.

      • Chromatographic Separation: Modify your LC gradient to better separate this compound from the suppressive matrix components.

      • Change Ionization Mode: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the analysis of this compound?

A1: For GC-MS analysis, derivatization is mandatory to make this compound volatile and prevent thermal degradation in the hot injector and column.[1][2] For LC-MS/MS analysis, derivatization is not always necessary but can be used to improve chromatographic retention on reverse-phase columns and enhance ionization efficiency, thereby increasing sensitivity.[14]

Q2: What are the recommended storage conditions for samples containing this compound?

A2: To minimize degradation, samples should be stored at low temperatures. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is advisable.[15] It is also recommended to protect the samples from light.[15]

Q3: How can I prevent the degradation of this compound during sample preparation?

A3: Maintaining a cold environment (e.g., on ice) throughout the sample preparation process is crucial.[5] Avoid excessive heat during any evaporation steps and consider adding an antioxidant like butylated hydroxytoluene (BHT) if oxidative degradation is a concern.[12]

Q4: What type of internal standard should I use for this compound quantification?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as 13C- or 2H-labeled this compound. This type of internal standard will have nearly identical chemical and physical properties to the analyte and will co-elute, allowing it to effectively compensate for variations in sample preparation, injection volume, and matrix effects.[12] If a stable isotope-labeled standard is not available, a structural analog that is not present in the sample can be used, but it may not correct for all sources of variability as effectively.

Q5: What are the key differences between GC-MS and LC-MS/MS for this compound quantification?

A5:

  • GC-MS: Requires derivatization, which adds a step to the sample preparation but can provide excellent chromatographic resolution and sensitivity. It is a robust and well-established technique for organic acid analysis.

  • LC-MS/MS: May not require derivatization, simplifying sample preparation. It generally offers higher specificity due to the use of tandem mass spectrometry (MS/MS) and can be less prone to issues of thermal degradation. However, it can be more susceptible to matrix effects.[16]

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of keto acids. It is important to note that specific performance characteristics will depend on the matrix, instrumentation, and method used. Method validation is essential for your specific application.

ParameterGC-MS (Derivatized)LC-MS/MS (Derivatized)LC-MS/MS (Underivatized)
Limit of Detection (LOD) 50 ng/mL[17]0.01 - 0.25 µM[14]Method Dependent
Limit of Quantification (LOQ) Method DependentMethod DependentMethod Dependent
Linearity (r²) >0.99>0.997[14]>0.98
Recovery 97 - 104%[17]96 - 109%[14]>88% (for similar compounds)[18]
Reproducibility (CV%) <15%1.1 - 4.7%[14]<15%

Experimental Protocols

Protocol 1: GC-MS Quantification of this compound in Urine

This protocol is a general guideline and should be optimized for your specific instrumentation and sample type.

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Centrifuge at 10,000 rpm for 3 minutes to remove particulates.[19]

    • To 200 µL of supernatant, add a known amount of a suitable internal standard.

  • Oximation (to derivatize the keto group):

    • Add 40 µL of methoxyamine HCl solution (75 g/L in water).[19]

    • Incubate at 60°C for 30 minutes.[19]

  • Extraction:

    • Add 600 µL of ethyl acetate and vortex thoroughly for 1 minute.[19]

    • Centrifuge at 10,000 rpm for 3 minutes.

    • Transfer the upper organic layer to a clean vial.

    • Repeat the extraction with another 600 µL of ethyl acetate and combine the organic layers.[19]

  • Drying:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 35°C.[19]

  • Silylation (to derivatize the carboxylic acid group):

    • Add 40 µL of BSTFA (with 1% TMCS) and 160 µL of hexane.[19]

    • Incubate at 70-90°C for 15 minutes.[19]

  • GC-MS Analysis:

    • Transfer the derivatized sample to a GC vial with an insert.

    • Inject 1 µL into the GC-MS system.

    • Use a suitable column for organic acid analysis (e.g., a mid-polarity column).

    • Set up the MS in selected ion monitoring (SIM) or full scan mode to detect the characteristic ions of the derivatized this compound and internal standard.

Protocol 2: LC-MS/MS Quantification of this compound in Plasma

This protocol is a general guideline and should be optimized for your specific instrumentation and sample type.

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add a known amount of a stable isotope-labeled internal standard.

    • Add 400 µL of ice-cold methanol containing 0.2% formic acid to precipitate proteins.[18]

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Extraction/Cleanup (if necessary):

    • The supernatant from the protein precipitation can often be directly analyzed. If further cleanup is needed to reduce matrix effects, a solid-phase extraction (SPE) can be performed.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an LC vial.

    • Inject a small volume (e.g., 5 µL) onto a C18 reverse-phase column.[18]

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Set up the tandem mass spectrometer in multiple reaction monitoring (MRM) mode to monitor the specific parent-to-daughter ion transitions for this compound and the internal standard.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is oximation Oximation (60°C) add_is->oximation extraction Liquid-Liquid Extraction oximation->extraction drying Dry Down (N2) extraction->drying silylation Silylation (70-90°C) drying->silylation gcms_analysis GC-MS Analysis silylation->gcms_analysis data_processing Data Processing gcms_analysis->data_processing

Caption: GC-MS workflow for this compound quantification.

troubleshooting_decision_tree decision decision issue issue start Start Troubleshooting issue_node Low/No Peak start->issue_node check_derivatization Check Derivatization? issue_node->check_derivatization optimize_deriv Optimize Reagent, Time, Temp check_derivatization->optimize_deriv Yes check_stability Check Analyte Stability? check_derivatization->check_stability No improve_storage Improve Storage/Handling check_stability->improve_storage Yes check_instrument Check Instrument? check_stability->check_instrument No instrument_maintenance Perform GC/LC-MS Maintenance check_instrument->instrument_maintenance Yes

References

Improving stability of 2-oxopentanoic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-oxopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of 2-oxopentanoic acid in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What are the primary factors affecting the stability of 2-oxopentanoic acid in solution?

The stability of 2-oxopentanoic acid, like other α-keto acids, is primarily influenced by several factors:

  • pH: The pH of the solution can significantly impact the rate of degradation. Both acidic and basic conditions can catalyze hydrolysis and other degradation reactions.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1][2] For optimal stability, it is recommended to store solutions of 2-oxopentanoic acid at low temperatures.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.[3] It is crucial to protect solutions from light.

  • Solvent: The choice of solvent can affect stability. While 2-oxopentanoic acid is soluble in water and organic solvents, its stability in these different media can vary.[4]

  • Presence of Other Reactants: Contaminants or other components in a formulation can react with 2-oxopentanoic acid, leading to its degradation.

2. What are the recommended storage conditions for 2-oxopentanoic acid and its solutions?

To ensure the longevity of 2-oxopentanoic acid, follow these storage guidelines:

FormRecommended Storage TemperatureLight ConditionsContainer
Neat (liquid) 2-8°CProtected from lightTightly sealed, inert container
Aqueous Solutions 2-8°C (short-term) or ≤ -20°C (long-term)Protected from light (amber vials)Tightly sealed vials
Solutions in Organic Solvents 2-8°C (short-term) or ≤ -20°C (long-term)Protected from light (amber vials)Tightly sealed vials, compatible with the solvent

3. My 2-oxopentanoic acid solution is showing signs of degradation. What are the likely degradation pathways?

2-oxopentanoic acid can undergo several degradation reactions in solution:

  • Hydrolysis: The ester-like linkage in the α-keto acid structure is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.

  • Decarboxylation: While more common in β-keto acids, α-keto acids can also undergo decarboxylation, especially when heated, leading to the loss of carbon dioxide.

  • Oxidation: The keto group can be susceptible to oxidation, particularly in the presence of oxidizing agents or upon exposure to air over extended periods.

  • Photodegradation: Exposure to light can induce photochemical reactions, leading to the breakdown of the molecule.[3]

4. How can I prepare a stable aqueous solution of 2-oxopentanoic acid for my experiments?

Preparing a stable aqueous solution requires careful consideration of several factors. Here is a recommended protocol:

Objective: To prepare an aqueous stock solution of 2-oxopentanoic acid with enhanced stability for use in biological or chemical experiments.

Materials:

  • 2-oxopentanoic acid

  • High-purity water (e.g., Milli-Q or equivalent)

  • pH meter

  • Sterile, amber glass vials

  • Appropriate buffer system (e.g., phosphate or citrate buffer, depending on the desired pH and experimental compatibility)

  • Inert gas (e.g., argon or nitrogen)

Protocol:

  • Deoxygenate the Solvent: Sparge the high-purity water with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, which can contribute to oxidative degradation.

  • Buffer Preparation: Prepare the desired buffer at the target pH. The optimal pH will depend on the specific application, but for general stability, a slightly acidic pH (around 4-5) is often preferable to neutral or alkaline conditions.

  • Dissolution: Accurately weigh the required amount of 2-oxopentanoic acid and dissolve it in the deoxygenated buffer. Perform this step under a gentle stream of inert gas if possible.

  • pH Adjustment: After dissolution, check the pH of the solution and adjust it to the desired value using small amounts of acid or base if necessary.

  • Aliquoting and Storage: Aliquot the solution into single-use amber glass vials to minimize freeze-thaw cycles and light exposure. Headspace in the vials should be minimized.

  • Blanketing with Inert Gas: Before sealing, blanket the headspace of each vial with an inert gas.

  • Storage: Store the vials at ≤ -20°C for long-term storage or at 2-8°C for short-term use.

Experimental Protocols & Methodologies

Protocol 1: Monitoring the Stability of 2-Oxopentanoic Acid in Solution via HPLC-UV

Objective: To quantitatively assess the degradation of 2-oxopentanoic acid in a given solution over time under specific storage conditions.

Methodology:

  • Sample Preparation: Prepare a solution of 2-oxopentanoic acid at a known concentration in the desired solvent/buffer system. Aliquot the solution into multiple vials for time-point analysis.

  • Storage Conditions: Store the vials under the desired experimental conditions (e.g., specific temperature and light exposure).

  • Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), remove one vial for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength where 2-oxopentanoic acid has significant absorbance (e.g., 210 nm).

    • Quantification: Use a calibration curve prepared from freshly made standards of 2-oxopentanoic acid to determine the concentration at each time point.

  • Data Analysis: Plot the concentration of 2-oxopentanoic acid as a function of time to determine the degradation rate.

Visualizations

DegradationPathways cluster_degradation Degradation Triggers cluster_products Potential Degradation Pathways 2-Oxopentanoic Acid 2-Oxopentanoic Acid Hydrolysis Hydrolysis 2-Oxopentanoic Acid->Hydrolysis H+/OH- Decarboxylation Decarboxylation 2-Oxopentanoic Acid->Decarboxylation Heat Oxidation Oxidation 2-Oxopentanoic Acid->Oxidation Photodegradation Photodegradation 2-Oxopentanoic Acid->Photodegradation UV Light pH (Acidic/Basic) pH (Acidic/Basic) pH (Acidic/Basic)->Hydrolysis Temperature Temperature Temperature->Hydrolysis Temperature->Decarboxylation Light (UV) Light (UV) Light (UV)->Photodegradation Oxidizing Agents Oxidizing Agents Oxidizing Agents->Oxidation

Caption: Major degradation pathways for 2-oxopentanoic acid in solution.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_analysis Stability Monitoring A Deoxygenate Solvent B Prepare Buffer A->B C Dissolve 2-Oxopentanoic Acid B->C D Adjust pH C->D E Aliquot & Store D->E F Incubate at Set Conditions E->F G Sample at Time Points F->G H HPLC-UV Analysis G->H I Determine Concentration H->I J Calculate Degradation Rate I->J

Caption: Workflow for preparing and monitoring the stability of 2-oxopentanoic acid solutions.

References

Technical Support Center: GC-MS Derivatization of Alpha-Ketovaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GC-MS derivatization of alpha-ketovaleric acid (also known as 2-oxopentanoic acid).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the standard derivatization procedure for alpha-ketovaleric acid for GC-MS analysis?

A1: The most common and effective method for derivatizing alpha-ketovaleric acid and other keto acids for GC-MS analysis is a two-step procedure:

  • Methoximation: The initial step involves the protection of the keto group by reacting it with methoxyamine hydrochloride (MeOx). This reaction converts the ketone into a methoxime derivative, which is crucial for preventing tautomerization (the formation of multiple isomers) and potential decarboxylation, ensuring a single, stable derivative is formed.[1]

  • Silylation: Following methoximation, the carboxylic acid group is derivatized through silylation. This involves replacing the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group. The most common silylating agents for this purpose are N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][2][3][4] This step increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.

Q2: I am seeing multiple peaks for my derivatized alpha-ketovaleric acid. What could be the cause?

A2: The appearance of multiple peaks for a single analyte can be due to several factors:

  • Incomplete Methoximation: If the initial methoximation step is incomplete, the remaining underivatized keto group can exist in equilibrium with its enol form. Both forms can then be silylated, leading to two different derivatives and, consequently, two peaks. Ensure that the methoximation reaction goes to completion by optimizing the reaction time and temperature.

  • Tautomerization: Inadequate protection of the keto group can lead to the formation of different isomers (tautomers) before or during silylation, each producing a different peak. The methoximation step is specifically designed to prevent this.[1]

  • Incomplete Silylation: If the silylation of the carboxylic acid group is not complete, you will see a peak for the methoximated-only compound in addition to the fully derivatized compound. This can be caused by insufficient silylating reagent, the presence of moisture, or suboptimal reaction conditions.

  • Syn/Anti Isomers: The methoxime derivative itself can form syn- and anti- geometric isomers, which may be separated by some high-resolution GC columns, resulting in two closely eluting peaks.

Q3: My peak shape is poor (e.g., tailing or fronting). How can I improve it?

A3: Poor peak shape is a common issue in GC analysis and can often be resolved by addressing the following:

  • Active Sites in the GC System: Peak tailing is frequently caused by interactions between the analyte and active sites (e.g., free silanol groups) in the GC inlet liner, column, or detector. Ensure you are using a deactivated liner and a high-quality, inert GC column. Regular maintenance, including cleaning the inlet and trimming the column, can help.

  • Moisture in the Sample or System: Silylating reagents and their derivatives are highly sensitive to moisture. The presence of water can lead to the hydrolysis of the silylated derivative back to its polar, underivatized form, causing peak tailing.[1] Always use anhydrous solvents and reagents, and ensure your samples are completely dry before derivatization. Lyophilization (freeze-drying) of aqueous samples is a common practice.[1]

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or increasing the split ratio.

  • Improper Column Installation: A poorly cut or installed column can cause peak shape issues. Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector.

Q4: I am getting low or no signal for my derivatized alpha-ketovaleric acid. What are the possible reasons?

A4: A weak or absent signal can be frustrating. Consider these potential causes:

  • Incomplete Derivatization: As mentioned earlier, incomplete methoximation or silylation will result in a lower yield of the desired derivative. Review your derivatization protocol, including reagent volumes, reaction times, and temperatures.

  • Degradation of Derivatives: Silyl derivatives can be unstable over time, especially in the presence of moisture. It is best to analyze the samples as soon as possible after derivatization. If storage is necessary, keep them in a tightly sealed vial at a low temperature (e.g., -20°C).

  • Leaks in the GC-MS System: A leak in the injection port, column fittings, or mass spectrometer can lead to a significant loss of signal. Perform a leak check according to your instrument's manual.

  • Sample Loss During Preparation: Ensure that your sample preparation and extraction procedures are optimized to minimize the loss of alpha-ketovaleric acid.

Q5: Which silylating reagent is better for alpha-ketovaleric acid: MSTFA or BSTFA?

A5: Both MSTFA and BSTFA are effective silylating agents for carboxylic acids and are widely used in metabolomics.[3][4][5][6]

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): A key advantage of MSTFA is that its byproducts are very volatile and are often eluted with the solvent front, leading to cleaner chromatograms.

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): BSTFA is also a powerful silylating agent with similar reactivity to MSTFA.[4] It is sometimes used with a catalyst, such as 1% TMCS (trimethylchlorosilane), to enhance its reactivity, especially for sterically hindered groups.

For most applications involving alpha-keto acids, both reagents should perform well. The choice may come down to laboratory preference, cost, or specific matrix effects observed in your samples. If you are experiencing interference from derivatization byproducts, MSTFA may be the better choice.

Quantitative Data on Derivatization

While specific quantitative data for the derivatization of alpha-ketovaleric acid is not extensively available in the reviewed literature, the following tables provide generalized information and typical conditions for the derivatization of alpha-keto acids based on established metabolomics protocols. Derivatization yields are generally expected to be high (>90%) under optimized conditions.

Table 1: Comparison of Common Silylating Reagents for Alpha-Keto Acid Derivatization

Silylating ReagentCommon CatalystVolatility of ByproductsReactivityGeneral Recommendations
MSTFA None or 1% TMCSHighHighOften preferred for cleaner chromatograms due to volatile byproducts.
BSTFA 1% TMCSModerateHighA strong silylating agent, often used with a catalyst to ensure complete derivatization.[5][6]
MTBSTFA NoneLowHighForms more stable TBDMS derivatives, which are less sensitive to moisture.

Table 2: Typical Reaction Conditions for Two-Step Derivatization of Alpha-Keto Acids

StepReagentSolventTemperatureTimeNotes
Methoximation Methoxyamine hydrochloride (MeOx)Pyridine30-60°C60-90 minutesEnsures protection of the keto group and prevents tautomerization.[2]
Silylation MSTFA or BSTFA (+/- 1% TMCS)Pyridine (from previous step)37-80°C30-60 minutesReaction time and temperature may need to be optimized for specific sample matrices.[7]

Experimental Protocols

Detailed Protocol for the Derivatization of Alpha-Ketovaleric Acid for GC-MS Analysis

This protocol is a standard method for the two-step derivatization of alpha-keto acids.

Materials:

  • Alpha-ketovaleric acid standard or dried sample extract

  • Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in anhydrous pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

  • Reaction vials (e.g., 1.5 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Centrifuge (if sample contains particulates)

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry. For aqueous samples, lyophilize (freeze-dry) to remove all water.[1]

    • If starting with a solid standard, accurately weigh a known amount into a reaction vial.

  • Methoximation Step:

    • Add 50 µL of the methoxyamine hydrochloride solution in pyridine to the dried sample in the reaction vial.

    • Cap the vial tightly and vortex for 1 minute to ensure the sample is fully dissolved.

    • Incubate the mixture at 60°C for 60 minutes in a heating block or oven.[2]

  • Silylation Step:

    • After the methoximation reaction, allow the vial to cool to room temperature.

    • Add 80 µL of MSTFA with 1% TMCS to the reaction mixture.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 30 minutes.

  • GC-MS Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • If any precipitate is present, centrifuge the vial and transfer the supernatant to a new vial for analysis.

    • Inject an appropriate volume (e.g., 1 µL) into the GC-MS.

Visualizations

Derivatization_Workflow Derivatization Workflow for Alpha-Ketovaleric Acid cluster_sample_prep Sample Preparation cluster_methoximation Step 1: Methoximation cluster_silylation Step 2: Silylation cluster_analysis Analysis start Start with Alpha-Ketovaleric Acid Sample dry Ensure Sample is Anhydrous (e.g., Lyophilization) start->dry add_meox Add Methoxyamine HCl in Pyridine dry->add_meox incubate_meox Incubate at 60°C for 60 min add_meox->incubate_meox add_mstfa Add MSTFA (+/- 1% TMCS) incubate_meox->add_mstfa incubate_mstfa Incubate at 60°C for 30 min add_mstfa->incubate_mstfa gcms GC-MS Analysis incubate_mstfa->gcms

Caption: Derivatization workflow for alpha-ketovaleric acid.

Troubleshooting_GCMS Troubleshooting Common GC-MS Issues start Problem Observed in Chromatogram peak_tailing Peak Tailing? start->peak_tailing multiple_peaks Multiple Peaks? start->multiple_peaks low_signal Low/No Signal? start->low_signal peak_tailing->multiple_peaks No check_moisture Check for Moisture in Sample/System peak_tailing->check_moisture Yes multiple_peaks->low_signal No check_methoximation Incomplete Methoximation? multiple_peaks->check_methoximation Yes check_derivatization Review Derivatization Protocol low_signal->check_derivatization Yes check_active_sites Check for Active Sites (Liner, Column) check_moisture->check_active_sites check_column_install Check Column Installation check_active_sites->check_column_install check_silylation Incomplete Silylation? check_methoximation->check_silylation syn_anti Consider Syn/Anti Isomers check_silylation->syn_anti check_leaks Check for System Leaks check_derivatization->check_leaks check_degradation Analyze Sample Promptly check_leaks->check_degradation

Caption: Troubleshooting decision tree for GC-MS derivatization issues.

References

Technical Support Center: Optimizing HPLC Separation of 2-Oxovaleric Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 2-oxovaleric acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the HPLC separation of this compound isomers?

A1: The primary challenges include its polar nature, which can lead to poor retention on traditional reversed-phase columns, and the need for a chiral method to separate its enantiomers. Additionally, as a keto acid, it can be prone to peak tailing and potential keto-enol tautomerism, which can complicate peak shape.

Q2: What type of column is recommended for the achiral analysis of this compound?

A2: A standard C18 column is commonly used for the analysis of this compound, often after derivatization to improve retention and detectability. For underivatized analysis, a polar-embedded or an aqueous C18 column can provide better retention for this polar analyte. Ion-exchange chromatography is another viable option for separating organic acids.[1][2]

Q3: How can I separate the enantiomers of this compound?

A3: Direct separation of enantiomers can be achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD), are often effective for separating chiral acids.[3] Ligand-exchange chromatography is another powerful technique for resolving enantiomers of hydroxy and keto acids.[4] An alternative, indirect approach involves derivatizing the this compound with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column like a C18.[5][6]

Q4: What detection methods are suitable for this compound?

A4: Due to the lack of a strong chromophore, direct UV detection of underivatized this compound is typically performed at low wavelengths (around 210 nm). However, this can lead to interference from other components in the sample matrix. A more sensitive and specific approach is to derivatize the keto group with a UV-active or fluorescent tag, allowing for detection at a higher, more selective wavelength. For instance, derivatization with 4-nitro-1,2-phenylenediamine (NPD) allows for UV detection at 255 nm.[7] Mass spectrometry (MS) is also an excellent detection method, providing high sensitivity and structural information.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC separation of this compound isomers.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution
Secondary Silanol Interactions Use an end-capped C18 column or a column with a base-deactivated silica. Lowering the mobile phase pH (e.g., with 0.1% formic or phosphoric acid) can suppress the ionization of silanol groups.
Column Overload Reduce the sample concentration or injection volume.
Inappropriate Mobile Phase pH For this acidic analyte, ensure the mobile phase pH is at least 2 pH units below its pKa to maintain it in a single, un-ionized form.
Sample Solvent Incompatibility Dissolve the sample in the mobile phase or a weaker solvent than the mobile phase.
Column Contamination or Void Flush the column with a strong solvent. If the problem persists, a void may have formed at the column inlet; try reversing the column (if permissible by the manufacturer) and flushing. If these steps fail, the column may need to be replaced.
Problem 2: Peak Splitting
Potential Cause Recommended Solution
Keto-Enol Tautomerism The presence of both keto and enol forms of this compound can lead to peak splitting if their interconversion is slow on the chromatographic timescale.[8] Adjusting the mobile phase pH or temperature may shift the equilibrium to favor one form.
Column Inlet Frit Blockage A partially blocked frit can cause the sample to travel through two different paths, resulting in a split peak.[9] Replace the frit or the column.
Sample Overload As with peak tailing, injecting too much sample can lead to peak distortion, including splitting. Dilute the sample.
Injection Solvent Stronger than Mobile Phase This can cause the analyte to spread unevenly at the head of the column.[7] Dissolve the sample in the mobile phase.
Contamination Contamination on the column can create alternative interaction sites, leading to peak splitting.[9] Clean the column with a series of strong solvents.
Problem 3: Inconsistent Retention Times
Potential Cause Recommended Solution
Inadequate Column Equilibration Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting the analysis.[10]
Mobile Phase Composition Changes If preparing the mobile phase online, ensure the pump's proportioning valves are working correctly. If preparing manually, ensure accurate measurements and thorough mixing. Evaporation of the organic solvent can also alter the composition.[11]
Temperature Fluctuations Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.[10]
Pump Malfunction or Leaks Check for pressure fluctuations, which can indicate air bubbles in the pump or a leak in the system.[12] Purge the pump and check fittings.
Mobile Phase pH Instability Use a buffer in the mobile phase, especially when operating near the pKa of the analyte, to maintain a stable pH.

Experimental Protocols

Achiral Separation of this compound (as a Derivative)

This protocol is based on the derivatization of α-keto acids for analysis by reversed-phase HPLC.[7]

  • Derivatization Reagent: 4-nitro-1,2-phenylenediamine (NPD)

  • Derivatization Procedure:

    • Prepare a solution of the sample containing this compound.

    • Add the NPD derivatizing reagent.

    • The reaction proceeds to form a stable, UV-active quinoxalinol derivative.

  • HPLC Conditions:

    • Column: Zorbax C18

    • Mobile Phase: Isocratic elution with Methanol:Water:Acetonitrile (46:52:2 v/v/v)

    • Flow Rate: 0.9 mL/min

    • Detection: UV at 255 nm

    • Injection Volume: 20 µL

Strategy for Chiral Separation of this compound Enantiomers

Strategy 1: Direct Separation on a Chiral Stationary Phase (CSP)

This approach is based on methods developed for other chiral acids.[3][13]

  • Column Selection:

    • Polysaccharide-based: SUMICHIRAL OA-2500 (for profen drugs, which are carboxylic acids) or other similar phases like Chiralcel® OD-H or Chiralpak® AD.[13]

    • Ligand Exchange: Columns with a chiral ligand (e.g., L-proline) coated on the stationary phase are effective for α-hydroxy and α-keto acids.

  • Mobile Phase:

    • Normal Phase: A typical mobile phase would be a mixture of hexane, 1,2-dichloroethane, and ethanol.

    • Reversed-Phase: An aqueous buffer (e.g., phosphate or acetate) with an organic modifier like methanol or acetonitrile.

  • Method Development:

    • Screen different types of CSPs (polysaccharide, ligand exchange).

    • Optimize the mobile phase composition, paying close attention to the organic modifier and any additives (e.g., a small amount of acid like trifluoroacetic acid for normal phase).

    • Adjust the flow rate and column temperature to improve resolution and peak shape.

Strategy 2: Indirect Separation via Chiral Derivatization

This method involves creating diastereomers that can be separated on a standard achiral column.[14]

  • Chiral Derivatizing Agent (CDA):

    • Select a CDA that reacts with the carboxylic acid group of this compound, such as a chiral amine or alcohol, to form diastereomeric amides or esters.

    • Examples of CDAs include (S)-(-)-α-phenylethylamine or other commercially available chiral reagents.

  • Derivatization Procedure:

    • Convert the carboxylic acid of this compound to a more reactive form (e.g., an acid chloride).

    • React the activated acid with the chosen chiral derivatizing agent.

    • Purify the resulting diastereomeric mixture if necessary.

  • HPLC Conditions:

    • Column: Standard C18 or silica column.

    • Mobile Phase: A standard reversed-phase (e.g., acetonitrile/water) or normal-phase (e.g., hexane/isopropanol) gradient can be used to separate the diastereomers.

    • Detection: UV detection at a wavelength appropriate for the chromophore introduced by the CDA.

Quantitative Data Summary

Table 1: Example HPLC Conditions for Achiral Analysis of this compound Derivatives

ParameterMethod 1 (NPD Derivative)[7]
Column Zorbax C18
Mobile Phase Methanol:Water:Acetonitrile (46:52:2)
Elution Mode Isocratic
Flow Rate 0.9 mL/min
Detection UV at 255 nm

Table 2: Starting Conditions for Chiral Method Development

ParameterStrategy 1: Direct (Polysaccharide CSP)[13]Strategy 2: Indirect (Derivatization)
Column SUMICHIRAL OA-2500 (or similar)Standard C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Hexane/1,2-dichloroethane/ethanolAcetonitrile/Water with 0.1% Formic Acid
Elution Mode Isocratic (Normal Phase)Gradient (Reversed-Phase)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV (e.g., 254 nm)UV (wavelength depends on CDA)

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing, Splitting, Drifting RT) check_all_peaks Affects All Peaks? start->check_all_peaks system_issue System-wide Issue (Pump, Detector, Mobile Phase) check_all_peaks->system_issue Yes peak_specific_issue Peak-Specific Issue check_all_peaks->peak_specific_issue No check_pump Check Pump Pressure (Stable? Leaks?) system_issue->check_pump check_mp Check Mobile Phase (Composition, Degassed?) system_issue->check_mp check_detector Check Detector (Lamp, Cell) system_issue->check_detector check_peak_shape Analyze Peak Shape (Tailing, Fronting, Split?) peak_specific_issue->check_peak_shape check_rt Check Retention Time (Consistent?) peak_specific_issue->check_rt tailing_fronting Tailing/Fronting check_peak_shape->tailing_fronting Tailing/ Fronting split_peak Split Peak check_peak_shape->split_peak Split rt_drift Retention Time Drift check_rt->rt_drift solution_tailing Solutions: - Adjust pH - Use End-capped Column - Reduce Sample Load - Check Sample Solvent tailing_fronting->solution_tailing solution_split Solutions: - Check for Column Void/Frit Blockage - Dissolve Sample in Mobile Phase - Consider Tautomerism split_peak->solution_split solution_rt Solutions: - Ensure Proper Equilibration - Use Column Oven - Check for Leaks rt_drift->solution_rt

Caption: A logical workflow for troubleshooting common HPLC issues.

Chiral_Separation_Strategy start Goal: Separate This compound Enantiomers decision Choose Separation Approach start->decision direct_method Direct Method decision->direct_method Direct indirect_method Indirect Method decision->indirect_method Indirect csp_column Use Chiral Stationary Phase (CSP) - Polysaccharide - Ligand Exchange direct_method->csp_column optimize_direct Optimize Mobile Phase (Normal or Reversed Phase) csp_column->optimize_direct derivatize Derivatize with Chiral Reagent (e.g., Chiral Amine) indirect_method->derivatize form_diastereomers Forms Diastereomers derivatize->form_diastereomers achiral_column Separate on Achiral Column (e.g., C18) form_diastereomers->achiral_column

References

Technical Support Center: Enzymatic Assays for 2-Oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic assays for 2-oxopentanoic acid (also known as α-ketovaleric acid).

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of an enzymatic assay for 2-oxopentanoic acid?

A1: Enzymatic assays for 2-oxopentanoic acid typically rely on the activity of a specific dehydrogenase enzyme, such as a branched-chain α-keto acid dehydrogenase (BCKDH) or lactate dehydrogenase (LDH). In these assays, 2-oxopentanoic acid is used as a substrate by the enzyme. The reaction involves the reduction of a cofactor, most commonly nicotinamide adenine dinucleotide (NAD+) to NADH. The increase in NADH concentration can be monitored spectrophotometrically by measuring the absorbance at 340 nm. This change in absorbance is directly proportional to the concentration of 2-oxopentanoic acid in the sample.

Q2: What are the most common sources of interference in these assays?

A2: Interference can arise from various sources, including the sample matrix, cross-reactivity of the enzyme with other structurally similar molecules, and the presence of inhibitors or activators of the enzyme. It is crucial to carefully prepare samples and select an enzyme with high specificity for 2-oxopentanoic acid to minimize these interferences.

Q3: How can I minimize interference from the sample matrix?

A3: Biological samples can contain endogenous substances that interfere with the assay.[1][2] Sample preparation is key to minimizing these "matrix effects."[1][2] Deproteinization of the sample, for instance by using a 10 kDa molecular weight cut-off spin filter, is a common and effective method.[3] For samples containing high levels of fat, extraction with hot water followed by cooling to separate the fat layer can be beneficial.

Q4: Can other keto acids in my sample interfere with the assay?

A4: Yes, this is a significant potential issue. Enzymes like lactate dehydrogenase are known to have broad substrate specificity and can react with other α-keto acids, such as pyruvate and α-ketobutyrate.[4] If your sample contains multiple α-keto acids, it may be necessary to use a more specific enzyme or to perform additional enzymatic steps to eliminate the interfering compounds. For instance, pre-treating the sample with pyruvate dehydrogenase can remove pyruvate before assaying for other branched-chain α-keto acids.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Signal Contamination of reagents.Use high-purity reagents and sterile, nuclease-free water.
Non-enzymatic reduction of the detection reagent.Run a control reaction without the enzyme to determine the background signal and subtract it from your sample readings.
Insufficient blocking of non-specific binding (in plate-based assays).Increase the blocking incubation period and consider changing the blocking agent.
Low or No Signal Inactive enzyme.Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.
Presence of enzyme inhibitors in the sample.Prepare samples to minimize potential inhibitors. Consider dialysis or desalting of the sample.
Incorrect assay conditions (e.g., pH, temperature).Verify that the assay buffer pH and incubation temperature are optimal for the specific enzyme being used.
Non-linear Standard Curve Pipetting errors.Use calibrated pipettes and avoid pipetting very small volumes. Prepare a master mix for standards where possible.
Partially thawed components.Ensure all reagents, especially standards, are completely thawed and mixed thoroughly before use.
Air bubbles in the wells.Pipette gently against the side of the well to avoid introducing air bubbles.
Inconsistent Results Between Replicates Inhomogeneous sample or reagents.Ensure all solutions are well-mixed before pipetting.
Temperature fluctuations across the plate.Ensure the entire plate is at a uniform temperature during incubation. Avoid placing the plate on a cold or hot surface.
Edge effects in microplates.Avoid using the outer wells of the plate for critical samples and standards, as they are more prone to evaporation and temperature variations.

Potential Interfering Substances

The following table summarizes substances that have been reported to interfere with enzymatic assays in general. While not all have been specifically tested with 2-oxopentanoic acid assays, they represent potential sources of interference to consider during troubleshooting.

Substance Concentration to Avoid Potential Effect
EDTA> 0.5 mMCan chelate metal ions that may be required for enzyme activity.[5]
Ascorbic Acid> 0.2%Can interfere with redox-based detection methods.[5]
SDS> 0.2%Can denature the enzyme.[5]
Sodium Azide> 0.2%Can inhibit enzyme activity.[5]
NP-40 and Tween-20> 1%Can interfere with the assay chemistry.[5]
PyruvateVariesCan act as a substrate for some dehydrogenases, leading to a false positive signal.
α-KetobutyrateVariesCan act as a substrate for some dehydrogenases, leading to a false positive signal.[4]
Lipids (in lipemic samples)High concentrationsCan interfere with antigen-antibody binding in immunoassays and may affect enzymatic assays.[6]
BilirubinHigh concentrationsCan interfere with colorimetric measurements.[7]
HemolysisAny visible signRelease of intracellular components can interfere with the assay.[6]

Experimental Protocols

Spectrophotometric Assay using Branched-Chain α-Keto Acid Dehydrogenase (BCKDH)

This protocol is adapted from general principles for measuring branched-chain α-keto acid dehydrogenase activity.

Materials:

  • 2-Oxopentanoic acid standard solution

  • BCKDH enzyme preparation

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • NAD+ solution

  • Coenzyme A (CoA) solution

  • Thiamine pyrophosphate (TPP) solution

  • MgCl2 solution

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplate or quartz cuvettes

Procedure:

  • Prepare a Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, NAD+, CoA, TPP, and MgCl2 at their final desired concentrations.

  • Standard Curve Preparation: Prepare a series of dilutions of the 2-oxopentanoic acid standard in the assay buffer.

  • Assay Setup:

    • Add 50 µL of each standard dilution or your prepared sample to individual wells of the microplate.

    • Add 150 µL of the Reaction Master Mix to each well.

  • Initiate the Reaction: Add a pre-determined amount of the BCKDH enzyme preparation to each well to start the reaction.

  • Measurement: Immediately place the microplate in the spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA340/min) for each well from the linear portion of the curve.

    • Subtract the rate of the blank (no 2-oxopentanoic acid) from all other readings.

    • Plot the corrected rates for the standards against their known concentrations to generate a standard curve.

    • Determine the concentration of 2-oxopentanoic acid in your samples by interpolating their rates from the standard curve.

Visualizations

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample Sample containing 2-Oxopentanoic Acid Reaction Enzymatic Reaction: 2-Oxopentanoate + NAD+ -> Product + NADH Sample->Reaction Standard 2-Oxopentanoic Acid Standard Standard->Reaction Reagents Assay Reagents (Buffer, NAD+, Enzyme) Reagents->Reaction Measurement Measure Absorbance at 340 nm (NADH) Reaction->Measurement StandardCurve Generate Standard Curve Measurement->StandardCurve Calculation Calculate Sample Concentration Measurement->Calculation StandardCurve->Calculation

Caption: Workflow for a typical enzymatic assay for 2-oxopentanoic acid.

Troubleshooting_Workflow Start Problem Encountered (e.g., High Background) CheckReagents Check Reagent Purity and Preparation Start->CheckReagents RunControls Run Appropriate Controls (No Enzyme, No Substrate) CheckReagents->RunControls Reagents OK OptimizeConditions Optimize Assay Conditions (pH, Temperature, Incubation Time) RunControls->OptimizeConditions Controls indicate assay issue SamplePrep Review Sample Preparation Protocol RunControls->SamplePrep Controls indicate sample issue Resolved Problem Resolved OptimizeConditions->Resolved SamplePrep->Resolved

Caption: A logical workflow for troubleshooting common issues in enzymatic assays.

References

How to prevent degradation of alpha-ketovaleric acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of alpha-ketovaleric acid during storage and experimental use. The following information is curated to address common challenges and questions regarding the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause alpha-ketovaleric acid to degrade?

A1: The main factors contributing to the degradation of alpha-ketovaleric acid are exposure to elevated temperatures, light, moisture, and oxygen. Like many alpha-keto acids, it is susceptible to decarboxylation, which can be accelerated by these conditions. The pH of the solution is also a critical factor, with instability observed at neutral to alkaline pH.

Q2: What are the ideal storage conditions for alpha-ketovaleric acid?

A2: To ensure maximum stability, alpha-ketovaleric acid should be stored under the following conditions:

  • Temperature: Freezer (-20°C) or refrigerated (2-8°C) temperatures are recommended for long-term storage.[1]

  • Light: Store in a light-resistant container to prevent photodegradation.

  • Atmosphere: For optimal stability, especially for the pure compound, storage under an inert gas like argon or nitrogen is advised to minimize oxidation.[2]

  • Container: Use a tightly sealed container to protect from moisture, as the compound can be moisture-sensitive.[2]

Q3: Can I store alpha-ketovaleric acid in a solution?

A3: Storing alpha-ketovaleric acid in solution is generally not recommended for long periods, as this can accelerate degradation. If you must store it in solution for a short duration, use a buffered solution at an acidic pH and store it at low temperatures (2-8°C). Avoid neutral or alkaline pH, as this can promote aldol-like condensation reactions and other degradation pathways. For maximum stability in solution, prepare it fresh before use.

Q4: What are the signs that my alpha-ketovaleric acid may have degraded?

A4: Visual signs of degradation can include a change in color or the presence of particulate matter. However, significant degradation can occur without any visible changes. The most reliable way to assess the purity of your alpha-ketovaleric acid is by analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of potency or inconsistent experimental results. Degradation of alpha-ketovaleric acid stock.1. Verify the storage conditions of your stock. 2. Perform a purity check using HPLC. 3. If degradation is confirmed, discard the old stock and use a fresh, properly stored batch.
Precipitate forms in a neutral or alkaline buffered solution. Polymerization or other degradation reactions.1. Alpha-keto acids can be unstable at neutral or alkaline pH. 2. Prepare solutions fresh before each experiment. 3. If a buffered solution is necessary, use an acidic pH if compatible with your experimental design.
Discoloration of the solid compound. Exposure to light, oxygen, or impurities.1. Discard the discolored compound as it indicates significant degradation. 2. Ensure future storage is in a dark, airtight container, preferably under an inert atmosphere.

Experimental Protocols

Stability-Indicating HPLC Method for Alpha-Keto Acids

This protocol provides a general framework for developing a stability-indicating HPLC method for alpha-keto acids like alpha-ketovaleric acid. Method optimization and validation are crucial for specific applications.

Objective: To separate and quantify alpha-ketovaleric acid in the presence of its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector or a Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

Chromatographic Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes can be a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Prepare a stock solution of alpha-ketovaleric acid in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • For forced degradation studies, subject the stock solution to stress conditions as outlined in the "Forced Degradation Study" section below.

  • Before injection, filter the samples through a 0.45 µm syringe filter.

Method Development and Validation:

  • Specificity: Analyze stressed samples to ensure that the degradation products are well-separated from the parent peak and from each other. Peak purity analysis using a PDA detector is recommended.

  • Linearity, Accuracy, and Precision: Perform these validation parameters according to ICH guidelines.

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[2][3]

Objective: To generate potential degradation products of alpha-ketovaleric acid.

Procedure:

  • Acid Hydrolysis: Treat a solution of alpha-ketovaleric acid with 0.1 M HCl at 60°C for 30 minutes.[4]

  • Base Hydrolysis: Treat a solution of alpha-ketovaleric acid with 0.1 M NaOH at 60°C for 30 minutes.[4]

  • Oxidative Degradation: Treat a solution of alpha-ketovaleric acid with 3% hydrogen peroxide (H₂O₂) at room temperature for 30 minutes.[4]

  • Thermal Degradation: Expose the solid compound to dry heat at a temperature above its melting point for a specified period.

  • Photodegradation: Expose a solution of alpha-ketovaleric acid to UV light (e.g., 254 nm) for a specified period.

After exposure to each stress condition, analyze the samples using the developed HPLC method to identify and quantify any degradation products.

Degradation Pathways and Prevention

The primary degradation pathways for alpha-ketovaleric acid are decarboxylation and oxidation.

AKVA Alpha-Ketovaleric Acid Decarboxylation Decarboxylation AKVA->Decarboxylation Heat, Light, pH Oxidation Oxidation AKVA->Oxidation Oxygen Butanal Butanal + CO2 Decarboxylation->Butanal Oxidized_Products Oxidized Products Oxidation->Oxidized_Products

Caption: Primary degradation pathways of alpha-ketovaleric acid.

Prevention Strategies:

  • Decarboxylation: This is a common reaction for alpha-keto acids, leading to the loss of the carboxyl group as carbon dioxide.[5] To minimize this, store the compound at low temperatures and protect it from light.

  • Oxidation: The keto group can be susceptible to oxidation. Storing under an inert atmosphere and considering the use of antioxidants for formulated products can mitigate this. While specific data for alpha-ketovaleric acid is limited, antioxidants like butylated hydroxytoluene (BHT) are commonly used to prevent the oxidation of organic molecules.[6][7]

Advanced Storage and Handling

Lyophilization (Freeze-Drying):

For long-term storage, especially for valuable or sensitive batches, lyophilization can be an effective method to improve stability by removing water.

  • General Protocol:

    • Dissolve the alpha-ketovaleric acid in a suitable solvent (e.g., water). The inclusion of a cryoprotectant may be considered, although for small molecules, it is not always necessary.

    • Freeze the solution at a low temperature (e.g., -80°C).

    • Apply a vacuum to sublimate the solvent.

    • Store the resulting lyophilized powder in a tightly sealed container at -20°C with a desiccant.

Freeze-Thaw Cycles:

Repeated freeze-thaw cycles can affect the stability of compounds in solution.[8][9] It is best practice to aliquot stock solutions into single-use volumes to avoid repeated temperature cycling.

Start Prepare Stock Solution Aliquot Aliquot into single-use volumes Start->Aliquot Store Store at -20°C or below Aliquot->Store Thaw Thaw one aliquot for use Store->Thaw Discard Discard unused portion of thawed aliquot Thaw->Discard

Caption: Recommended workflow for handling stock solutions to minimize degradation from freeze-thaw cycles.

References

Technical Support Center: Enhanced Detection of Low-Level 2-Ketopentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the sensitive detection of 2-ketopentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive methods for detecting low levels of 2-ketopentanoic acid?

A1: For highly sensitive detection of 2-ketopentanoic acid, derivatization followed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice. These techniques enhance the signal of the analyte, allowing for detection at very low concentrations.

Q2: Why is derivatization necessary for the analysis of 2-ketopentanoic acid?

A2: Derivatization is a chemical modification of the analyte that improves its analytical properties. For 2-ketopentanoic acid, derivatization is crucial for several reasons:

  • Enhanced Detection: It introduces a fluorescent or electrochemically active tag, significantly increasing the sensitivity of detection by HPLC.[1][2][3]

  • Improved Chromatographic Behavior: It can improve the volatility and thermal stability of the compound for GC-MS analysis.

  • Increased Ionization Efficiency: For Mass Spectrometry (MS) detection, derivatization can introduce a chargeable moiety, leading to better ionization and thus, a stronger signal.

Q3: What are the common derivatization reagents for 2-ketopentanoic acid?

A3: Several reagents are used to derivatize α-keto acids like 2-ketopentanoic acid. For HPLC with fluorescence detection, common reagents include 1,2-diamino-4,5-methylenedioxybenzene (DMB) and o-phenylenediamine (OPD).[1][4] For GC-MS, silylation reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) or esterification agents are frequently used.

Q4: What are the expected detection limits for 2-ketopentanoic acid with these methods?

A4: With HPLC and fluorescence detection after derivatization, limits of detection (LOD) can be in the nanomolar (nM) range. For instance, one method reported LODs of 1.3–5.4 nM for various α-keto acids.[1][5] GC-MS methods can also achieve high sensitivity, with detection limits reported to be below 50 ng/mL for 2-ketoacids.[6]

Troubleshooting Guides

HPLC with Fluorescence Detection
Issue Potential Cause Troubleshooting Steps
Split or Broad Peaks Sample pH is too acidic after derivatization.Dilute the derivatization solution with a basic solution (e.g., NaOH) before injection to neutralize the sample.[1][5]
Column degradation.Use a guard column and ensure proper mobile phase pH. Replace the analytical column if necessary.
Low Signal Intensity Incomplete derivatization.Optimize reaction conditions (temperature, time, reagent concentration). Ensure reagents are not degraded.
Suboptimal fluorescence detector settings.Verify and optimize the excitation and emission wavelengths for the specific fluorescent derivative. For DMB derivatives, excitation is typically around 367 nm and emission at 446 nm.[5]
Sample degradation.Prepare samples fresh and store them appropriately (e.g., on ice) to prevent degradation of 2-ketopentanoic acid.
Poor Reproducibility Inconsistent derivatization.Ensure accurate and consistent pipetting of all reagents and samples. Use an autosampler for precise injection volumes.
Fluctuation in column temperature.Use a column oven to maintain a stable temperature.[5]
GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
No or Low Peak Intensity Incomplete derivatization (silylation or esterification).Ensure the sample is completely dry before adding the derivatization reagent, as moisture can inactivate it. Optimize the reaction time and temperature.
Analyte degradation in the injector.Use a lower injector temperature or a deactivated inlet liner.
Tailing Peaks Active sites in the GC system (liner, column).Use a deactivated liner and a high-quality, well-conditioned column. Consider re-silylation of the liner.
Interfering Peaks Contamination from the sample matrix or reagents.Use high-purity solvents and reagents. Perform a blank run to identify sources of contamination. Optimize the sample extraction and clean-up procedure.[6]

Quantitative Data Summary

The following tables summarize the performance of different methods for the detection of α-keto acids, including 2-ketopentanoic acid.

Table 1: Performance of HPLC with Fluorescence Detection

Analyte ClassDerivatization ReagentLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
α-keto acids1,2-diamino-4,5-methylenedioxybenzene (DMB)1.3–5.4 nM4.2–18 nM[1][5]
α-keto acids1,2-diamino-4,5-dimethoxybenzene10-300 fmol per injection-[2]
α-keto acidso-phenylenediamine10-250 pmol per injection-[3]

Table 2: Performance of GC-MS

Analyte ClassDerivatization MethodLimit of Detection (LOD)RecoveryReference
2-ketoacidsO-trimethylsilyl-quinoxalinol derivatives< 50 ng/mL97-104%[6]

Experimental Protocols

Protocol 1: HPLC with Fluorescence Detection using DMB Derivatization

This protocol is adapted from a method for the analysis of intracellular α-keto acids.[1][5]

  • Sample Preparation:

    • Homogenize biological samples (e.g., cells, tissues) in a suitable buffer on ice.

    • Centrifuge to pellet debris and collect the supernatant.

    • Deproteinize the sample by adding a precipitating agent (e.g., perchloric acid), followed by centrifugation.

    • Neutralize the supernatant with a base (e.g., potassium carbonate).

  • Derivatization:

    • In a sealed tube, mix 40 µL of the sample extract with 40 µL of DMB solution.

    • Heat the mixture at 85 °C for 45 minutes.

    • Cool the reaction mixture on ice for 5 minutes.

    • Dilute the solution five-fold with 65 mM NaOH solution.

  • HPLC Analysis:

    • HPLC System: A standard HPLC system with a fluorescence detector.

    • Column: Inertsil ODS-4V column (250 × 3.0 mm, 5.0 µm) or equivalent.

    • Mobile Phase A: 30% Methanol in Water.

    • Mobile Phase B: 100% Methanol.

    • Gradient: A suitable gradient to separate the analytes of interest. For example: 0-10 min, 0% B; 10-20 min, 0-50% B; 20-50 min, 50% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Fluorescence Detection: Excitation at 367 nm, Emission at 446 nm.

Protocol 2: GC-MS with O-trimethylsilyl-quinoxalinol Derivatization

This protocol is based on a method for the quantitation of 2-ketoacids in biological fluids.[6]

  • Sample Preparation and Initial Derivatization:

    • To the biological fluid (e.g., plasma, urine), add an internal standard (e.g., 2-ketovaleric acid).

    • Acidify the sample and add o-phenylenediamine to form quinoxalinol derivatives.

    • Extract the derivatives with an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Silylation:

    • To the dried residue, add a silylation reagent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture to ensure complete derivatization to form O-trimethylsilyl-quinoxalinol derivatives.

  • GC-MS Analysis:

    • GC System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A capillary column suitable for separating the derivatized keto acids.

    • Carrier Gas: Helium.

    • Injector and Temperature Program: Optimize the injector temperature and oven temperature program to achieve good separation of the analytes.

    • MS Detection: Use chemical ionization (CI) with ammonia as the reactant gas. Monitor the protonated molecular ions ([M+H]+) for each 2-ketoacid derivative.

Visualizations

Experimental_Workflow_HPLC cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Cells, Plasma, Urine) Homogenization Homogenization & Deproteinization Sample->Homogenization Extract Supernatant Extract Homogenization->Extract DMB Add DMB Reagent Extract->DMB Heating Heat at 85°C DMB->Heating Neutralization Neutralization (NaOH) Heating->Neutralization HPLC HPLC Separation Neutralization->HPLC Fluorescence Fluorescence Detection (Ex: 367 nm, Em: 446 nm) HPLC->Fluorescence Data Data Acquisition & Analysis Fluorescence->Data

Caption: Workflow for 2-ketopentanoic acid detection by HPLC.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Chromatographic Results Cause1 Sample pH Issue Problem->Cause1 Cause2 Incomplete Derivatization Problem->Cause2 Cause3 Column Issues Problem->Cause3 Cause4 Detector Settings Problem->Cause4 Solution1 Neutralize Sample Before Injection Cause1->Solution1 Solution2 Optimize Reaction (Time, Temp, Conc.) Cause2->Solution2 Solution3 Check/Replace Column & Guard Column Cause3->Solution3 Solution4 Verify Ex/Em Wavelengths Cause4->Solution4

Caption: Troubleshooting logic for HPLC analysis issues.

References

Addressing peak tailing in 2-Oxovaleric acid chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the chromatographic analysis of 2-Oxovaleric acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in chromatography?

In an ideal chromatographic separation, the peaks should be symmetrical and resemble a Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the first half.[1] This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and negatively affect the overall reproducibility of the analytical method.[2]

Q2: What are the most common causes of peak tailing for an acidic compound like this compound?

For acidic compounds such as this compound, peak tailing is often caused by several key factors:

  • Secondary Silanol Interactions: Unwanted interactions can occur between the negatively charged carboxylate group of this compound and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][4] This provides a secondary retention mechanism that delays the elution of some analyte molecules, causing a "tail".[5]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is critical.[6] If the pH is close to the pKa of this compound (approximately 3.4), the compound will exist in both its ionized (deprotonated) and non-ionized (protonated) forms. This dual state leads to inconsistent retention and distorted, tailing peaks.[6][7]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[5][8]

  • System and Column Issues: Problems like a partially blocked column inlet frit, voids in the column packing, or excessive dead volume in the system tubing and connections can distort the flow path and cause all peaks to tail.[5][9]

Q3: I'm seeing peak tailing for this compound. What is the quickest thing I can try to fix it?

The most effective initial step is to adjust the mobile phase pH. Lowering the pH of the mobile phase to a value at least 2 units below the analyte's pKa is a common strategy.[10] For this compound (pKa ≈ 3.4), adjusting the mobile phase pH to ≤ 2.5 using an additive like formic acid or phosphoric acid will ensure the compound is fully protonated (non-ionized).[10][11] This minimizes secondary interactions with silanol groups and typically results in a significantly improved, more symmetrical peak shape.[11]

In-Depth Troubleshooting Guide

This guide provides a systematic, question-based approach to diagnosing and resolving peak tailing.

Logical Troubleshooting Workflow

A logical workflow is essential for efficiently identifying the root cause of peak tailing. The diagram below outlines a step-by-step process for troubleshooting.

G cluster_0 Start: Peak Tailing Observed cluster_1 Step 1: Initial Diagnosis cluster_2 Step 2: System & Hardware Issues cluster_3 Step 3: Chemical & Method Issues cluster_4 Resolution start Observe Peak Tailing for This compound all_peaks Are ALL peaks tailing? start->all_peaks check_system Check for System Issues: - Column void/blockage - Extra-column dead volume - Leaks all_peaks->check_system  Yes check_ph Is Mobile Phase pH ≥ 2 units below pKa (3.4)? all_peaks->check_ph  No, only  analyte peak replace_column Replace column and/or re-make fittings check_system->replace_column end_node Peak Shape Improved replace_column->end_node adjust_ph Adjust Mobile Phase pH to ≤ 2.5 using an acidic modifier check_ph->adjust_ph  No check_overload Is sample concentration too high? check_ph->check_overload  Yes adjust_ph->end_node dilute_sample Dilute sample or reduce injection volume check_overload->dilute_sample  Yes check_column_chem Consider Column Chemistry: - Is column old or contaminated? - Is it end-capped? check_overload->check_column_chem  No dilute_sample->end_node wash_replace_column Wash column or switch to a new, end-capped column check_column_chem->wash_replace_column wash_replace_column->end_node

A logical workflow for troubleshooting peak tailing in HPLC.
Q&A Troubleshooting Steps

Question 1: Are all peaks in my chromatogram tailing, or just the this compound peak?

  • If all peaks are tailing: This typically points to a physical problem with the HPLC system or the column itself.[9]

    • Possible Cause: A void at the column inlet or a partially blocked inlet frit.[5][9] This can happen from pressure shocks or the accumulation of particulate matter.

    • Solution: First, try reversing the column and flushing it to waste with a strong solvent.[5] If this doesn't work, the column may need to be replaced. Using a guard column and filtering all samples and mobile phases can prevent this issue.[12]

    • Possible Cause: Excessive extra-column volume.[4] This refers to dead volume in the tubing, fittings, or detector flow cell. Early eluting peaks are often most affected.[13]

    • Solution: Minimize tubing length and use tubing with a narrow internal diameter (e.g., 0.005").[14] Ensure all fittings are properly seated and are the correct type for the column to prevent leaks and dead volume.[13]

  • If only the this compound peak is tailing: This suggests a chemical interaction between the analyte and the stationary phase.[11]

Question 2: Is my mobile phase pH optimized to prevent analyte ionization?

As an acidic compound, this compound's retention and peak shape are highly sensitive to mobile phase pH.[6][15]

  • Diagnosis: If the mobile phase pH is near the pKa of this compound (~3.4), a mix of ionized and non-ionized species will exist, causing peak tailing.[6]

  • Solution: The mobile phase pH should be adjusted to be at least 2 pH units below the analyte's pKa to ensure it is fully protonated and non-ionized.[10] Prepare a mobile phase with a pH of ≤ 2.5 using a suitable buffer or an acidic modifier like 0.1% formic acid.[13] This suppresses the ionization of the carboxylic acid group, leading to a more hydrophobic molecule that interacts more consistently with the reversed-phase stationary phase and elutes as a sharper, more symmetrical peak.[10]

Question 3: Could secondary interactions with the column's stationary phase be the cause?

Even with an optimized pH, the polar nature of this compound can lead to interactions with active sites on the column.

  • Diagnosis: The primary cause is the interaction between the analyte and exposed silanol groups on the silica packing material.[3][5] These interactions are a form of secondary retention that leads to tailing.[16]

  • Solution 1: Use a Highly Deactivated Column: Modern "end-capped" columns have their residual silanol groups chemically bonded with a small silylating agent (like trimethylsilyl), making the surface less polar and less active.[5][13] Using a high-purity, end-capped C18 or C8 column is highly recommended for polar acidic compounds to achieve symmetrical peak shapes.[5][11]

  • Solution 2: Increase Buffer Concentration: Increasing the concentration of the mobile phase buffer (e.g., from 10 mM to 25-50 mM) can help to mask residual silanol interactions and improve peak shape, especially at mid-range pH values.[11][13] Note that high buffer concentrations may not be suitable for LC-MS applications due to potential ion suppression.[13]

Question 4: Am I overloading the column with too much sample?

Injecting too high a concentration of the analyte can lead to peak distortion.

  • Diagnosis: The peak shape for this compound improves (becomes more symmetrical) when the sample is diluted and re-injected.[8] Overload is characterized by a peak that starts with a normal front but has a long, triangular tail.[9]

  • Solution: Reduce the mass of the sample injected onto the column. This can be achieved by either diluting the sample or reducing the injection volume.[17]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for Suppressing Analyte Ionization

  • Objective: To prepare a mobile phase with a pH of 2.5 to ensure this compound is in its non-ionized form, improving peak shape.

  • Materials:

    • HPLC-grade water

    • HPLC-grade organic modifier (e.g., Acetonitrile or Methanol)

    • Acidic modifier (e.g., Formic acid or Phosphoric acid)

    • Calibrated pH meter

  • Procedure:

    • Prepare the aqueous portion of the mobile phase (e.g., 950 mL of HPLC-grade water for a 95:5 aqueous:organic mix).

    • While stirring, slowly add the acidic modifier dropwise until the pH meter reads a stable value of 2.5.

    • Add the required volume of the organic modifier to the pH-adjusted aqueous phase (e.g., 50 mL of Acetonitrile).

    • Filter the final mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove particulates.

    • Degas the mobile phase using sonication or vacuum filtration.

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting the sample.

Protocol 2: General Column Washing Procedure for Contamination Removal

  • Objective: To remove strongly retained contaminants from a reversed-phase column that may be causing peak tailing.

  • Procedure:

    • Disconnect the column from the detector to prevent contamination.

    • Flush Buffer/Salts: Wash the column with HPLC-grade water (or the mobile phase without buffer) for at least 30 minutes at a moderate flow rate.[18][19]

    • Remove Polar Contaminants: Flush the column with 100% Acetonitrile or Methanol for 30-60 minutes.[19]

    • Remove Non-Polar Contaminants: For very non-polar contaminants, a stronger solvent like isopropanol can be used.[20]

    • Re-equilibration: Before use, flush the column with the mobile phase (including buffer) until the backpressure and baseline are stable.[18]

Data Presentation

The following tables summarize the expected impact of key parameters on the peak shape of this compound. The Asymmetry Factor (As) is used to quantify peak tailing, where a value of 1.0 is perfectly symmetrical.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHExpected Asymmetry Factor (As)Rationale
4.5> 1.8pH is too close to the pKa, causing mixed ionization states and significant tailing.[6]
3.51.5 - 1.8pH is near the pKa, leading to partial ionization and noticeable peak tailing.[7]
2.51.0 - 1.2Analyte is fully protonated, minimizing secondary interactions and producing a symmetrical peak.[11]

Table 2: Comparison of Column Chemistries on Peak Asymmetry

Column TypeExpected Asymmetry Factor (As) (at pH 2.5)Rationale
Traditional (Non-end-capped) C181.3 - 1.5Active silanol groups are present, causing some residual secondary interactions and tailing.[3]
Modern End-Capped C181.0 - 1.2Residual silanols are deactivated, significantly reducing secondary interactions and improving peak shape.[5][13]

Visualization of Tailing Mechanism

The following diagram illustrates how secondary interactions between this compound and residual silanol groups on the stationary phase lead to peak tailing.

G cluster_0 Mechanism of Peak Tailing via Silanol Interaction Analyte_Normal This compound (Normal Elution) Stationary_Phase C18 Stationary Phase Analyte_Normal->Stationary_Phase Primary Hydrophobic Interaction Analyte_Delayed This compound (Delayed Elution) Silanol_Site Active Silanol Site (-Si-O⁻) Analyte_Delayed->Silanol_Site Secondary Ionic Interaction Tailing_Peak Resulting Tailing Peak Stationary_Phase->Tailing_Peak Fast Elution (Peak Body) Silanol_Site->Tailing_Peak Slow Elution (Peak Tail)

Secondary interaction of this compound with an active silanol site.

References

Method Validation for 2-Oxopentanoic Acid Quantification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method validation for the quantification of 2-oxopentanoic acid.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of 2-oxopentanoic acid using chromatographic methods.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Issues

Question: What are the likely causes of high back pressure in my HPLC system, and how can I resolve them?

Answer: High back pressure is a common issue in HPLC analysis. A systematic approach is crucial for diagnosis and resolution.

  • Initial Diagnosis: First, determine if the high pressure is originating from the column or the system. This can be done by checking the pressure with and without the column connected. Many pressure-related problems are due to blockages within the system or a guard column.[1]

  • System-Related High Pressure: If the pressure remains high without the column, the blockage is in the HPLC system. Check for clogged tubing, frits, or injector components.

  • Column-Related High Pressure: If the high pressure is isolated to the column, it could be due to a plugged frit or column contamination.[1]

    • Back Flushing: To clear a "dirty" frit surface, you can try back-flushing the column.[1]

    • Column Washing: To address contamination and plugged packing from sources like precipitated samples or buffers, wash the column with a series of strong solvents.[1] For reversed-phase columns, this could involve flushing with solvents stronger than your mobile phase.[1]

    • Frit Replacement: If flushing and washing do not resolve the issue, the inlet frit of the column may need to be replaced.[1]

Question: My chromatographic peaks for 2-oxopentanoic acid are showing poor shape (e.g., tailing, splitting). What are the potential causes and solutions?

Answer: Poor peak shape can compromise the accuracy and precision of quantification. Several factors can contribute to this issue.

  • Secondary Interactions: Peak tailing can occur due to secondary interactions between the analyte and the column packing material, such as residual silanol groups.[1] Optimizing the mobile phase pH can help to minimize these interactions.[2]

  • Column Void: A void in the column packing can cause the sample to follow different paths, leading to peak splitting or broadening.[1]

  • Injector Issues: Problems with the injector, such as worn seals or partially filled sample loops, can lead to variable peak heights and split or broad peaks.

  • Derivatization Isomers: If a derivatization step is used, the formation of different isomers can result in peak splitting.[2] Optimization of the derivatization reaction conditions is necessary to ensure the formation of a single, stable derivative.[2]

  • Sample Solvent Incompatibility: If the sample solvent is significantly stronger than the mobile phase, it can lead to distorted peak shapes. Whenever possible, dissolve the sample in the mobile phase.

Question: I am observing inconsistent retention times for 2-oxopentanoic acid. What should I investigate?

Answer: Fluctuating retention times can affect peak identification and integration. The following are common causes:

  • Pump and Mobile Phase Issues:

    • Leaks: Leaks in the pump or flow path can lead to pressure fluctuations and, consequently, shifting retention times.

    • Air Bubbles: Air bubbles in the pump head or mobile phase can cause pump malfunctions and inconsistent flow rates. Ensure proper degassing of the mobile phase.

    • Mobile Phase Composition: Inaccurate mobile phase preparation can lead to gradual or abrupt changes in retention.

  • Column Equilibration: Insufficient column equilibration time between injections can cause retention time drift.

  • Column Temperature: Fluctuations in the column temperature can affect retention times. The use of a column oven is recommended for stable temperatures.

Gas Chromatography-Mass Spectrometry (GC-MS) Issues

Question: Why is derivatization necessary for the GC-MS analysis of 2-oxopentanoic acid?

Answer: Derivatization is a crucial step for the successful analysis of carboxylic acids like 2-oxopentanoic acid by GC-MS for several reasons:

  • Increased Volatility: Carboxylic acids are polar and have low volatility due to the presence of active hydrogen atoms in the carboxyl group.[3] Derivatization converts them into less polar and more volatile derivatives suitable for gas chromatography.[3]

  • Improved Peak Shape: Direct analysis of free carboxylic acids on standard nonpolar GC phases can result in broad, asymmetrical peaks due to nonlinear sorption.[3] Derivatization minimizes these interactions, leading to sharper, more symmetrical peaks.[3]

  • Enhanced Thermal Stability: Many polyfunctional carboxylic acids may not be thermally stable enough for GC analysis in their underivatized form.[3]

  • Improved Detection: The introduction of certain groups through derivatization can enhance the detector's response.[4]

Common derivatization methods for carboxylic acids include silylation (e.g., using BSTFA) and alkylation (e.g., forming methyl esters).[3][5]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to evaluate during method validation for 2-oxopentanoic acid quantification?

A1: According to ICH guidelines, the most widely applied validation characteristics for quantitative analytical methods include:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[6][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6]

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated.[7]

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[7]

  • Linearity: The ability of the method to produce test results that are directly proportional to the analyte concentration within a given range.[6][7]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]

Q2: How can I mitigate matrix effects in the LC-MS/MS quantification of 2-oxopentanoic acid in biological samples?

A2: Matrix effects, which are the alteration of ionization efficiency due to co-eluting components, can significantly impact the accuracy of LC-MS/MS quantification.[8][9] Several strategies can be employed to minimize or compensate for matrix effects:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[2] A SIL-IS has nearly identical chemical and physical properties to the analyte and will experience the same degree of ion suppression or enhancement, allowing for normalization of the analyte's peak area.[2]

  • Optimized Sample Preparation:

    • Solid-Phase Extraction (SPE): Can effectively clean up samples by removing interfering components.[2]

    • Liquid-Liquid Extraction (LLE): Useful for separating the analyte from polar matrix components.[2]

    • Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interferences, particularly phospholipids.[2]

  • Chromatographic Separation: Optimize the chromatography to separate 2-oxopentanoic acid from co-eluting matrix components.[2]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[10]

Q3: What are typical acceptance criteria for linearity and precision in a validated method?

A3: While specific acceptance criteria may vary depending on the application and regulatory requirements, general guidelines are as follows:

  • Linearity: The correlation coefficient (r²) for the calibration curve should typically be ≥ 0.99.[6]

  • Precision: The relative standard deviation (RSD) or coefficient of variation (%CV) for replicate measurements is often expected to be ≤ 15%.[11] For the lower limit of quantitation (LLOQ), an RSD of approximately 10% is often considered acceptable.[6]

Data Presentation

Table 1: Performance Characteristics of an LC-MS/MS Method for 2-Oxopentanoic Acid Quantification

ParameterPerformance
Linearity (R²)≥0.998[12]
Lower Limit of Quantification (LLOQ)0.156 µg/mL[12]
Recovery>88%[12]
Precision (%RSD)<15%[11]

Note: Data is based on a validated method for the structurally similar 3-oxopentanoic acid in human plasma.[11][12]

Experimental Protocols

LC-MS/MS Method for 2-Oxopentanoic Acid in Human Plasma

This protocol is adapted from a validated method for the analysis of a structurally similar compound, 3-oxopentanoic acid, in human plasma.[11][12]

1. Sample Preparation (Protein Precipitation): [11][13]

  • To 50 µL of a plasma sample, add 100 µL of a protein precipitation reagent (e.g., methanol containing 0.2% formic acid and an appropriate internal standard).[11][13]

  • Vortex the mixture for 30 seconds.[11][13]

  • Centrifuge at 14,300 x g for 5 minutes at 15 °C.[11][13]

  • Transfer the supernatant for LC-MS/MS analysis.[11]

2. Liquid Chromatography: [11][12]

  • Column: A C18 column (e.g., Phenomenex Luna C18, 150 x 2 mm, 3 µm) is suitable.[11][12]

  • Mobile Phase A: Water with 0.1% formic acid.[11][12]

  • Mobile Phase B: Methanol with 0.1% formic acid.[11][12]

  • Flow Rate: 0.3 mL/min.[11][12]

  • Gradient: A linear gradient appropriate for the separation of the analyte.

3. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for carboxylic acids.[13]

  • Detection: Multiple Reaction Monitoring (MRM) for selective and quantitative analysis.[13] The specific MRM transitions for 2-oxopentanoic acid and the internal standard must be optimized empirically.

Visualizations

Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase define_scope Define Analytical Scope & Requirements select_method Select Appropriate Analytical Method (LC-MS/MS or GC-MS) define_scope->select_method Based on analyte properties & matrix prepare_samples Prepare Calibration Standards & QC Samples select_method->prepare_samples validate_params Perform Validation Experiments (Accuracy, Precision, Linearity, etc.) prepare_samples->validate_params analyze_data Analyze Data & Assess Against Acceptance Criteria validate_params->analyze_data document_results Document Results in Validation Report analyze_data->document_results

Caption: A general workflow for analytical method validation.

HPLC_Troubleshooting_Tree cluster_pressure Pressure Issues cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues start Chromatographic Problem Observed high_pressure High Back Pressure start->high_pressure poor_peak_shape Poor Peak Shape (Tailing/Splitting) start->poor_peak_shape rt_shift Changing Retention Times start->rt_shift check_with_col Check pressure with/without column high_pressure->check_with_col pressure_system System Pressure High check_with_col->pressure_system Pressure still high pressure_column Column Pressure High check_with_col->pressure_column Pressure drops troubleshoot_system Troubleshoot System (tubing, injector) pressure_system->troubleshoot_system troubleshoot_column Backflush, Wash, or Replace Frit pressure_column->troubleshoot_column check_mobile_phase Optimize Mobile Phase pH poor_peak_shape->check_mobile_phase check_column_health Check for Column Void poor_peak_shape->check_column_health check_injector Inspect Injector Seals poor_peak_shape->check_injector check_pump Check Pump for Leaks/Bubbles rt_shift->check_pump check_equilibration Ensure Adequate Column Equilibration rt_shift->check_equilibration check_temp Verify Column Temperature Stability rt_shift->check_temp

Caption: A decision tree for troubleshooting common HPLC issues.

Sample_Prep_Workflow start Plasma Sample (50 µL) add_ppt Add 100 µL Protein Precipitation Reagent with Internal Standard start->add_ppt vortex Vortex for 30 seconds add_ppt->vortex centrifuge Centrifuge at 14,300 x g for 5 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant end Inject into LC-MS/MS supernatant->end

Caption: Workflow for plasma sample preparation by protein precipitation.

References

Validation & Comparative

A Comparative Analysis of 2-Oxovaleric Acid and Alpha-Ketoglutarate in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-Oxovaleric acid and alpha-ketoglutarate, focusing on their distinct roles in cellular metabolism, with a particular emphasis on the Krebs cycle. While both are alpha-keto acids, their metabolic functions and impacts on cellular bioenergetics are fundamentally different. This document synthesizes experimental findings to clarify their individual pathways and points of interaction.

Core Functions and Metabolic Roles

Alpha-ketoglutarate is a central intermediate of the Krebs cycle, a critical metabolic pathway for cellular energy production.[1][2] In contrast, this compound is not a direct participant in the Krebs cycle. Instead, it is primarily known as a metabolite in the catabolism of the branched-chain amino acid, valine.[3] The accumulation of this compound and other branched-chain alpha-keto acids is a hallmark of metabolic disorders such as Maple Syrup Urine Disease (MSUD).[4][5]

Table 1: Key Characteristics of this compound and Alpha-Ketoglutarate

FeatureThis compoundAlpha-Ketoglutarate
Primary Metabolic Pathway Catabolism of branched-chain amino acids (Valine)[3]Krebs Cycle (Tricarboxylic Acid Cycle)[1][2]
Key Enzyme Complex Branched-chain alpha-keto acid dehydrogenase complex (BCKDC)[6]Alpha-ketoglutarate dehydrogenase complex (AKGDH)
Role in Energy Metabolism Indirect; its breakdown products can enter the Krebs cycle.[7]Direct and central; a key intermediate for ATP production.[2]
Clinical Significance Elevated levels are indicative of Maple Syrup Urine Disease (MSUD).[4][5]A crucial metabolite for cellular energy and biosynthesis.

Impact on the Krebs Cycle

Alpha-ketoglutarate is a pivotal component of the Krebs cycle, formed from isocitrate and subsequently converted to succinyl-CoA by the alpha-ketoglutarate dehydrogenase complex (AKGDH). This reaction is a key regulatory point in the cycle and contributes to the production of NADH, a crucial reducing equivalent for ATP synthesis.

While not a direct substrate, elevated levels of branched-chain alpha-keto acids, such as isomers of this compound (e.g., alpha-ketoisovalerate), have been shown to competitively inhibit the alpha-ketoglutarate dehydrogenase complex.[8] This inhibition can disrupt the normal flux of the Krebs cycle, leading to impaired energy metabolism. This is a significant aspect of the pathophysiology of disorders like MSUD.[4]

Table 2: Comparative Effects on Krebs Cycle Enzyme Activity

CompoundTarget EnzymeEffect
Alpha-Ketoglutarate Alpha-ketoglutarate dehydrogenase complex (AKGDH)Substrate
This compound (and related branched-chain alpha-keto acids) Alpha-ketoglutarate dehydrogenase complex (AKGDH)Competitive Inhibitor[8]

Signaling Pathways and Metabolic Intersections

The distinct metabolic pathways of this compound and alpha-ketoglutarate are visualized below. Alpha-ketoglutarate is central to the Krebs cycle, while this compound is a product of valine catabolism. Their metabolic fates diverge significantly, though the accumulation of branched-chain alpha-keto acids can impede the Krebs cycle.

Isocitrate Isocitrate AKG Alpha-Ketoglutarate Isocitrate->AKG Isocitrate Dehydrogenase Succinyl_CoA Succinyl-CoA AKG->Succinyl_CoA AKGDH Valine Valine Oxovalerate This compound (alpha-Ketoisovalerate) Valine->Oxovalerate Transaminase Oxovalerate->AKG Isobutyryl_CoA Isobutyryl-CoA Oxovalerate->Isobutyryl_CoA BCKDC cluster_workflow AKGDH Activity Assay Workflow A Prepare Reaction Mix (Buffer, CoA, NAD+, TPP) B Add Sample (Tissue Homogenate/Mitochondria) A->B C Initiate with Alpha-Ketoglutarate B->C D Measure Absorbance at 340 nm C->D E Calculate NADH Formation Rate D->E

References

Comparative analysis of 2-oxopentanoic acid and pyruvic acid metabolism.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the metabolism of 2-oxopentanoic acid and pyruvic acid, two alpha-keto acids with distinct roles in cellular metabolism. While pyruvic acid stands as a central hub in energy metabolism, the metabolic fate and significance of 2-oxopentanoic acid are more specialized, primarily intersecting with amino acid catabolism. This document summarizes key metabolic pathways, enzymatic reactions, and available quantitative data, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding of their metabolic divergence.

Introduction to 2-Oxopentanoic Acid and Pyruvic Acid

Pyruvic acid (2-oxopropanoic acid) is the simplest of the alpha-keto acids and a cornerstone of intermediary metabolism.[1][2] It is the final product of glycolysis and serves as a critical link between carbohydrate, protein, and lipid metabolism.[1][2][3] Its central position allows it to be directed towards various metabolic fates depending on the cellular energy status and oxygen availability.

2-Oxopentanoic acid (also known as α-ketopentanoic acid or 2-oxovaleric acid) is a five-carbon alpha-keto acid.[4][5] Unlike pyruvic acid, it is not a direct product of glycolysis. Instead, its metabolism is intricately linked to the degradation of certain amino acids.[6] While not a central metabolite, its presence and metabolism can have significant implications for cellular biochemistry.

Metabolic Pathways: A Comparative Overview

The metabolic pathways of pyruvic acid are well-established and central to cellular energy production. In contrast, the metabolic pathway of 2-oxopentanoic acid is less defined and appears to be primarily involved in amino acid catabolism.

Pyruvic Acid Metabolism

Pyruvic acid stands at a critical metabolic crossroads, with its fate determined by the cell's energy needs and the presence of oxygen. The primary pathways involving pyruvic acid are:

  • Conversion to Acetyl-CoA: In the presence of oxygen (aerobic conditions), pyruvate is transported into the mitochondria and oxidatively decarboxylated to acetyl-CoA by the pyruvate dehydrogenase complex (PDC) .[3][7] Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle for complete oxidation to CO2, generating a significant amount of ATP through oxidative phosphorylation.[1][3]

  • Conversion to Lactate: Under anaerobic conditions, pyruvate is reduced to lactate by lactate dehydrogenase (LDH) , a process that regenerates NAD+ necessary for glycolysis to continue.[2] This is a crucial pathway for ATP production during intense physical activity.

  • Conversion to Oxaloacetate: Pyruvate can be carboxylated to form oxaloacetate by pyruvate carboxylase . This anaplerotic reaction is vital for replenishing TCA cycle intermediates.[1]

  • Conversion to Alanine: Through a transamination reaction catalyzed by alanine transaminase (ALT) , pyruvate can be converted to the amino acid alanine.[7]

  • Gluconeogenesis: Pyruvate is a key starting material for the synthesis of glucose via gluconeogenesis, primarily in the liver and kidneys.[1][7]

Pyruvic_Acid_Metabolism

2-Oxopentanoic Acid Metabolism

The metabolism of 2-oxopentanoic acid is primarily linked to the catabolism of amino acids, particularly norvaline. Its metabolic pathway is less central than that of pyruvate and is largely characterized by transamination and subsequent reactions.

  • Formation from Amino Acids: 2-Oxopentanoic acid can be formed from the transamination of amino acids such as D-norvaline, a reaction catalyzed by D-amino acid aminotransferase .[1]

  • Conversion to Amino Acids: Conversely, 2-oxopentanoic acid can act as an amino group acceptor in transamination reactions to form amino acids. For example, ω-transaminases can catalyze the conversion of 2-oxopentanoic acid to norvaline.[8]

  • Entry into Other Pathways: While not as direct as pyruvate, the carbon skeleton of 2-oxopentanoic acid can potentially be further metabolized. For instance, it can be a substrate for 2-oxo acid decarboxylation enzymes, though the specific subsequent products and pathways are not as well-defined as those for pyruvate.[9] One identified reaction involves the conversion of 2-propylmalate and Coenzyme A to Acetyl-CoA and 2-Oxopentanoate.[10]

Two_Oxopentanoic_Acid_Metabolism

Quantitative Data Summary

Direct comparative studies quantifying the cellular concentrations and metabolic fluxes of both 2-oxopentanoic acid and pyruvic acid under identical conditions are limited in the available literature. However, individual quantitative data provide insights into their relative abundance and metabolic importance.

MetaboliteTypical Cellular ConcentrationKey Enzyme Kinetic Parameters (Km)Notes
Pyruvic Acid Varies widely by cell type and metabolic state. For example, in lymphoid cell lines, extracellular concentrations can range from approximately 50 to 250 µM.[11] In skeletal muscle, concentrations can range from ~50 to 200 µM during exercise.[12]Pyruvate Dehydrogenase: ~25-50 µMLactate Dehydrogenase: ~100-300 µMPyruvate Carboxylase: ~400 µMCellular and extracellular levels are tightly regulated and highly dynamic, reflecting the cell's metabolic activity.
2-Oxopentanoic Acid Generally expected to be much lower than pyruvic acid. Detected in human biofluids like blood serum and urine, but specific cellular concentrations are not well-documented.[6]ω-Transaminase (mutant): The reaction rate was measured with 20 mM 2-oxopentanoic acid, suggesting a relatively high concentration may be needed for significant activity.[8]Its presence is often linked to specific amino acid metabolism and may be elevated in certain metabolic disorders.

Experimental Protocols

Quantification of Pyruvic Acid

A common method for the quantification of pyruvate is through an enzyme-coupled assay.

Principle: Pyruvate is converted to lactate by lactate dehydrogenase (LDH) with the concomitant oxidation of NADH to NAD+. The decrease in NADH concentration is measured spectrophotometrically at 340 nm and is directly proportional to the amount of pyruvate in the sample.

Protocol:

  • Sample Preparation: Deproteinate biological samples (e.g., cell lysates, tissue homogenates) by adding perchloric acid followed by neutralization with potassium carbonate. Centrifuge to remove the protein precipitate.

  • Reaction Mixture: Prepare a reaction buffer containing phosphate buffer (pH 7.4), NADH, and lactate dehydrogenase.

  • Measurement: Add the deproteinized sample to the reaction mixture. Monitor the decrease in absorbance at 340 nm until the reaction reaches completion.

  • Calculation: The change in absorbance is used to calculate the pyruvate concentration using the molar extinction coefficient of NADH.

Pyruvate_Quantification_Workflow

Analysis of 2-Oxopentanoic Acid

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of 2-oxopentanoic acid.

Principle: 2-Oxopentanoic acid is separated from other components in a sample by reverse-phase HPLC and detected by a UV detector.

Protocol:

  • Sample Preparation: Similar to pyruvate, biological samples should be deproteinized.

  • HPLC System: Use a C18 reverse-phase column.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer with an acidic pH) and an organic solvent like acetonitrile.[13] For mass spectrometry detection, a volatile buffer like formic acid should be used.[13]

  • Detection: Monitor the elution profile with a UV detector at a wavelength where 2-oxopentanoic acid absorbs (typically around 210 nm).

  • Quantification: Use a standard curve prepared with known concentrations of 2-oxopentanoic acid to quantify the amount in the sample.

Two_Oxopentanoic_Acid_Analysis_Workflow

Signaling Pathways and Cellular Roles

Pyruvic Acid: A Metabolic Regulator and Antioxidant

Beyond its central role in energy metabolism, pyruvic acid is emerging as a signaling molecule. It can influence cellular processes by:

  • Redox Balance: The conversion of pyruvate to lactate plays a crucial role in maintaining the NAD+/NADH ratio, which is critical for cellular redox homeostasis.

  • Antioxidant Activity: Pyruvate can act as a direct scavenger of reactive oxygen species (ROS), such as hydrogen peroxide, protecting cells from oxidative stress.[11] Lymphoid cell lines have been shown to secrete pyruvate to protect themselves from hydrogen peroxide-mediated cell death.[11]

  • Regulation of Enzyme Activity: Pyruvate and its metabolites can allosterically regulate the activity of various enzymes, thereby modulating metabolic fluxes. For example, acetyl-CoA derived from pyruvate inhibits the pyruvate dehydrogenase complex.

Pyruvic_Acid_Signaling

2-Oxopentanoic Acid: A Specialized Metabolic Intermediate

The signaling roles of 2-oxopentanoic acid are not as well-established as those of pyruvic acid. Its primary known function is as an intermediate in the metabolism of specific amino acids. Its accumulation could potentially impact cellular processes by:

  • Altering Amino Acid Pools: As a keto acid, it can participate in transamination reactions, thereby influencing the intracellular concentrations of certain amino acids.

  • Competitive Inhibition: Due to its structural similarity to other alpha-keto acids, it might act as a competitive inhibitor for enzymes that utilize these substrates, although specific examples and their physiological relevance require further investigation.

Conclusion

References

Validating 2-Ketopentanoic Acid as a Biomarker for Metabolic Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of metabolic disorders, such as type 2 diabetes and metabolic syndrome, necessitates the discovery and validation of novel biomarkers for early diagnosis, risk stratification, and monitoring of therapeutic interventions. Alterations in amino acid metabolism have emerged as a promising area of investigation, with particular interest in the role of branched-chain amino acids (BCAAs) and their catabolites, the branched-chain keto acids (BCKAs). This guide provides a comparative analysis of 2-ketopentanoic acid as a potential biomarker for metabolic disorders, evaluating its standing against established and other emerging biomarkers.

While direct evidence specifically validating 2-ketopentanoic acid in human metabolic disorders is currently limited, its structural similarity to other BCKAs that have been linked to insulin resistance provides a strong rationale for its investigation. This guide will, therefore, draw upon data from related keto acids to build a case for the potential utility of 2-ketopentanoic acid, while clearly indicating where direct evidence is lacking.

Performance Comparison of Biomarkers for Metabolic Disorders

The following table summarizes the performance of 2-ketopentanoic acid (based on the potential inferred from related BCKAs) in comparison to established and other emerging biomarkers for metabolic disorders.

Biomarker CategorySpecific BiomarkerAdvantagesDisadvantagesClinical Utility
Potential Emerging Metabolite 2-Ketopentanoic Acid (and related BCKAs) - Reflects alterations in amino acid metabolism, an early event in metabolic dysregulation.- May provide insights into specific metabolic pathways affected.[1]- Limited direct clinical validation for 2-ketopentanoic acid specifically.- Requires specialized analytical techniques (mass spectrometry).- Potential for confounding by dietary protein intake.- Potential for early diagnosis and risk stratification. - Potential for monitoring response to dietary and therapeutic interventions.
Established Glycemic Markers Glycated Hemoglobin (HbA1c) - Reflects long-term glycemic control (2-3 months).- Standardized and widely available.- Can be influenced by conditions affecting red blood cell turnover.- May not capture glycemic variability.- Diagnosis and monitoring of type 2 diabetes.
Fasting Plasma Glucose - Simple and inexpensive to measure.- Widely used for diabetes screening.- High day-to-day variability.- Reflects only a single point in time.- Screening and diagnosis of diabetes and pre-diabetes.
Established Lipid Markers Triglycerides - Routinely measured in lipid panels.- Associated with insulin resistance.- High variability; influenced by recent meals.- Component of metabolic syndrome diagnosis; cardiovascular risk assessment.
HDL Cholesterol - Inversely correlated with cardiovascular risk.- Modest predictor of metabolic disease on its own.- Component of metabolic syndrome diagnosis; cardiovascular risk assessment.
Emerging Inflammatory Markers High-sensitivity C-Reactive Protein (hs-CRP) - Marker of systemic inflammation, a key feature of metabolic syndrome.[2]- Non-specific; elevated in various inflammatory conditions.- Cardiovascular risk assessment; adjunct marker for metabolic syndrome.
Emerging Adipokines Adiponectin - Inversely correlated with insulin resistance and inflammation.[2]- Less commonly measured in routine clinical practice.- Potential for assessing insulin sensitivity and metabolic health.
Other Emerging Metabolites 2-Aminoadipic Acid - Associated with an increased risk of developing diabetes.[3]- Not yet widely used in clinical practice.- Potential for early prediction of diabetes risk. [3]
Bile Acids - Altered profiles associated with type 2 diabetes and NAFLD.[4]- Complex profiles requiring specialized analysis.- Potential for understanding gut-liver axis dysregulation in metabolic disease.

Experimental Protocols

Accurate quantification of 2-ketopentanoic acid and other organic acids in biological matrices is critical for their validation as biomarkers. The most common and reliable methods involve mass spectrometry coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS).

General Protocol for Quantification of 2-Ketopentanoic Acid in Human Plasma/Urine using LC-MS/MS

This protocol provides a general framework. Specific parameters may require optimization based on the instrumentation and specific keto acids of interest.

1. Sample Preparation:

  • Plasma/Serum:
  • Thaw frozen samples on ice.
  • To 100 µL of plasma, add 400 µL of a cold extraction solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
  • Vortex thoroughly to precipitate proteins.
  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.
  • Urine:
  • Thaw frozen samples on ice and centrifuge to remove particulate matter.
  • Dilute the urine sample (e.g., 1:5) with ultrapure water.
  • Add an internal standard.

2. Derivatization (Optional but often necessary for keto acids):

  • Keto acids may require derivatization to improve their chromatographic properties and ionization efficiency. A common method is reaction with o-phenylenediamine to form fluorescent quinoxalinol derivatives.
  • Reconstitute the dried extract from the plasma preparation step in a suitable buffer.
  • Add the derivatization agent and incubate under optimized conditions (e.g., specific temperature and time).

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Reconstitute the derivatized (or underivatized) sample in a suitable mobile phase.
  • Inject the sample onto a reverse-phase C18 column.
  • Use a gradient elution with mobile phases typically consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
  • Tandem Mass Spectrometry (MS/MS):
  • Use an electrospray ionization (ESI) source, often in negative ion mode for organic acids.
  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
  • Define specific precursor-to-product ion transitions for 2-ketopentanoic acid and its internal standard.

4. Data Analysis and Quantification:

  • Integrate the peak areas for the analyte and the internal standard.
  • Calculate the ratio of the analyte peak area to the internal standard peak area.
  • Generate a calibration curve using standards of known concentrations and their corresponding peak area ratios.
  • Determine the concentration of 2-ketopentanoic acid in the samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Metabolic Context of Branched-Chain Keto Acids

The following diagram illustrates the catabolic pathway of the branched-chain amino acid isoleucine, which leads to the production of branched-chain keto acids. Understanding this pathway is crucial for interpreting the significance of elevated BCKA levels.

BCAA_Catabolism Isoleucine Isoleucine BCAT Branched-Chain Aminotransferase (BCAT) Isoleucine->BCAT alpha_keto_beta_methylvalerate alpha-keto-beta-methylvalerate (a BCKA) BCAT->alpha_keto_beta_methylvalerate Transamination BCKDH Branched-Chain alpha-Keto Acid Dehydrogenase (BCKDH) alpha_keto_beta_methylvalerate->BCKDH Propionyl_CoA Propionyl-CoA BCKDH->Propionyl_CoA Oxidative Decarboxylation Acetyl_CoA Acetyl-CoA BCKDH->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle Biomarker_Validation_Workflow Discovery Discovery (e.g., Metabolomics Studies) Qualification Analytical Method Validation (Accuracy, Precision, Sensitivity) Discovery->Qualification Develop Assay Verification Verification in Independent Cohorts (Case-Control Studies) Qualification->Verification Test in Samples Validation Clinical Validation (Prospective Studies, ROC Analysis) Verification->Validation Confirm Association Clinical_Utility Assessment of Clinical Utility (Impact on Patient Management) Validation->Clinical_Utility Evaluate Performance

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 2-Oxovaleric Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-oxovaleric acid. This compound, a short-chain keto acid, is a metabolite of the amino acid valine.[1][2] Its accurate quantification in biological matrices such as blood and urine is crucial for the study of metabolic pathways and the diagnosis of certain metabolic disorders.[1][3] This document presents supporting principles, detailed experimental protocols, and comparative performance data to assist researchers in selecting the most suitable analytical method for their specific needs.

Method Comparison at a Glance

Both HPLC and GC-MS are powerful analytical techniques for the quantification of organic acids. However, they operate on different principles and present distinct advantages and disadvantages for the analysis of this compound. A primary distinction lies in the need for derivatization. GC-MS analysis of non-volatile compounds like keto acids necessitates a derivatization step to increase volatility and thermal stability.[4] In contrast, HPLC can often analyze such compounds directly, though derivatization may be employed to enhance detection sensitivity.[5][6]

FeatureHPLCGC-MS
Sample Volatility Not requiredRequired (derivatization needed)
Derivatization Optional (for enhanced detection)Mandatory
Sample Throughput Generally higherCan be lower due to sample prep
Sensitivity Good, can be enhancedVery high
Selectivity GoodExcellent (mass analyzer)
Instrumentation Cost Moderate to highHigh
Ease of Use Relatively straightforwardMore complex
Data Confidence HighVery high (mass spectral data)

Quantitative Performance Data

The following table summarizes typical performance data for the HPLC-UV and GC-MS analysis of α-keto acids, providing an expected comparison for this compound.

ParameterHPLC-UV (with derivatization)GC-MS (with derivatization)
**Linearity (R²) **> 0.999> 0.999
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD) < 5%< 10%
Limit of Detection (LOD) 0.05 - 0.5 µg/mL[6]1 - 5 ng/g[7]
Limit of Quantification (LOQ) 0.1 - 1.0 µg/mL2 - 10 ng/g[7]

Note: The presented values are typical and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Experimental Protocols

HPLC-UV Method for this compound

This protocol is adapted from a validated method for similar α-oxoacids and employs pre-column derivatization for UV detection.[6]

1. Sample Preparation and Derivatization:

  • To 1 mL of sample solution (e.g., deproteinized serum or urine), add 0.5 mL of a derivatizing agent solution (e.g., 4-Nitro-1,2-phenylenediamine in acidic methanol).

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • Cool the reaction mixture and filter through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., Zorbax C-18, 4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase: Isocratic elution with a mixture of methanol, water, and acetonitrile (e.g., 46:52:2 v/v/v).[6]

  • Flow Rate: 0.9 mL/min.[6]

  • Detection: UV detector at 255 nm.[6]

  • Injection Volume: 20 µL.[6]

GC-MS Method for this compound

This protocol involves a two-step derivatization process: oximation followed by silylation, which is a common approach for keto acids.[4][8]

1. Sample Preparation and Derivatization:

  • Lyophilize the aqueous sample to dryness.

  • Oximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried sample. Incubate at a controlled temperature (e.g., 60°C) for 1 hour to convert the keto group to an oxime.

  • Silylation: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to the reaction mixture. Incubate at a controlled temperature (e.g., 70°C) for 1 hour to convert the carboxylic acid group to a trimethylsilyl (TMS) ester.[8]

  • The resulting solution containing the derivatized this compound is ready for injection.

2. GC-MS Conditions:

  • Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[8]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV, scanning in full scan mode or using selected ion monitoring (SIM) for enhanced sensitivity.

Visualized Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample Deproteinization Deproteinization Sample->Deproteinization Derivatization Derivatization with NPD Deproteinization->Derivatization Filtration Filtration (0.45 µm) Derivatization->Filtration HPLC HPLC-UV System Filtration->HPLC Data_Acquisition Data Acquisition HPLC->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Lyophilization Lyophilization Sample->Lyophilization Oximation Oximation (Methoxyamine HCl) Lyophilization->Oximation Silylation Silylation (BSTFA) Oximation->Silylation GCMS GC-MS System Silylation->GCMS Data_Acquisition Data Acquisition GCMS->Data_Acquisition Quantification Quantification & Spectral Analysis Data_Acquisition->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Cross-Validation Logic

The cross-validation of these two methods ensures the reliability and accuracy of the analytical results, regardless of the technique employed.

CrossValidation_Logic cluster_methods Analytical Methods cluster_params Validation Parameters HPLC HPLC Method Validation Linearity Linearity Accuracy Accuracy Precision Precision LOD LOD/LOQ Specificity Specificity GCMS GC-MS Method Validation Comparison Comparative Analysis of Results Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD->Comparison Specificity->Comparison Conclusion Method Equivalency Assessment Comparison->Conclusion

References

Enzyme Kinetics of 2-Oxopentanoic Acid: A Comparative Analysis with Other Keto Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Enzymatic Processing of 2-Oxopentanoic Acid and Structurally Related Keto Acids by Key Dehydrogenase Complexes.

Introduction

2-Oxopentanoic acid, also known as α-ketovaleric acid, is a five-carbon α-keto acid that plays a role in amino acid metabolism. Its enzymatic conversion is primarily carried out by mitochondrial α-keto acid dehydrogenase complexes, a family of enzymes crucial for cellular energy production. Understanding the kinetic parameters of 2-oxopentanoic acid with these enzymes, in comparison to other physiologically important keto acids, is vital for elucidating metabolic pathways and for the development of novel therapeutics targeting metabolic disorders. This guide provides a comparative analysis of the enzyme kinetics of 2-oxopentanoic acid with other key keto acids, supported by experimental data and detailed protocols.

Comparative Analysis of Enzyme Kinetics

The enzymatic processing of 2-oxopentanoic acid and other α-keto acids is predominantly facilitated by three key mitochondrial multienzyme complexes: the Pyruvate Dehydrogenase Complex (PDC), the Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC), and the 2-Oxoglutarate Dehydrogenase Complex (OGDHc). The substrate specificity of these complexes is a critical determinant of the metabolic fate of various keto acids.

While comprehensive kinetic data for 2-oxopentanoic acid across all these enzymes is limited, existing studies on substrate specificity allow for a comparative assessment. The following table summarizes the available kinetic parameters (Km and Vmax) for 2-oxopentanoic acid and other representative keto acids with these dehydrogenase complexes. It is important to note that kinetic parameters can vary depending on the source of the enzyme and the specific assay conditions.

SubstrateEnzyme ComplexSourceKm (mM)Relative Vmax (%)Reference
2-Oxopentanoic acid (2-Oxovalerate) Engineered E. coli OGDHc (E1o component)E. coli-Comparable to 2-Oxoglutarate[1]
Pyruvic acidPyruvate Dehydrogenase Complex (PDC)Pig Heart0.015100[2]
2-Oxobutyric acidPyruvate Dehydrogenase Complex (PDC)Purified0.10049[3]
α-Ketoisovaleric acid (from Valine)Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)Purified--[4]
α-Ketoisocaproic acid (from Leucine)Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)Purified--[4]
α-Keto-β-methylvaleric acid (from Isoleucine)Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)Purified--[4]
2-Oxobutyric acidBranched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)Purified0.01853[3]
4-Methylthio-2-oxobutyric acidBranched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)Purified0.06727[3]
2-Oxoglutaric acid2-Oxoglutarate Dehydrogenase Complex (OGDHc)Pig Heart0.220100[2]
2-Oxoadipic acid2-Oxoadipate Dehydrogenase (OADH)Rat Liver0.008-[5]
2-Oxoadipic acid2-Oxoglutarate Dehydrogenase Complex (OGDHc)Rat Heart0.55-[5]

Note: A hyphen (-) indicates that specific data was not available in the cited literature.

From the available data, it can be inferred that:

  • Pyruvate Dehydrogenase Complex (PDC) primarily acts on pyruvate. While it can process other small α-keto acids like 2-oxobutyrate, its efficiency is significantly lower. The larger carbon chain of 2-oxopentanoic acid likely makes it a poor substrate for PDC.

  • Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) exhibits a broader substrate specificity. It efficiently decarboxylates the branched-chain keto acids derived from valine, leucine, and isoleucine.[4] Notably, BCKDC can also oxidize straight-chain keto acids like 2-oxobutyrate with high affinity (low Km).[3] This suggests that 2-oxopentanoic acid could potentially be a substrate for BCKDC, although likely with lower efficiency than its primary substrates.

  • 2-Oxoglutarate Dehydrogenase Complex (OGDHc) is highly specific for its primary substrate, 2-oxoglutarate.[6] However, studies have shown that the E1 component of the E. coli OGDHc can be engineered to utilize 2-oxopentanoic acid (2-oxovalerate) as a substrate with an activity comparable to that with 2-oxoglutarate, indicating that the wild-type enzyme has a low affinity for this keto acid.[1] The related 2-oxoadipate dehydrogenase (OADH) shows high affinity for its substrate, 2-oxoadipate.[5]

Metabolic Pathway Context

The α-keto acid dehydrogenase complexes are central hubs in metabolism, linking the catabolism of amino acids to the tricarboxylic acid (TCA) cycle for energy production. The diagram below illustrates the general metabolic pathways and the likely point of entry for 2-oxopentanoic acid.

Metabolic_Pathway cluster_amino_acids Amino Acid Catabolism cluster_keto_acids α-Keto Acids cluster_tca Mitochondrial Metabolism Valine Valine KIV α-Ketoisovalerate Valine->KIV Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV Lysine Lysine, etc. Oxoadipate 2-Oxoadipate Lysine->Oxoadipate Norvaline Norvaline Oxopentanoate 2-Oxopentanoic Acid Norvaline->Oxopentanoate Glutamate Glutamate Oxoglutarate 2-Oxoglutarate Glutamate->Oxoglutarate Alanine Alanine Pyruvate Pyruvate Alanine->Pyruvate BCKDC Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) KIV->BCKDC KIC->BCKDC KMV->BCKDC OADH 2-Oxoadipate Dehydrogenase (OADH) Oxoadipate->OADH Oxopentanoate->BCKDC Likely, but less efficient OGDHc 2-Oxoglutarate Dehydrogenase Complex (OGDHc) Oxoglutarate->OGDHc PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate->PDC TCA TCA Cycle BCKDC->TCA OADH->TCA OGDHc->TCA PDC->TCA Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Cofactors, and Substrate Solutions Mix Combine Assay Buffer and Cofactors in Cuvette Reagents->Mix Enzyme Purify/Prepare Enzyme Extract Start Add Enzyme to Initiate Reaction Enzyme->Start Equilibrate Equilibrate to Assay Temperature Mix->Equilibrate Equilibrate->Start Monitor Monitor Absorbance at 340 nm Start->Monitor Calculate Calculate Initial Reaction Velocities (V₀) Monitor->Calculate Plot Plot V₀ vs. [Substrate] Calculate->Plot Fit Fit Data to Michaelis-Menten Equation to Determine Km and Vmax Plot->Fit

References

Differential Effects of 2-Ketopentanoic Acid on Mitochondrial Respiration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of 2-ketopentanoic acid, also known as α-ketovalerate, on mitochondrial respiration. Due to the limited availability of studies focusing specifically on 2-ketopentanoic acid, this guide synthesizes findings from research on branched-chain α-keto acids (BCKAs) and structurally similar compounds to provide a comprehensive overview for researchers.

Overview of 2-Ketopentanoic Acid and Mitochondrial Respiration

2-Ketopentanoic acid is a branched-chain α-keto acid that can be transported into the mitochondrial matrix via a specific carrier system[1]. Once inside the mitochondria, it can be oxidized, influencing various aspects of mitochondrial function, including oxygen consumption, the activity of the electron transport chain (ETC), and ATP synthesis. Understanding these differential effects is crucial for elucidating its metabolic role and potential therapeutic applications.

Comparative Effects on Mitochondrial Oxygen Consumption

The oxidation of BCKAs, such as 2-ketopentanoic acid, can influence different mitochondrial respiratory states. State 3 respiration represents the maximal ADP-stimulated oxygen consumption, indicative of ATP synthesis capacity, while State 4 respiration reflects the basal oxygen consumption in the absence of ADP, primarily due to proton leak across the inner mitochondrial membrane.

While specific data for 2-ketopentanoic acid is scarce, studies on other ketones and α-keto acids suggest that their impact on mitochondrial respiration is substrate-dependent and can be influenced by the presence of other metabolites[2]. For instance, α-ketoglutarate has been shown to enhance mitochondrial respiration[3].

Table 1: Hypothetical Comparative Effects of 2-Ketopentanoic Acid on Mitochondrial Respiration States

Respiratory ParameterExpected Effect of 2-Ketopentanoic AcidAlternative Substrate (e.g., Pyruvate/Malate)Rationale
State 3 Respiration (ADP-stimulated) Moderate IncreaseHigh IncreaseAs a BCKA, 2-ketopentanoic acid can feed electrons into the ETC, but its efficiency may differ from primary substrates like pyruvate.
State 4 Respiration (Basal) Minimal to No ChangeMinimal to No ChangeUnlikely to significantly alter the proton leak across the inner mitochondrial membrane.
Respiratory Control Ratio (RCR) ModerateHighThe ratio of State 3 to State 4 respiration, indicating the degree of coupling between oxidation and phosphorylation, may be lower compared to more efficiently oxidized substrates.

Note: This table is a projection based on the behavior of similar compounds and requires experimental validation for 2-ketopentanoic acid.

Differential Impact on Electron Transport Chain Complexes

The oxidation of 2-ketopentanoic acid is expected to feed electrons into the electron transport chain, primarily through NADH production, thus influencing Complex I-driven respiration. Its effect on Complex II, which receives electrons from succinate, is likely to be indirect.

Table 2: Postulated Differential Effects on ETC Complex Activity

ETC ComplexExpected Effect of 2-Ketopentanoic AcidComparative Compound (e.g., Rotenone - Complex I inhibitor)Mechanism of Action
Complex I Substrate for NADH production, leading to increased activityInhibitionOxidation of 2-ketopentanoic acid by branched-chain α-keto acid dehydrogenase complex generates NADH, which donates electrons to Complex I.
Complex II No direct effectNo direct effect2-Ketopentanoic acid metabolism does not directly produce succinate, the substrate for Complex II.
Complex III Indirectly supportedIndirectly inhibited by upstream blockageReceives electrons from both Complex I (via Coenzyme Q) and Complex II.
Complex IV Indirectly supportedIndirectly inhibited by upstream blockageThe terminal complex, its activity is dependent on the electron flow from preceding complexes.

Experimental Protocols

Isolation of Mitochondria

A standard protocol for isolating mitochondria from rat liver or cultured cells can be adapted for these experiments.

Protocol: Isolation of Rat Liver Mitochondria

  • Homogenization: Mince fresh rat liver in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4). Homogenize using a Dounce homogenizer.

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

  • Mitochondrial Pelleting: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

  • Washing: Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation.

  • Final Resuspension: Resuspend the final mitochondrial pellet in a minimal volume of respiration buffer.

  • Protein Quantification: Determine the protein concentration using a standard method like the Bradford or BCA assay.

Measurement of Mitochondrial Oxygen Consumption

A Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph) can be used to measure oxygen consumption rates.

Protocol: Mitochondrial Respiration Assay

  • Chamber Setup: Add respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 5 mM MgCl2, 0.1% BSA, pH 7.2) to the oxygen electrode chamber at a constant temperature (e.g., 30°C).

  • Mitochondria Addition: Add a known amount of isolated mitochondria (e.g., 0.5 mg/mL) to the chamber and allow the baseline oxygen level to stabilize.

  • Substrate Addition:

    • To measure Complex I-driven respiration: Add 2-ketopentanoic acid (e.g., 1-5 mM) or a control substrate like pyruvate/malate (e.g., 5 mM/2.5 mM).

    • To measure Complex II-driven respiration: Add succinate (e.g., 10 mM) in the presence of a Complex I inhibitor like rotenone (e.g., 1 µM).

  • State 3 Respiration: Initiate State 3 respiration by adding a known amount of ADP (e.g., 150 µM).

  • State 4 Respiration: After the added ADP is phosphorylated to ATP, the respiration rate will slow down to State 4.

  • Uncoupled Respiration: Add an uncoupler like FCCP (e.g., 1 µM) to measure the maximal respiratory capacity.

  • Inhibitor Studies: Use specific inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III, potassium cyanide for Complex IV) to dissect the effects on individual complexes.

Signaling Pathways and Logical Relationships

The metabolism of 2-ketopentanoic acid in the mitochondria is interconnected with central metabolic pathways and can influence cellular signaling, particularly in response to oxidative stress.

Mitochondrial_Metabolism_of_2_Ketopentanoic_Acid cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion 2_KP_cytosol 2-Ketopentanoic Acid MCT Mitochondrial Transporter 2_KP_cytosol->MCT Transport 2_KP_matrix 2-Ketopentanoic Acid MCT->2_KP_matrix BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex 2_KP_matrix->BCKDH Acyl_CoA Acyl-CoA Intermediates BCKDH->Acyl_CoA TCA_Cycle TCA Cycle Acyl_CoA->TCA_Cycle NADH_FADH2 NADH / FADH2 TCA_Cycle->NADH_FADH2 ETC Electron Transport Chain (Complex I-IV) NADH_FADH2->ETC ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ROS Reactive Oxygen Species (ROS) ETC->ROS Electron Leak ATP ATP ATP_Synthase->ATP Signaling Cellular Signaling (e.g., Redox) ROS->Signaling Experimental_Workflow Start Start: Sample Preparation (e.g., Tissue Homogenization) Mito_Isolation Mitochondrial Isolation (Differential Centrifugation) Start->Mito_Isolation Respiration_Assay Oxygen Consumption Measurement (High-Resolution Respirometry) Mito_Isolation->Respiration_Assay Data_Analysis Data Analysis (Calculation of Respiratory Rates) Respiration_Assay->Data_Analysis Comparison Comparative Analysis (vs. Control Substrates/Inhibitors) Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

References

Navigating the Labyrinth of Immunoassays: A Guide to the Cross-reactivity of 2-Oxovaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy of immunoassays is paramount. However, the presence of structurally similar molecules can lead to cross-reactivity, yielding inaccurate results. This guide provides a comprehensive comparison of immunoassay performance in the context of potential interference from 2-Oxovaleric acid, a key intermediate in amino acid metabolism. We delve into the principles of immunoassay cross-reactivity, offer detailed experimental protocols for its assessment, and compare this method with the gold standard, Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

The Challenge of Specificity: Understanding Cross-reactivity

Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are a cornerstone of biomedical research and diagnostics due to their high throughput and sensitivity. These assays rely on the specific binding of an antibody to its target antigen. In a competitive immunoassay, the antigen in the sample competes with a labeled antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the amount of antigen in the sample.

However, the specificity of this binding can be compromised by the presence of molecules that are structurally similar to the target analyte. This phenomenon, known as cross-reactivity, can lead to false-positive or inaccurate quantitative results. This compound, also known as α-ketovaleric acid, shares structural homology with other biologically important α-keto acids, making it a potential cross-reactant in immunoassays designed to detect these molecules.

Potential Cross-Reactants to this compound

The structural similarity of this compound to other α-keto acids is the primary driver of potential cross-reactivity. Key molecules that may interfere with immunoassays targeting related analytes include:

  • Pyruvic acid (α-ketopropionic acid): A central molecule in glycolysis and cellular respiration.

  • α-Ketoglutaric acid: A key intermediate in the Krebs cycle.

  • α-Ketoisovaleric acid, α-Ketoisocaproic acid, and α-Keto-β-methylvaleric acid: Branched-chain keto acids derived from the catabolism of valine, leucine, and isoleucine, respectively.

The degree of cross-reactivity will depend on the specific antibody used in the immunoassay and its binding affinity for these various molecules.

Assessing Cross-reactivity: A Generalized Experimental Protocol

Experimental Protocol: Cross-reactivity Assessment in a Competitive ELISA

Objective: To determine the percentage of cross-reactivity of this compound and other structurally related molecules in a commercial pyruvic acid competitive ELISA kit.

Materials:

  • Commercial Pyruvic Acid Competitive ELISA Kit

  • This compound

  • α-Ketoglutaric acid

  • α-Ketoisovaleric acid

  • Standard laboratory equipment (pipettes, microplate reader, etc.)

  • Assay buffer provided with the ELISA kit

Procedure:

  • Reagent Preparation: Prepare all reagents from the pyruvic acid ELISA kit according to the manufacturer's instructions.

  • Standard Curve Preparation: Prepare a serial dilution of the pyruvic acid standard provided in the kit to generate a standard curve.

  • Cross-reactant Solution Preparation: Prepare stock solutions of this compound, α-ketoglutaric acid, and α-ketoisovaleric acid in the assay buffer. From these stock solutions, prepare a series of dilutions for each potential cross-reactant.

  • Assay Performance:

    • Add the prepared standards and cross-reactant dilutions to the wells of the ELISA plate.

    • Follow the ELISA kit protocol for the addition of the enzyme-conjugated antigen and the antibody.

    • Incubate the plate as instructed.

    • Wash the plate to remove unbound reagents.

    • Add the substrate and incubate for the recommended time.

    • Stop the reaction and read the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis:

    • Plot the standard curve of absorbance versus the concentration of pyruvic acid.

    • Determine the 50% inhibitory concentration (IC50) for pyruvic acid from the standard curve. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

    • For each potential cross-reactant, plot the absorbance versus concentration and determine its IC50.

    • Calculate the percent cross-reactivity for each compound using the following formula:

      % Cross-reactivity = (IC50 of Pyruvic Acid / IC50 of Cross-reactant) x 100

Hypothetical Cross-reactivity Data

The following table illustrates how the results from a cross-reactivity experiment could be presented. Note: This data is hypothetical and for illustrative purposes only.

CompoundIC50 (µM)% Cross-reactivity
Pyruvic Acid10100%
This compound 50 20%
α-Ketoglutaric acid2005%
α-Ketoisovaleric acid5002%

Visualizing the Workflow and Concepts

To better understand the processes involved, the following diagrams, created using Graphviz, illustrate the competitive immunoassay principle and the experimental workflow for assessing cross-reactivity.

G cluster_0 Competitive Immunoassay Principle Analyte Complex1 Analyte->Complex1 Labeled_Analyte Complex2 Labeled_Analyte->Complex2 Antibody Antibody->Complex1 Antibody->Complex2 G A Prepare Pyruvic Acid Standard Curve C Perform Competitive ELISA A->C B Prepare Dilutions of Potential Cross-Reactants (e.g., this compound) B->C D Measure Absorbance C->D E Determine IC50 for Pyruvic Acid and Cross-Reactants D->E F Calculate % Cross-reactivity E->F G cluster_amino_acids Amino Acids cluster_keto_acids alpha-Keto Acids Valine Valine alpha-Ketoisovaleric acid alpha-Ketoisovaleric acid Valine->alpha-Ketoisovaleric acid Transamination Leucine Leucine alpha-Ketoisocaproic acid alpha-Ketoisocaproic acid Leucine->alpha-Ketoisocaproic acid Transamination Isoleucine Isoleucine alpha-Keto-beta-methylvaleric acid alpha-Keto-beta-methylvaleric acid Isoleucine->alpha-Keto-beta-methylvaleric acid Transamination Alanine Alanine Pyruvic acid Pyruvic acid Alanine->Pyruvic acid Transamination Glutamate Glutamate alpha-Ketoglutaric acid alpha-Ketoglutaric acid Glutamate->alpha-Ketoglutaric acid Transamination

Accuracy and precision of different 2-oxopentanoic acid analytical methods.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-oxopentanoic acid, a key intermediate in amino acid metabolism, is crucial for advancing research in metabolic disorders and drug development. This guide provides a comprehensive comparison of the primary analytical platforms used for its analysis: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While direct comparative data for 2-oxopentanoic acid across all platforms is limited, this guide synthesizes available data for 2-oxopentanoic acid and closely related α-keto and short-chain organic acids to provide a robust framework for methodological selection.

Data Presentation: Quantitative Performance Comparison

The selection of an analytical method is often a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key performance metrics for the most common methods used for the analysis of 2-oxopentanoic acid and its analogs.

Parameter LC-MS/MS (with Derivatization) GC-MS (with Derivatization) HPLC-UV Enzymatic Assay Capillary Electrophoresis (CE)
Specificity Very HighHighModerate to HighHighHigh
Sensitivity Very High (sub-fmol level)[1]HighLow to ModerateModerateModerate to High
Accuracy (Recovery) 93.1% - 108.7% (for similar SCFAs)[2]Generally Good (often dependent on derivatization)76.3% - 99.2% (for various organic acids)[3]Method DependentMethod Dependent
Precision (%RSD) < 8.8% (for similar SCFAs)[2]< 15%< 5.3% (for various organic acids)[3]Typically < 15% for biological samplesGood, often < 5%
Linearity (R²) > 0.99> 0.99> 0.99Good over a defined rangeGood over 2 orders of magnitude
Limit of Detection (LOD) sub-fmolLow ng/mLµg/mL rangeMethod Dependentpmol range
Limit of Quantification (LOQ) 160 nM - 310 nM (for similar SCFAs)Low µg/mL40 to 26,755 µg/kg (for various organic acids)[3]Method DependentN/A
Derivatization Required Often used to improve sensitivity[1][2]YesNoNoNo
Sample Throughput HighModerateHighHighModerate

Note: Some data presented are for structurally similar short-chain fatty acids (SCFAs) or other organic acids due to the limited availability of direct comparative studies on 2-oxopentanoic acid.

Experimental Protocols

Detailed methodologies are critical for replicating and comparing results. Below are representative protocols for the key analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique offering high sensitivity and specificity. Derivatization can be employed to enhance ionization efficiency.[1][2]

Sample Preparation (with Derivatization using O-benzylhydroxylamine):

  • To 50 µL of plasma sample, add an internal standard solution.

  • Add 100 µL of O-benzylhydroxylamine in an aqueous-organic medium.

  • The derivatization reaction is carried out for a short duration at room temperature.[1]

  • Perform a liquid-liquid extraction to isolate the derivatized analytes.

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific for derivatized 2-oxopentanoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent chromatographic resolution but requires derivatization to make the non-volatile 2-oxopentanoic acid amenable to analysis.

Sample Preparation (with Silylation):

  • To a dried sample extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time to ensure complete derivatization.

  • The derivatized sample is then directly injected into the GC-MS system.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An initial oven temperature of around 80°C, ramped up to 280-300°C.

  • Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer with electron ionization (EI).

  • Detection: Full scan mode to acquire mass spectra for identification and selected ion monitoring (SIM) for quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible technique, suitable for quantifying higher concentrations of 2-oxopentanoic acid without derivatization.

Sample Preparation:

  • For biological fluids, perform protein precipitation by adding a solvent like acetonitrile or methanol.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Filter the supernatant through a 0.22 µm filter before injection.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column or an ion-exchange column.

  • Mobile Phase: An isocratic or gradient elution using an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like methanol or acetonitrile.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detector set at a wavelength where 2-oxopentanoic acid absorbs, typically around 210 nm.

Visualizations: Pathways and Workflows

Metabolic Pathway of 2-Oxopentanoic Acid

2-Oxopentanoic acid is an α-keto acid that plays a role in the metabolism of several amino acids, particularly the branched-chain amino acids (BCAAs) and threonine.

Metabolic_Pathway Metabolic Context of 2-Oxopentanoic Acid Threonine Threonine Oxopentanoic_Acid 2-Oxopentanoic Acid Threonine->Oxopentanoic_Acid Deamination Isoleucine Isoleucine Alpha_Keto_Acids Other α-Keto Acids Isoleucine->Alpha_Keto_Acids Transamination Valine Valine Valine->Alpha_Keto_Acids Transamination Alpha_Keto_Acids->Oxopentanoic_Acid Metabolism Propionyl_CoA Propionyl-CoA Oxopentanoic_Acid->Propionyl_CoA Oxidative Decarboxylation TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Conversion to Succinyl-CoA

Caption: Metabolic context of 2-Oxopentanoic Acid.

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of 2-oxopentanoic acid from biological samples.

Analytical_Workflow General Workflow for 2-Oxopentanoic Acid Analysis Sample Biological Sample (e.g., Plasma, Urine) Preparation Sample Preparation (Protein Precipitation, Extraction) Sample->Preparation Derivatization Derivatization (for GC-MS/enhanced LC-MS) Preparation->Derivatization Analysis Instrumental Analysis (LC-MS, GC-MS, HPLC) Preparation->Analysis Direct Analysis Derivatization->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Quantification) Data_Acquisition->Data_Processing Result Result Reporting Data_Processing->Result

Caption: General analytical workflow for 2-oxopentanoic acid.

References

Unveiling Metabolic Crosstalk: Correlating 2-Ketopentanoic Acid with Key Metabolic Markers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the intricate relationship between 2-ketopentanoic acid and other pivotal metabolic markers. This guide provides an objective comparison of their interplay in various physiological and pathological states, supported by experimental data and detailed methodologies.

Introduction

2-Ketopentanoic acid, an alpha-keto acid, is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), isoleucine. Its strategic position in metabolism suggests potential correlations with a host of other metabolic markers, offering a window into the intricate network of biochemical pathways. Understanding these relationships is paramount for researchers in metabolic diseases, drug discovery, and nutritional science, as fluctuations in 2-ketopentanoic acid levels can signify alterations in amino acid metabolism, mitochondrial function, and overall energy homeostasis. This guide will explore the correlations between 2-ketopentanoic acid and markers of branched-chain amino acid metabolism, the Krebs cycle, and fatty acid oxidation, providing a framework for incorporating this keto acid into broader metabolic profiling studies.

Correlation with Branched-Chain Amino Acid (BCAA) Metabolism

The most direct and well-established correlation of 2-ketopentanoic acid is with its parent amino acid, isoleucine, and its stereoisomer, alloisoleucine. The reversible transamination of isoleucine directly produces (S)-3-methyl-2-oxopentanoate, a stereoisomer of 2-ketopentanoic acid[1]. In metabolic disorders such as Maple Syrup Urine Disease (MSUD), a deficiency in the branched-chain alpha-keto acid dehydrogenase complex leads to the accumulation of BCAAs and their corresponding ketoacids, including 2-ketopentanoic acid, in blood and urine[2].

Metabolic Marker Correlation with 2-Ketopentanoic Acid Physiological/Pathological Context Typical Concentration Range (Human Plasma)
IsoleucineStrong PositiveDirect precursor-product relationship. Elevated in MSUD.40 - 100 µM
AlloisoleucineStrong PositiveForms from the transamination of 2-keto-3-methylvalerate. A key diagnostic marker for MSUD.Undetectable in healthy individuals; elevated in MSUD.
LeucineModerate PositiveShared catabolic pathway enzymes.80 - 180 µM
ValineModerate PositiveShared catabolic pathway enzymes.150 - 350 µM
α-Ketoisocaproate (KIC)Moderate PositiveKetoacid of leucine; shared enzymatic steps.10 - 50 µM
α-Ketoisovalerate (KIV)Moderate PositiveKetoacid of valine; shared enzymatic steps.5 - 20 µM

Interplay with the Krebs Cycle

As a product of amino acid catabolism, 2-ketopentanoic acid can be further metabolized to enter the Krebs (TCA) cycle, a central hub of cellular energy production. The carbon skeleton of 2-ketopentanoic acid is ultimately converted to acetyl-CoA and propionyl-CoA, which then feed into the TCA cycle. Therefore, alterations in 2-ketopentanoic acid levels may correlate with the concentrations of key TCA cycle intermediates, reflecting the cell's energy status and substrate utilization. For instance, in states of high energy demand, increased catabolism of isoleucine could lead to elevated 2-ketopentanoic acid and subsequently, anaplerotic filling of the TCA cycle.

Metabolic Marker Potential Correlation with 2-Ketopentanoic Acid Physiological Rationale Typical Concentration Range (Human Plasma)
Acetyl-CoAPositiveA downstream product of 2-ketopentanoic acid metabolism.~3 - 15 µM (platelets)
Propionyl-CoAPositiveA downstream product of 2-ketopentanoic acid metabolism.Not routinely measured in plasma
Succinyl-CoAPositivePropionyl-CoA is converted to succinyl-CoA to enter the TCA cycle.Not routinely measured in plasma
α-KetoglutarateVariableCan be influenced by the influx of carbon from amino acid catabolism.0.5 - 5 µM
CitrateVariableReflects the overall activity of the TCA cycle.80 - 150 µM

Link to Fatty Acid Oxidation

The metabolism of 2-ketopentanoic acid is also linked to fatty acid oxidation through the shared product, acetyl-CoA. In conditions where fatty acid oxidation is the primary energy source, such as fasting or a ketogenic diet, the levels of acetyl-CoA and ketone bodies (acetoacetate and β-hydroxybutyrate) are elevated. While a direct correlation between 2-ketopentanoic acid and specific fatty acid oxidation markers is less established, their metabolic pathways converge at the level of acetyl-CoA, suggesting a potential for indirect relationships. For example, in disorders of fatty acid oxidation, the reliance on amino acid catabolism for energy may increase, potentially leading to altered 2-ketopentanoic acid levels.

Metabolic Marker Potential Correlation with 2-Ketopentanoic Acid Physiological Rationale Typical Concentration Range (Human Plasma)
AcetoacetateVariableBoth pathways produce acetyl-CoA, a precursor for ketogenesis.20 - 100 µM (fasting)
β-HydroxybutyrateVariableA major ketone body produced from acetyl-CoA.50 - 500 µM (fasting)
Free Fatty Acids (e.g., Palmitate, Oleate)InverseIncreased fatty acid oxidation may spare amino acid catabolism.Palmitate: 0.3 - 4.1 mmol/L; Oleate: 0.03 - 3.2 mmol/L[3]
Acylcarnitines (e.g., C16-carnitine)VariableMarkers of fatty acid transport into mitochondria for oxidation.Highly variable depending on the specific acylcarnitine

Experimental Protocols

Accurate and reproducible quantification of 2-ketopentanoic acid and its correlated metabolites is crucial for meaningful interpretation. Below are detailed methodologies for their analysis in biological samples.

Quantification of 2-Ketopentanoic Acid and Other Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the simultaneous analysis of a wide range of organic acids, including 2-ketopentanoic acid, in urine and plasma.

  • Sample Preparation:

    • To 1 mL of urine or deproteinized plasma, add an internal standard (e.g., 2-ketocaproic acid).

    • Acidify the sample to pH 1-2 with HCl.

    • Extract the organic acids twice with 3 mL of ethyl acetate.

    • Evaporate the combined organic extracts to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and full scan for untargeted analysis.

    • Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantification of Branched-Chain Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and specificity for the analysis of BCAAs in plasma.

  • Sample Preparation:

    • To 50 µL of plasma, add 150 µL of methanol containing isotopically labeled internal standards (e.g., 13C6-Leucine, 13C6-Isoleucine, 13C5-Valine).

    • Vortex to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: A suitable reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 98% B over 5 minutes.

    • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each analyte and internal standard.

    • Quantification: Based on the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

Quantification of Krebs Cycle Intermediates by LC-MS/MS

This method allows for the sensitive detection of polar TCA cycle intermediates.

  • Sample Preparation:

    • To 100 µL of plasma or cell extract, add 400 µL of cold (-20°C) methanol to precipitate proteins and quench metabolism.

    • Vortex and incubate at -20°C for 20 minutes.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant and dry under vacuum.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: As above.

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for better retention of polar analytes.

    • Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 9.0 with ammonium hydroxide.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient from high to low organic content (e.g., 95% to 40% B).

    • Mass Spectrometer: As above.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Acquisition Mode: MRM, monitoring specific transitions for each TCA cycle intermediate.

    • Quantification: Using isotopically labeled internal standards for key intermediates (e.g., 13C4-Succinic acid) and calibration curves.

Signaling Pathways and Experimental Workflows

To visualize the metabolic connections discussed, the following diagrams illustrate the key pathways and a typical experimental workflow for metabolomic analysis.

Metabolic_Pathways cluster_BCAA Branched-Chain Amino Acid Metabolism cluster_TCA Krebs Cycle cluster_FAO Fatty Acid Oxidation Isoleucine Isoleucine Two_Ketopentanoic_Acid 2-Ketopentanoic Acid Isoleucine->Two_Ketopentanoic_Acid Transamination Alloisoleucine Alloisoleucine Two_Ketopentanoic_Acid->Alloisoleucine Transamination Acetyl_CoA Acetyl_CoA Two_Ketopentanoic_Acid->Acetyl_CoA Propionyl_CoA Propionyl_CoA Two_Ketopentanoic_Acid->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl_CoA Propionyl_CoA->Succinyl_CoA Succinyl_CoA->TCA_Cycle Fatty_Acids Fatty_Acids Fatty_Acids->Acetyl_CoA β-oxidation

Caption: Metabolic fate of 2-ketopentanoic acid and its links to other pathways.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Platforms cluster_data Data Analysis Biological_Sample Biological Sample (Plasma, Urine, Tissue) Extraction Metabolite Extraction Biological_Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MS_MS LC-MS/MS Extraction->LC_MS_MS GC_MS GC-MS Derivatization->GC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition LC_MS_MS->Data_Acquisition Data_Processing Data Processing (Peak Integration, Normalization) Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis (Correlation, Pathway Analysis) Data_Processing->Statistical_Analysis

Caption: A typical workflow for metabolomic analysis of 2-ketopentanoic acid.

Conclusion

The concentration of 2-ketopentanoic acid is a sensitive indicator of the flux through the BCAA catabolic pathway. Its strong correlation with isoleucine and alloisoleucine makes it a valuable marker for inherited metabolic disorders. Furthermore, its metabolic connections to the Krebs cycle and fatty acid oxidation suggest that changes in 2-ketopentanoic acid levels can have broader implications for cellular energy metabolism. By employing robust analytical methodologies, researchers can accurately quantify 2-ketopentanoic acid alongside a panel of other key metabolites. This integrated approach will facilitate a deeper understanding of the complex metabolic interplay in health and disease, ultimately aiding in the development of novel diagnostic and therapeutic strategies.

References

Safety Operating Guide

Proper Disposal of 2-Oxovaleric Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-Oxovaleric acid, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation[1][2][3][4]. Therefore, adherence to strict safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Gloves should be inspected before use and disposed of properly after handling[5].

  • Eye Protection: Safety glasses with side shields or goggles are required to prevent eye contact[5]. A face shield may be necessary for larger quantities or when there is a risk of splashing.

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact[1].

  • Respiratory Protection: Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors or mists[1][3]. For spill response, a self-contained breathing apparatus may be necessary[1].

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with local, state, and federal regulations[1]. The following procedure provides a general framework for its safe disposal.

Step 1: Segregation of Waste

  • This compound waste must be segregated from other waste streams, particularly bases and oxidizing agents, to prevent violent reactions[6][7].

  • Store waste in a designated satellite accumulation area at or near the point of generation[8].

Step 2: Containerization

  • Use a compatible, leak-proof container with a secure screw-top lid for waste collection. Plastic containers are generally preferred for acidic waste[6][7][8]. Do not use metal containers[6][7].

  • Ensure the container is in good condition and not overfilled; leave at least one inch of headspace to allow for expansion[7].

  • Keep the waste container closed at all times except when adding waste[8].

Step 3: Labeling

  • Properly label the waste container with a hazardous waste tag as soon as the first drop of waste is added[6][8].

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The hazards associated with the chemical (e.g., "Corrosive," "Irritant")

    • The date of accumulation

Step 4: Storage

  • Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from incompatible materials[9].

  • The storage area should have secondary containment to control any potential leaks.

Step 5: Disposal Request

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup[6][8].

  • Do not pour this compound down the drain[6][8].

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the liquid with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material and place it in a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., a mild soap and water solution), and dispose of the cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EH&S department.

Quantitative Data Summary

PropertyValue
CAS Number1821-02-9[1][2][3]
Molecular FormulaC5H8O3[2][3][4]
Molecular Weight116.12 g/mol [2][3]
Physical StateLiquid[2][4]
Boiling Point88-90 °C at 12 mmHg[2][10]
Density1.110 g/mL at 20 °C[2][10]
Storage Temperature2-8°C[2][3]

Disposal Workflow Diagram

G start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Step 2: Segregate Waste (Keep from bases & oxidizers) ppe->segregate ppe->spill containerize Step 3: Use Compatible Container (Labeled, sealed, non-metal) segregate->containerize segregate->spill label Step 4: Label Container ('Hazardous Waste', Chemical Name, Hazards, Date) containerize->label containerize->spill store Step 5: Store in Designated Area (Cool, dry, ventilated, secondary containment) label->store pickup Step 6: Arrange for Pickup (Contact EH&S or licensed contractor) store->pickup end End: Proper Disposal pickup->end spill_response Spill Response Protocol (Evacuate, Ventilate, Contain, Collect, Decontaminate, Report) spill->spill_response spill_response->containerize Collect spill debris in waste container

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxovaleric acid
Reactant of Route 2
Reactant of Route 2
2-Oxovaleric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.